molecular formula C26H47NNaO8S B1343284 Sodium taurocholate hydrate CAS No. 312693-83-7

Sodium taurocholate hydrate

Cat. No.: B1343284
CAS No.: 312693-83-7
M. Wt: 556.7 g/mol
InChI Key: IXLYDXMGHAHJOV-NEMAEHQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taurocholic acid sodium salt hydrate is a bile acid taurine conjugate.

Properties

CAS No.

312693-83-7

Molecular Formula

C26H47NNaO8S

Molecular Weight

556.7 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate

InChI

InChI=1S/C26H45NO7S.Na.H2O/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);;1H2/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1

InChI Key

IXLYDXMGHAHJOV-NEMAEHQESA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na]

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Sodium taurocholate hydrate physical and chemical properties for researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium taurocholate hydrate (B1144303) is a primary conjugated bile salt, formed in the liver through the conjugation of cholic acid with the amino acid taurine.[1][2] As a major constituent of bile in many species, it plays a fundamental role in the digestion and absorption of dietary fats and fat-soluble vitamins by acting as a powerful emulsifying agent.[2] Its amphipathic nature, possessing both hydrophilic and hydrophobic regions, allows it to form micelles in aqueous solutions. This property makes it an invaluable tool in research and pharmaceutical development, where it is utilized as a biological detergent, a drug delivery vehicle, a component of cell culture media, and a signaling molecule in metabolic studies. This guide provides an in-depth overview of its physical and chemical properties, biological roles, and key experimental applications for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The following tables summarize the core physical and chemical data for sodium taurocholate hydrate. Researchers should note that properties like molecular weight can be cited for the hydrated or anhydrous form.

2.1 General Properties

PropertyValueReferences
Synonyms Taurocholic acid sodium salt hydrate, N-Choloyltaurine sodium salt hydrate[2]
CAS Number 345909-26-4 (Hydrate), 145-42-6 (Anhydrous)[1][2][3][4][5][6][7][8]
Appearance White to off-white or faint gold crystalline powder[9][10]
Purity Typically ≥97.0% (TLC)[9][3]

2.2 Molecular Properties

PropertyValueReferences
Molecular Formula C₂₆H₄₄NNaO₇S·xH₂O[2]
Molecular Weight 555.70 g/mol (as monohydrate)[9][11]
537.68 g/mol (anhydrous basis)[1][6][8]

2.3 Physicochemical Data

PropertyValueReferences
Melting Point ~230 °C[4][5][11]
pKa ~1.4 - 1.9[2][4]
Specific Rotation [α]²⁰/D +23° to +24° (c=3 in H₂O)[2][5]

2.4 Solubility

SolventSolubilityReferences
Water ≥100 mg/mL, forms a clear, colorless to faint yellow solution[2][12]
DMSO ≥100 mg/mL (heating/sonication may be required)[1][12][13]
Ethanol Soluble

2.5 Micellar Properties

PropertyValueConditionsReferences
Critical Micelle Concentration (CMC) 3 - 11 mMIn aqueous solution[2]
~10.5 mMIn water[14]
~7.0 mMIn biorelevant buffer (maleic, pH 6.5)[14]
Aggregation Number ~4 (primary micelles)In aqueous solution[4][15]

Biological Role and Signaling Pathways

Beyond its classical role in fat emulsification, sodium taurocholate acts as a key signaling molecule regulating lipid, glucose, and energy metabolism. It exerts these effects primarily through the activation of nuclear and cell-surface receptors, most notably the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Activation: As a potent endogenous ligand for FXR, sodium taurocholate plays a central role in the feedback regulation of bile acid synthesis. Upon entering a hepatocyte, it binds to and activates FXR in the nucleus. Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid synthesis, conjugation, and transport, effectively controlling intracellular bile acid concentrations.

Caption: Simplified Farnesoid X Receptor (FXR) signaling pathway activated by sodium taurocholate.

Applications in Research and Development

The unique physicochemical properties of this compound make it a versatile tool in various scientific disciplines.

  • Drug Delivery and Formulation: Its ability to form micelles and enhance membrane permeability makes it a valuable excipient in pharmaceutical formulations.[9] It is widely used to improve the solubility and bioavailability of poorly water-soluble drugs and to facilitate their transport across biological membranes, such as the intestinal epithelium.[9]

  • Cell Culture and Microbiology: In cell culture, it is used in media to support the growth of specific cell types, particularly hepatocytes and intestinal cell lines like Caco-2.[2][9] In microbiology, it is a key selective agent in media (e.g., MacConkey agar) to isolate and cultivate enteric bacteria, which are naturally resistant to bile, while inhibiting the growth of non-enteric microorganisms.[16][17]

  • Biochemical Assays: As an anionic biological detergent, it is used for the gentle solubilization of membrane-bound proteins, preserving their native structure and function.[4][6] It also serves as a known activator for certain enzymes, such as cholesterol esterase and various lipases.[2]

  • In Vivo Models: Researchers frequently use sodium taurocholate to induce experimental acute pancreatitis in animal models.[1][12][13] Retrograde infusion into the pancreatic duct causes cellular injury and inflammation, providing a reproducible model to study the pathophysiology of the disease and evaluate potential therapeutic interventions.[12]

Experimental Protocols

5.1 Preparation of Standard Solutions

This protocol describes the preparation of a 100 mM aqueous stock solution.

  • Materials: this compound (MW: 555.7 g/mol for monohydrate), Type I ultrapure water, calibrated balance, volumetric flask, magnetic stirrer, and sterile 0.22 µm filter.

  • Procedure: a. Weigh 5.56 g of this compound powder. b. Transfer the powder to a 100 mL volumetric flask. c. Add approximately 80 mL of ultrapure water. d. Mix using a magnetic stirrer at room temperature until the solid is completely dissolved. The solution should be clear and colorless to faintly yellow.[2] e. Add water to bring the final volume to 100 mL. f. For cell culture or other sterile applications, pass the solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at 2-8°C. For long-term storage, aliquots can be stored at -20°C.[12][4]

5.2 Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property indicating the concentration at which surfactant molecules begin to self-assemble into micelles. It can be determined by monitoring a physical property of the solution that changes abruptly at the onset of micellization. Fluorescence spectroscopy using a hydrophobic probe like pyrene (B120774) is a common and sensitive method.

  • Principle: Pyrene exhibits low solubility in water but partitions readily into the hydrophobic core of micelles. This change in the microenvironment leads to a distinct shift in its fluorescence emission spectrum, which can be monitored to determine the CMC.

  • Materials: this compound stock solution (e.g., 100 mM), pyrene stock solution in a volatile solvent (e.g., acetone (B3395972) or methanol), high-purity water, glass vials, and a spectrofluorometer.

  • Procedure: a. Prepare a series of sodium taurocholate dilutions in water with concentrations spanning the expected CMC range (e.g., 0.1 mM to 20 mM). b. To each vial, add a small aliquot of the pyrene stock solution to achieve a final concentration of approximately 1 µM. c. Evaporate the solvent completely, leaving a thin film of pyrene on the vial wall. This prevents solvent effects on micellization. d. Add the prepared sodium taurocholate dilutions to the corresponding vials and allow them to equilibrate (e.g., by gentle agitation for several hours or overnight in the dark). e. Measure the fluorescence emission spectrum of each sample (e.g., excitation at 335 nm). f. Plot a relevant fluorescence parameter, such as the ratio of the intensity of the first and third vibronic peaks (I₁/I₃), against the logarithm of the sodium taurocholate concentration. g. The plot will show a sigmoidal curve. The CMC is determined from the inflection point or the intersection of the two linear portions of the curve.

  • Alternative Methods: Other reliable methods include surface tensiometry, where the CMC corresponds to the concentration at which surface tension becomes constant[18], and conductometry for ionic surfactants, where the CMC is identified by a break in the conductivity versus concentration plot.[19][20]

CMC_Workflow cluster_methods Select Measurement Technique start Start prep_stock Prepare Surfactant Stock Solution start->prep_stock prep_dilutions Create Serial Dilutions (spanning expected CMC) prep_stock->prep_dilutions fluorescence Fluorescence (add probe) prep_dilutions->fluorescence tensiometry Surface Tensiometry prep_dilutions->tensiometry conductivity Conductometry prep_dilutions->conductivity measure Measure Physical Property for each dilution fluorescence->measure tensiometry->measure conductivity->measure plot_data Plot Property vs. log(Concentration) measure->plot_data find_cmc Identify Inflection Point or Breakpoint in Plot plot_data->find_cmc end_node CMC Determined find_cmc->end_node

Caption: General experimental workflow for determining the Critical Micelle Concentration (CMC).

Safety and Handling

This compound is considered hazardous. Users should consult the Safety Data Sheet (SDS) before handling.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7][21][22]

  • Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][22] Avoid formation of dust and aerosols.[7]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[23] Recommended storage temperature is typically 0-8°C or at room temperature, as specified by the supplier.[2][9]

Conclusion

This compound is a multifaceted and indispensable compound for researchers in the life sciences and pharmaceutical development. Its well-characterized properties as an emulsifier, detergent, and biological signaling molecule provide a robust foundation for its use in a wide range of applications, from fundamental biochemical studies to the formulation of advanced drug delivery systems. A thorough understanding of its physical, chemical, and biological characteristics, as outlined in this guide, is essential for its effective and reliable application in the laboratory.

References

The Integral Role of Sodium Taurocholate Hydrate in Bile Acid Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium taurocholate hydrate (B1144303), a primary conjugated bile acid, is a cornerstone of bile acid metabolism. Beyond its classical role in facilitating lipid digestion and absorption, it is a critical signaling molecule that modulates its own synthesis, transport, and the overall homeostasis of bile acids through complex regulatory networks. This technical guide provides an in-depth exploration of the multifaceted role of sodium taurocholate hydrate in bile acid metabolic pathways, with a focus on its synthesis, enterohepatic circulation, and its function as a ligand for key nuclear and cell surface receptors. This document is intended to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows to support research and drug development in this field.

Introduction

The role of sodium taurocholate extends beyond its function as a biological detergent. It is a key signaling molecule that activates the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), thereby regulating gene expression involved in bile acid, lipid, and glucose metabolism.[3][4] Dysregulation of sodium taurocholate and other bile acid levels is implicated in various pathologies, including cholestatic liver diseases, metabolic syndrome, and certain cancers, making the study of its metabolic pathways a critical area of research for therapeutic development.[5][6]

Synthesis and Metabolism of this compound

The journey of sodium taurocholate begins with the synthesis of its precursor, cholic acid, from cholesterol in the liver. This process is part of the "classic" or "neutral" pathway of bile acid synthesis.[7][8]

2.1. The Classic Pathway of Cholic Acid Synthesis

The synthesis of cholic acid is a multi-step enzymatic process primarily occurring in the hepatocytes. The initial and rate-limiting step is the hydroxylation of cholesterol at the 7α position by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[7][9] Subsequent enzymatic reactions involving sterol 12α-hydroxylase (CYP8B1) and other enzymes lead to the formation of cholic acid.[8]

2.2. Conjugation with Taurine (B1682933)

Once synthesized, cholic acid is activated to cholyl-CoA by the enzyme bile acid-CoA synthetase (BACS).[10] Subsequently, the bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyzes the conjugation of cholyl-CoA with taurine to form taurocholic acid.[10] This conjugation step is crucial for increasing the hydrophilicity and physiological efficacy of the bile acid.[2]

2.3. Microbial Metabolism

In the intestine, gut microbiota can deconjugate taurocholic acid back to cholic acid and taurine.[11] Furthermore, bacterial 7α-dehydroxylase can convert cholic acid into the secondary bile acid, deoxycholic acid.[8] These microbial transformations significantly impact the composition of the bile acid pool and its signaling properties.

Enterohepatic Circulation of this compound

The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine, ensuring a constant supply for digestive and signaling functions. Sodium taurocholate is a major component of this circulation.

3.1. Hepatic Secretion

Following its synthesis and conjugation in the hepatocytes, sodium taurocholate is actively transported across the canalicular membrane into the bile canaliculi by the Bile Salt Export Pump (BSEP/ABCB11) .[12][13] This ATP-dependent transport is a critical step in bile formation.

3.2. Intestinal Reabsorption

After being secreted into the small intestine to aid in fat digestion, the majority of sodium taurocholate is reabsorbed in the terminal ileum by the Apical Sodium-dependent Bile Acid Transporter (ASBT/SLC10A2) .[3][14] This transporter actively cotransports sodium ions and bile acids from the intestinal lumen into the enterocytes.

3.3. Return to the Liver

From the enterocytes, sodium taurocholate is transported across the basolateral membrane into the portal circulation. It then travels back to the liver, where it is efficiently taken up from the sinusoidal blood into the hepatocytes by the Na+/taurocholate cotransporting polypeptide (NTCP/SLC10A1) .[12][15] This completes the enterohepatic circuit.

Table 1: Kinetic Parameters of Key Transporters for Taurocholate
TransporterSubstrateKm (µM)Vmax (pmol/mg protein/min)Tissue LocationReference(s)
BSEP (ABCB11)Taurocholate17.8 ± 5.0286.2 ± 28.2Hepatocyte (Canalicular)[16]
NTCP (SLC10A1)TaurocholateData not readily availableData not readily availableHepatocyte (Basolateral)[12][13]
ASBT (SLC10A2)TaurocholateData not readily availableData not readily availableIleal Enterocyte (Apical)[3][14]

Note: While the importance of NTCP and ASBT in taurocholate transport is well-established, specific Km and Vmax values for sodium taurocholate were not consistently found in the initial search results and may require more targeted experimental studies for precise determination.

Signaling Roles of this compound

Sodium taurocholate and its precursor, cholic acid, are key signaling molecules that activate nuclear and G protein-coupled receptors to regulate a wide range of metabolic processes.

4.1. Farnesoid X Receptor (FXR) Activation

FXR is a nuclear receptor that acts as a sensor for bile acids.[4] Upon binding of bile acids like taurocholate, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA response elements in the promoter regions of target genes.[17]

FXR-mediated regulation includes:

  • Repression of Bile Acid Synthesis: FXR activation in the liver induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[17][18] In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19 in humans), which travels to the liver and also represses CYP7A1 expression.[4][6]

  • Regulation of Bile Acid Transport: FXR stimulates the expression of BSEP, promoting bile acid efflux from hepatocytes, and represses the expression of NTCP, reducing bile acid uptake.[10][17]

Diagram 1: FXR Signaling Pathway

FXR_Signaling cluster_extracellular Extracellular/Cytoplasm cluster_intracellular Hepatocyte Sodium Taurocholate Sodium Taurocholate FXR FXR Sodium Taurocholate->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP FXR_RXR->SHP Induces Expression BSEP BSEP FXR_RXR->BSEP Induces Expression NTCP NTCP FXR_RXR->NTCP Inhibits Transcription (via SHP) CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits Transcription

Caption: FXR signaling pathway activated by sodium taurocholate.

4.2. Takeda G Protein-Coupled Receptor 5 (TGR5) Activation

TGR5 is a cell surface receptor that is also activated by bile acids, including taurocholate.[19][20] TGR5 activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA) and other downstream signaling pathways.[9][19]

TGR5-mediated effects include:

  • Metabolic Regulation: TGR5 activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose homeostasis.[21][22]

  • Energy Expenditure: In brown adipose tissue and muscle, TGR5 activation can increase energy expenditure.[21]

  • Anti-inflammatory Effects: TGR5 signaling can have anti-inflammatory effects in various tissues.[6]

Table 2: Agonist Potency of Bile Acids on TGR5
Bile AcidEC50 (µM)Reference(s)
Lithocholic acid (LCA)0.53[19]
Deoxycholic acid (DCA)1.0[19]
Chenodeoxycholic acid (CDCA)4.4[19]
Cholic acid (CA)7.7[19]
Diagram 2: TGR5 Signaling Pathway```dot

TGR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sodium Taurocholate Sodium Taurocholate TGR5 TGR5 Sodium Taurocholate->TGR5 Binds G_protein Gαs TGR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors (e.g., CREB) PKA->Downstream Phosphorylates Metabolic_Effects Metabolic Effects (e.g., GLP-1 secretion) Downstream->Metabolic_Effects Leads to

Caption: General workflow for bile acid analysis by LC-MS/MS.

5.2. In Vitro Bile Acid Uptake Assays

These assays are used to measure the activity of bile acid transporters like NTCP and ASBT.

  • Cell Culture:

    • Use cell lines stably expressing the transporter of interest (e.g., HEK293-NTCP cells). [23][24] * Plate cells in multi-well plates and culture to confluence.

  • Uptake Experiment:

    • Wash cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

    • Incubate cells with a solution containing radiolabeled taurocholate (e.g., [3H]-taurocholate) for a defined period at 37°C. [24] 3. To determine kinetic parameters, use a range of substrate concentrations.

    • Stop the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Normalize the radioactivity to the protein content of the cell lysate.

5.3. FXR and TGR5 Reporter Gene Assays

These cell-based assays are used to screen for and characterize agonists and antagonists of FXR and TGR5.

  • Principle:

    • Cells are engineered to express the receptor of interest (FXR or TGR5) and a reporter gene (e.g., luciferase) under the control of a response element that is activated by the receptor's signaling pathway. [25][26] * For FXR, a bile acid response element (BARE) is used. For TGR5, a cAMP response element (CRE) is typically used. [25]* Procedure (General):

    • Plate the reporter cells in a multi-well plate.

    • Treat the cells with various concentrations of the test compound (e.g., sodium taurocholate).

    • Incubate for a sufficient time to allow for receptor activation and reporter gene expression.

    • Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

    • Measure the signal (e.g., luminescence) using a plate reader.

    • The signal intensity is proportional to the level of receptor activation.

Conclusion

This compound is a central player in the intricate network of bile acid metabolism. Its roles as a digestive aid and a potent signaling molecule underscore its importance in maintaining metabolic homeostasis. A thorough understanding of its synthesis, transport, and signaling pathways is crucial for researchers and drug development professionals aiming to target bile acid-related diseases. The experimental protocols and data presented in this guide provide a foundation for further investigation into the complex biology of sodium taurocholate and its therapeutic potential. Future research should focus on elucidating the precise quantitative contributions of sodium taurocholate to the activation of various signaling pathways and its interplay with the gut microbiome in health and disease.

References

The Multifaceted Role of Sodium Taurocholate Hydrate in Gastrointestinal Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Biological Functions in Gastrointestinal Research

Sodium taurocholate hydrate (B1144303) exerts a range of biological effects on the gastrointestinal system, making it an invaluable compound for modeling disease states and studying fundamental physiological processes.

Induction of Experimental Acute Pancreatitis

Sodium taurocholate is widely used to induce acute pancreatitis in animal models, mimicking the clinical condition often caused by bile reflux.[1][2] Retrograde or intraparenchymal injection into the pancreatic duct causes acinar cell injury, edema, necrosis, and a systemic inflammatory response, providing a reproducible model to study the pathophysiology of the disease and evaluate potential therapeutic interventions.[1][3] The severity of pancreatitis is often dose-dependent, allowing for the investigation of both mild and severe forms of the disease.[3]

Modulation of Intestinal Barrier Function and Permeability
Enhancement of Drug Absorption

The ability of sodium taurocholate to increase intestinal permeability has significant implications for drug development. It is frequently used as a permeation enhancer to improve the oral bioavailability of poorly absorbed drugs.[6] By transiently opening tight junctions, it facilitates the paracellular transport of therapeutic molecules that would otherwise have limited absorption. This makes it a valuable tool in preclinical formulation studies and for investigating the mechanisms of drug transport across the intestinal epithelium.

Investigation of Gastric Mucosal Injury

Sodium taurocholate is also employed to study the mechanisms of gastric mucosal damage, particularly in the context of bile reflux gastritis.[7] Its detergent properties can disrupt the protective mucus layer and damage epithelial cells, leading to increased ion flux and mucosal erosions.[7] This allows researchers to investigate the cellular and molecular responses to bile acid-induced injury and to test the efficacy of gastroprotective agents.

Activation of Bile Acid Receptors and Signaling Pathways

As a primary bile acid, sodium taurocholate is a natural ligand for bile acid receptors, most notably the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[8][9][10] Activation of these receptors in the liver and intestine plays a critical role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammation.[8][10] The use of sodium taurocholate in in vitro and in vivo models allows for the elucidation of these complex signaling pathways and their role in various metabolic and inflammatory diseases.[11]

Data Presentation: Quantitative Effects of Sodium Taurocholate Hydrate

The following tables summarize quantitative data from various studies on the effects of this compound in gastrointestinal research.

Table 1: Effects of Sodium Taurocholate on Pancreatic Injury Markers in Rats

ParameterConcentration/Dose of Sodium TaurocholateTime PointObservationReference
Serum Amylase3.5%3, 6, 12, 24 hSignificant increase compared to control[3]
Serum Amylase5%3, 6, 12, 24 hSignificant and sustained increase compared to control[3]
Serum Amylase10%24 hMean: 1,448 ± 82 IU/L (vs. 550 ± 84 IU/L in control)
Serum Lipase3.5%3, 6, 12 hSignificant increase, recovery within 24 h[3]
Serum Lipase5%3, 6, 12 hSignificant increase, recovery within 24 h[3]
Serum Lipase4%24 hSignificantly decreased by catalpol (B1668604) pretreatment (50 mg/kg)[12]
Mortality Rate3.5%72 h~50%[3]
Mortality Rate5%72 h~100%[3]

Table 2: Effects of Sodium Taurocholate on Gastric Mucosal Ion Flux in Humans

ParameterConcentration of Sodium TaurocholatepHNet Ion Flux (mmol/15 min)Reference
Net H+ Flux10 mM1.1-1.7 ± 0.4[7]
Net H+ Flux10 mM7.0-1.8 ± 0.3[7]
Net Na+ Flux10 mM1.11.8 ± 0.4[7]
Net Na+ Flux10 mM7.01.7 ± 0.2[7]

Table 3: Effects of Sodium Taurocholate on Intestinal Permeability and Tight Junction Proteins

Model SystemConcentration of Sodium TaurocholateParameterObservationReference
Rat Ileum5% (in vivo pancreatitis model)ZO-1 and OccludinDisruption of tight junction constituents[3]
HepaRG cellsNot specifiedTight Junction FormationFacilitated tight junction formation

Experimental Protocols

Protocol 1: Induction of Acute Pancreatitis in Rats via Retrograde Biliopancreatic Duct Infusion

Objective: To induce a reproducible model of severe acute pancreatitis.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • This compound solution (e.g., 3.5% or 5% w/v in sterile normal saline)

  • Anesthetic (e.g., phenobarbital, 60 mg/kg, intraperitoneal injection)

  • Surgical instruments (scalpel, forceps, scissors, sutures)

  • 5% povidone-iodine solution

  • Infusion pump

Procedure:

  • Fast the rats for 12 hours prior to surgery with free access to water.

  • Anesthetize the rat via intraperitoneal injection of phenobarbital.

  • Shave the abdomen and disinfect the surgical area with 5% povidone-iodine solution.

  • Perform a midline laparotomy to expose the abdominal organs.

  • Gently locate the duodenum and identify the common biliopancreatic duct at its entry point.

  • Temporarily clamp the distal end of the common bile duct to prevent reflux into the liver.

  • Using a fine-gauge needle or cannula, cannulate the biliopancreatic duct.

  • Infuse the sodium taurocholate solution at a controlled rate (e.g., 1 ml/kg body weight).

  • After infusion, remove the cannula and the clamp.

  • Gently reposition the abdominal organs and close the abdominal wall in layers using sutures.

  • Provide postoperative care, including fluid resuscitation and analgesia as required by the experimental design.

Protocol 2: In Vitro Intestinal Permeability Assay using Caco-2 Cell Monolayers

Objective: To assess the effect of sodium taurocholate on the permeability of a model intestinal epithelium.

Materials:

  • Caco-2 cells

  • 24-well Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • This compound solutions at various concentrations in transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Permeability marker (e.g., Lucifer yellow or a fluorescently labeled dextran)

  • Transepithelial electrical resistance (TEER) meter

  • Plate reader for fluorescence detection

Procedure:

  • Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

  • Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.

  • On the day of the experiment, measure the TEER of the cell monolayers to ensure barrier integrity. Only use monolayers with a TEER value above a predetermined threshold (e.g., >250 Ω·cm²).

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Add the transport buffer containing the desired concentration of sodium taurocholate and the permeability marker to the apical (donor) chamber.

  • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

  • Measure the concentration of the permeability marker in the collected samples using a plate reader.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the marker in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration of the marker in the donor chamber.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Bile Acid Signaling via FXR and TGR5 in Intestinal Epithelial Cells

BileAcidSignaling cluster_circulation Portal Circulation STH Sodium Taurocholate ASBT ASBT STH->ASBT TGR5 TGR5 STH->TGR5 Binds FXR_inactive FXR ASBT->FXR_inactive FXR_active FXR-RXR FXR_inactive->FXR_active Activation SHP SHP FXR_active->SHP Induces FGF19 FGF19 FXR_active->FGF19 Induces TJ Tight Junction (ZO-1, Occludin) FXR_active->TJ Modulates AC Adenylate Cyclase TGR5->AC Activates TGR5->TJ Modulates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB->TGR5 Upregulates Transcription SHP->FXR_inactive Inhibits FGF19_circ FGF19 FGF19->FGF19_circ Secretion Permeability Increased Paracellular Permeability TJ->Permeability PancreatitisWorkflow AnimalPrep Animal Preparation (Fasting, Anesthesia) Surgery Laparotomy AnimalPrep->Surgery Infusion Retrograde Infusion of Sodium Taurocholate Surgery->Infusion Closure Surgical Closure Infusion->Closure Sacrifice Sacrifice at Time Points Closure->Sacrifice Blood Blood Collection Sacrifice->Blood Tissue Tissue Collection (Pancreas, Lung, Ileum) Sacrifice->Tissue Serum Serum Analysis (Amylase, Lipase, Cytokines) Blood->Serum Histo Histopathology (H&E Staining) Tissue->Histo IF Immunofluorescence (e.g., for Tight Junctions) Tissue->IF GIEffects cluster_direct Direct Cellular Effects cluster_consequences Physiological & Pathophysiological Consequences cluster_applications Research Applications STH This compound Membrane Membrane Interaction (Detergent Action) STH->Membrane TJ_Mod Tight Junction Modulation STH->TJ_Mod Receptor Receptor Activation (FXR, TGR5) STH->Receptor Injury Cellular Injury Membrane->Injury Permeability Increased Permeability TJ_Mod->Permeability Signaling Altered Gene Expression Receptor->Signaling Drug_Abs Drug Absorption Studies Permeability->Drug_Abs IBD IBD Pathophysiology Permeability->IBD Pancreatitis Experimental Pancreatitis Injury->Pancreatitis Gastritis Bile Reflux Gastritis Model Injury->Gastritis Signaling->IBD

References

An In-depth Technical Guide to Sodium Taurocholate Hydrate: Structure and Relevance to Detergent Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, physicochemical properties, and detergent action of sodium taurocholate hydrate (B1144303). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this critical bile salt.

Structure and Physicochemical Properties of Sodium Taurocholate Hydrate

Sodium taurocholate is a conjugated bile salt formed in the liver from cholic acid and taurine (B1682933). Its amphipathic nature, with a rigid steroidal backbone and a flexible taurine side chain, is central to its physiological function and its utility as a biological detergent.[1]

The chemical structure of sodium taurocholate consists of a hydrophobic steroid nucleus and a hydrophilic taurine conjugate, making it an effective surfactant for the emulsification of fats and lipids.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₂₆H₄₄NNaO₇S · xH₂O[2][3][4]
Molecular Weight 537.68 g/mol (anhydrous basis)[3][4][5]
Appearance White to off-white powder[6]
Solubility in Water 50 mg/mL, clear solution[3][6]
Melting Point 230 °C[7]

Table 2: Micellar Properties of Sodium Taurocholate

PropertyValueConditionsReferences
Critical Micelle Concentration (CMC) 3 mMRhodamine 6G absorption[8]
8-12 mMFluorescence probes in water[9][10]
10.5 ± 0.6 mMIntrinsic fluorescence in water at 25°C[10][11]
7.0 ± 0.5 mMMaleic buffer (pH 6.5, I = 120 mM) at 25°C[10][11]
Aggregation Number (N) 4Commonly observed form[7][8]
2-24Increases with ionic strength[12][13]
Krafft Temperature Not typically reported; presumed to be below common experimental temperatures.-

The Krafft temperature is the minimum temperature at which a surfactant can form micelles. For sodium taurocholate, a specific Krafft temperature is not widely reported in the literature, likely because its solubility in water is sufficiently high at ambient and physiological temperatures, allowing for micelle formation without a significant temperature-dependent solubility limit.

Relevance to Detergent Action

The detergent properties of sodium taurocholate are fundamental to its physiological role in fat digestion and its application in research and drug development. Its ability to form micelles allows for the solubilization of hydrophobic molecules, such as lipids and membrane proteins.[14][15]

Mechanism of Detergent Action

Above its critical micelle concentration (CMC), sodium taurocholate monomers self-assemble into micelles. These micelles have a hydrophobic core, formed by the steroid nuclei, and a hydrophilic exterior, composed of the taurine conjugates and hydroxyl groups. This structure enables the encapsulation of nonpolar molecules within the core, effectively solubilizing them in an aqueous environment.

Detergent_Action cluster_pre_cmc Below CMC cluster_post_cmc Above CMC Monomer Sodium Taurocholate Monomers Micelle Micelle Formation Monomer->Micelle [Concentration] > CMC Solubilized Solubilized Molecule Micelle->Solubilized Lipid Hydrophobic Molecule (e.g., Lipid) Lipid->Solubilized

Mechanism of micelle formation and solubilization.
Solubilization of Membrane Proteins

A critical application of sodium taurocholate in research is the solubilization and purification of membrane proteins.[15] By disrupting the lipid bilayer, sodium taurocholate can extract integral membrane proteins and maintain their native conformation within mixed micelles, which are composed of the protein, detergent, and some lipids. This process is essential for the structural and functional characterization of these proteins.

Role in Drug Development

Sodium taurocholate plays a significant role in drug delivery and development, primarily by enhancing the oral bioavailability of poorly soluble drugs.[16][17][18]

Enhancement of Drug Solubility and Dissolution

By forming mixed micelles with drug molecules, sodium taurocholate can significantly increase their solubility and dissolution rate in the gastrointestinal tract.[16] This is particularly beneficial for drugs belonging to the Biopharmaceutical Classification System (BCS) Class II, which are characterized by low solubility and high permeability.

Modulation of Intestinal Permeability

Sodium taurocholate can enhance the absorption of drugs by modulating the permeability of the intestinal epithelium. It has been shown to interact with and disrupt the tight junctions between intestinal epithelial cells, leading to an increase in paracellular transport.[19]

Drug_Absorption_Enhancement cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_blood Bloodstream STC Sodium Taurocholate MixedMicelle Mixed Micelle (STC + Drug) STC->MixedMicelle EpithelialCell Apical Membrane Tight Junction Basolateral Membrane STC->EpithelialCell:f1 Modulation of Tight Junctions Drug Poorly Soluble Drug Drug->MixedMicelle MixedMicelle->EpithelialCell:f0 Increased Solubility & Dissolution AbsorbedDrug Absorbed Drug EpithelialCell:f2->AbsorbedDrug Enhanced Permeability

Sodium taurocholate's role in enhancing drug absorption.
Interaction with the Sodium Taurocholate Cotransporting Polypeptide (NTCP)

Sodium taurocholate is a primary substrate for the Sodium Taurocholate Cotransporting Polypeptide (NTCP), a transporter protein located on the basolateral membrane of hepatocytes.[20][21][22][23][24] This transporter is responsible for the uptake of bile salts from the portal blood into the liver, a key step in the enterohepatic circulation. Understanding this interaction is crucial for drug development, as drugs that are substrates or inhibitors of NTCP can have altered pharmacokinetics and potential for drug-drug interactions.

NTCP_Transport cluster_sinusoid Sinusoidal Blood cluster_hepatocyte Hepatocyte STC_Blood Sodium Taurocholate NTCP NTCP Basolateral Membrane STC_Blood->NTCP:f0 Na_ion Na+ Na_ion->NTCP:f0 STC_Hepatocyte Sodium Taurocholate (in Hepatocyte) NTCP:f1->STC_Hepatocyte Co-transport

Mechanism of sodium taurocholate uptake by NTCP.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol describes a common method for determining the CMC of sodium taurocholate using a fluorescent probe, such as pyrene (B120774) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[25][26][27][28][29] The principle is based on the change in the fluorescence properties of the probe when it partitions from a polar aqueous environment to the nonpolar interior of the micelles.

Materials:

  • This compound

  • Fluorescent probe (e.g., Pyrene or DPH)

  • High-purity water

  • Spectrofluorometer

  • Volumetric flasks and pipettes

  • Cuvettes

Procedure:

  • Prepare a stock solution of the fluorescent probe: Dissolve a small, precise amount of the probe in a suitable organic solvent (e.g., acetone (B3395972) for pyrene, THF for DPH) to create a concentrated stock solution (e.g., 1 mM).

  • Prepare a series of sodium taurocholate solutions: Prepare a range of sodium taurocholate solutions in high-purity water with concentrations spanning the expected CMC (e.g., from 0.1 mM to 20 mM).

  • Add the fluorescent probe to each solution: To each sodium taurocholate solution, add a small, constant volume of the probe stock solution to achieve a final probe concentration that is very low (e.g., 1 µM) to avoid self-quenching and aggregation of the probe. Ensure the volume of the organic solvent is minimal (e.g., <1% of the total volume) to not affect micellization.

  • Equilibrate the samples: Gently mix each solution and allow them to equilibrate for a set period (e.g., 30 minutes) at a constant temperature, protected from light.

  • Measure the fluorescence intensity: Using a spectrofluorometer, measure the fluorescence intensity of each sample. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is often used as it is sensitive to the polarity of the microenvironment. For DPH, the total fluorescence intensity is typically measured.

  • Plot the data and determine the CMC: Plot the fluorescence intensity (or I₁/I₃ ratio for pyrene) as a function of the logarithm of the sodium taurocholate concentration. The plot will typically show two distinct linear regions. The CMC is determined from the intersection of the two lines.

CMC_Determination_Workflow start Start prep_stc Prepare Serial Dilutions of Sodium Taurocholate start->prep_stc prep_probe Prepare Fluorescent Probe Stock Solution start->prep_probe add_probe Add Constant Amount of Probe to Each STC Solution prep_stc->add_probe prep_probe->add_probe equilibrate Equilibrate Samples add_probe->equilibrate measure Measure Fluorescence Intensity equilibrate->measure plot Plot Intensity vs. log[STC] measure->plot determine_cmc Determine CMC from Intersection of Linear Fits plot->determine_cmc end End determine_cmc->end

Workflow for CMC determination by fluorescence spectroscopy.

Conclusion

This compound is a multifaceted molecule with significant relevance in both physiological processes and pharmaceutical sciences. Its well-defined structure and amphipathic nature confer upon it potent detergent properties that are essential for the digestion and absorption of dietary lipids. For researchers and drug development professionals, a thorough understanding of its physicochemical properties, particularly its micelle-forming capabilities, is crucial for its application in solubilizing membrane proteins and enhancing the bioavailability of poorly soluble drugs. The detailed experimental protocol and visualizations provided in this guide are intended to serve as a practical resource for leveraging the unique characteristics of sodium taurocholate in various research and development endeavors.

References

In Vivo Fate and Transport of Sodium Taurocholate Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo fate and transport of sodium taurocholate hydrate, a primary conjugated bile acid crucial for nutrient absorption and various physiological signaling pathways. This document details its absorption, distribution, metabolism, and excretion (ADME) profile, the molecular mechanisms governing its transport, and its role in cellular signaling. The information presented herein is intended to support research and development efforts in drug delivery, toxicology, and metabolic diseases.

Quantitative Overview of In Vivo Fate

The in vivo disposition of sodium taurocholate is a highly efficient process, primarily governed by enterohepatic circulation. Quantitative data from various preclinical studies are summarized below to provide a comparative overview of its pharmacokinetic parameters.

Table 1: In Vivo Pharmacokinetic Parameters of Sodium Taurocholate
ParameterSpeciesValueExperimental ConditionSource
Absorption
Apparent Km (Ileum)Rat5.6 mMIn situ intestinal perfusion[1]
Apparent Vmax (Ileum)Rat65.5 nmol/min/cmIn situ intestinal perfusion[1]
Distribution
Tissue Distribution (after ileal absorption)RatBile: 82%In vivo following administration of 75Se-labeled homocholic acid taurine[1]
Ileal wall: 10.6%[1]
Liver: 7.3%[1]
Total Body Pool Size (neonate)Rat203 ± 8 nmol/g body weight5 days after birth, determined by radioimmunoassay[2]
Metabolism
Primary MetabolismGeneralDeconjugation and dehydroxylation by gut microbiotaGeneral knowledge
Excretion
Urinary Excretion (cumulative % of dose over 6h)Rat19.3%Intravenous injection in bile duct-ligated rats

Key Transport Mechanisms

The transport of sodium taurocholate across cellular membranes is a carrier-mediated process involving several key transporters. These proteins are crucial for its efficient intestinal absorption and hepatic uptake, facilitating its enterohepatic circulation.

Intestinal Absorption

The primary site for the active transport of sodium taurocholate is the terminal ileum. The Apical Sodium-dependent Bile Acid Transporter (ASBT) , also known as SLC10A2, is the key protein responsible for its uptake from the intestinal lumen into the enterocytes. This process is an active, sodium-dependent mechanism.

Hepatic Uptake

After absorption from the intestine and transport via the portal vein to the liver, sodium taurocholate is efficiently taken up by hepatocytes. The Na+/Taurocholate Cotransporting Polypeptide (NTCP) , or SLC10A1, located on the basolateral membrane of hepatocytes, is the primary transporter mediating this uptake from the sinusoidal blood.

Biliary Excretion

Following its uptake into hepatocytes, sodium taurocholate is secreted into the bile canaliculi. This process is mediated by the Bile Salt Export Pump (BSEP) , an ATP-binding cassette (ABC) transporter (ABCB11), which actively transports bile acids against a concentration gradient into the bile.

Table 2: Kinetic Parameters of Key Sodium Taurocholate Transporters
TransporterSpeciesKm (µM)Vmax (pmol/mg protein/min)Experimental SystemSource
ASBT Rat49.713.7Caco-2 cell monolayers[3]
NTCP Rat76.2 (for PFBS, a proxy)-HEK293 cells transiently expressing rat NTCP[4]

Signaling Pathways: Farnesoid X Receptor (FXR) Activation

Sodium taurocholate, as a primary bile acid, is a natural ligand for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. Activation of FXR by sodium taurocholate initiates a cascade of transcriptional events that regulate its own synthesis and transport.

Diagram 1: FXR Signaling Pathway

Caption: FXR signaling pathway activated by Sodium Taurocholate.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the in vivo fate and transport of sodium taurocholate.

In Vivo Bile Duct Cannulation in Rats for Biliary Excretion Studies

This protocol allows for the direct collection of bile to quantify the biliary excretion of sodium taurocholate.

Materials:

  • Male Sprague-Dawley rats (225-275 g)[5]

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Polyethylene (B3416737) tubing (for cannulation)

  • Metabolic cages

  • Bile collection vials

Procedure:

  • Anesthetize the rat and perform a midline laparotomy to expose the common bile duct.[6]

  • Carefully isolate the common bile duct and make a small incision for cannula insertion.

  • Insert a polyethylene cannula into the bile duct towards the liver and secure it with surgical silk.

  • Exteriorize the cannula through a subcutaneous tunnel to the dorsal neck region.

  • House the rat in a metabolic cage to allow for free movement and continuous bile collection.[6]

  • Administer sodium taurocholate (e.g., intravenously via a tail vein catheter) at a desired dose.

  • Collect bile samples at predetermined time intervals (e.g., every 30 minutes for 6 hours).

  • Analyze the concentration of sodium taurocholate in the bile samples using a validated analytical method (e.g., LC-MS/MS).

Diagram 2: Experimental Workflow for Bile Duct Cannulation Study

Bile_Duct_Cannulation_Workflow start Start anesthesia Anesthetize Rat start->anesthesia surgery Perform Laparotomy and Expose Bile Duct anesthesia->surgery cannulation Cannulate Common Bile Duct surgery->cannulation exteriorization Exteriorize Cannula cannulation->exteriorization housing House in Metabolic Cage exteriorization->housing administration Administer Sodium Taurocholate housing->administration collection Collect Bile Samples administration->collection analysis Analyze Samples (LC-MS/MS) collection->analysis end End analysis->end

Caption: Workflow for a rat bile duct cannulation study.

In Vitro Caco-2 Cell Permeability Assay

This assay is a widely accepted model to predict intestinal drug absorption and study transport mechanisms.

Materials:

  • Caco-2 cells (from ATCC)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.[7]

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Transepithelial Electrical Resistance (TEER) meter

Procedure:

  • Cell Culture: Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2. Subculture the cells every 7 days.[7]

  • Seeding on Transwells: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of approximately 0.5 x 106 cells/mL.[7]

  • Differentiation: Culture the cells on the Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[3]

  • Monolayer Integrity: Measure the TEER across the cell monolayer. A TEER value above 200 Ω·cm² generally indicates a well-formed monolayer.[8]

  • Transport Study:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add a solution of sodium taurocholate (e.g., 10 µM in HBSS) to the apical (donor) chamber.[3]

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C and take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of sodium taurocholate in the samples to determine the apparent permeability coefficient (Papp).

Diagram 3: Caco-2 Permeability Assay Workflow

Caco2_Workflow start Start culture Culture Caco-2 Cells start->culture seed Seed Cells on Transwell Inserts culture->seed differentiate Differentiate for 21-28 Days seed->differentiate check_integrity Measure TEER to Confirm Monolayer Integrity differentiate->check_integrity transport_study Perform Transport Experiment with Sodium Taurocholate check_integrity->transport_study sampling Collect Samples from Basolateral Chamber transport_study->sampling analysis Analyze Samples and Calculate Papp sampling->analysis end End analysis->end

Caption: Workflow for a Caco-2 cell permeability assay.

Analytical Method: LC-MS/MS for Quantification in Plasma/Bile

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of sodium taurocholate in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma or bile sample, add an internal standard solution.

  • Add 800 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[10]

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 35% methanol (B129727) in water).[10]

LC-MS/MS Conditions (General Example):

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) in water and methanol.[11]

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for sodium taurocholate and the internal standard.

This guide provides a foundational understanding of the in vivo fate and transport of this compound. The presented data and protocols can be adapted and expanded upon for specific research applications in drug development and physiological studies.

References

Sodium Taurocholate Hydrate: A Physiological Substrate for Key Transport Proteins in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

Introduction

Sodium taurocholate hydrate (B1144303), a primary conjugated bile acid, plays a central role in the enterohepatic circulation and lipid homeostasis. Beyond its physiological functions in digestion, it serves as a critical endogenous substrate for a variety of transport proteins. Understanding the kinetics and mechanisms of its transport is paramount for drug development professionals, as these transporters are often implicated in drug-drug interactions, drug disposition, and the development of cholestatic liver injury. This technical guide provides a comprehensive overview of sodium taurocholate hydrate as a physiological substrate for key transport proteins, including detailed experimental protocols and visualization of associated signaling pathways.

Key Transport Proteins for this compound

Several major transport proteins are responsible for the efficient vectorial transport of this compound across cellular membranes in the liver and intestine. These transporters belong to the Solute Carrier (SLC) and ATP-binding cassette (ABC) superfamilies.

  • Na+-Taurocholate Cotransporting Polypeptide (NTCP, SLC10A1): Located on the basolateral membrane of hepatocytes, NTCP is the primary transporter responsible for the sodium-dependent uptake of conjugated bile acids from the portal blood into the liver, representing a critical first step in hepatic clearance.[1]

  • Apical Sodium-dependent Bile Acid Transporter (ASBT, SLC10A2): Expressed on the apical membrane of enterocytes in the terminal ileum, ASBT mediates the active reabsorption of bile acids from the intestinal lumen, a key process in the enterohepatic circulation.[2]

  • Bile Salt Export Pump (BSEP, ABCB11): As a member of the ABC transporter family, BSEP is located on the canalicular membrane of hepatocytes and is responsible for the ATP-dependent efflux of monovalent bile salts, including sodium taurocholate, from the hepatocyte into the bile canaliculus.[3] This is a rate-limiting step in bile formation.

  • Organic Anion Transporting Polypeptides (OATPs, SLCO family): Several OATP isoforms, particularly OATP1B1 and OATP1B3, are expressed on the basolateral membrane of hepatocytes and contribute to the sodium-independent uptake of a wide range of endogenous compounds and xenobiotics, including bile acids.[4][5]

Quantitative Data on this compound Transport

The affinity (Km) and maximum transport velocity (Vmax) of this compound for these key transporters are crucial parameters for understanding their physiological function and for developing predictive models of drug interactions. The following table summarizes reported kinetic values.

TransporterSpeciesExperimental SystemKm (µM)Vmax (pmol/mg protein/min)Reference
NTCP HumanStably transfected HepG2 cells24.630.3/10 min/dish[6]
ASBT HumanTransfected CHO cells122740[7]
ASBT RatTransfected COS-7 cells26.3 ± 8.3Not specified[8][9]
BSEP HumanSf9 membrane vesicles17.8 ± 5.0286.2 ± 28.2[10]
OATP1B1 Human---OATP1B1 is a known transporter of bile acids, but specific kinetic data for sodium taurocholate is not readily available.
OATP1B3 Human---OATP1B3 is a known transporter of bile acids, but specific kinetic data for sodium taurocholate is not readily available.

Note: Kinetic parameters can vary depending on the experimental system, cell line, and assay conditions used.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the interaction of this compound and investigational drugs with these transporters.

Protocol 1: Cell-Based Sodium-Dependent Taurocholate Uptake Assay for NTCP

This protocol describes a method for measuring the uptake of radiolabeled sodium taurocholate in human hepatoblastoma cells (HepG2) stably expressing NTCP.

Materials:

  • HepG2 cells stably transfected with human NTCP (NTCP-HepG2)

  • 24-well cell culture plates

  • Uptake Buffer (136 mM NaCl, 5 mM KCl, 1.1 mM KH2PO4, 1 mM MgCl2, 1.8 mM CaCl2, 10 mM D-glucose, 10 mM HEPES, pH 7.4)

  • Sodium-free Uptake Buffer (136 mM Choline Chloride instead of NaCl)

  • [³H]-Taurocholic acid (TCA)

  • Unlabeled taurocholic acid

  • Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)

  • Scintillation cocktail and counter

Procedure:

  • Cell Seeding: Seed NTCP-HepG2 cells in 24-well plates and grow to 80-90% confluency.

  • Washing: Aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.

  • Pre-incubation: Add 500 µL of pre-warmed Uptake Buffer to each well and incubate at 37°C for 10 minutes.

  • Initiate Uptake: Aspirate the pre-incubation buffer and add 200 µL of Uptake Buffer containing a known concentration of [³H]-TCA (e.g., 20 µM supplemented with 0.25 µCi/well). For sodium-dependency control, use Sodium-free Uptake Buffer.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 minutes). The incubation time should be within the linear range of uptake.

  • Stop Uptake: Terminate the uptake by aspirating the substrate solution and immediately washing the cells three times with ice-cold Uptake Buffer.

  • Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Use an aliquot of the cell lysate to determine the total protein concentration using a standard method (e.g., BCA assay).

  • Data Analysis: Calculate the uptake rate as pmol of TCA per mg of protein per minute. Sodium-dependent uptake is determined by subtracting the uptake in the sodium-free buffer from the uptake in the sodium-containing buffer.

Protocol 2: Vesicular Transport Assay for BSEP

This protocol outlines a method to measure the ATP-dependent transport of [³H]-TCA into inside-out membrane vesicles prepared from Sf9 insect cells overexpressing human BSEP.

Materials:

  • BSEP-expressing Sf9 cell membrane vesicles

  • Control Sf9 cell membrane vesicles (without BSEP expression)

  • Vesicle Transport Buffer (e.g., 10 mM Tris-HEPES, pH 7.4, 250 mM sucrose, 10 mM MgCl2)

  • [³H]-Taurocholic acid (TCA)

  • ATP and AMP solutions (as a negative control for ATP-dependent transport)

  • Rapid filtration apparatus with glass fiber filters

  • Wash Buffer (ice-cold Vesicle Transport Buffer)

  • Scintillation cocktail and counter

Procedure:

  • Vesicle Preparation: Thaw the BSEP and control membrane vesicles on ice.

  • Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare the reaction mixture containing Vesicle Transport Buffer, a known concentration of [³H]-TCA, and either ATP or AMP solution.

  • Initiate Transport: Add a small amount of membrane vesicles (e.g., 50 µg of protein) to the reaction mixture to start the transport reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 5 minutes).

  • Stop Transport and Filtration: Stop the reaction by adding a large volume of ice-cold Wash Buffer and immediately filter the mixture through a glass fiber filter using the rapid filtration apparatus.

  • Washing: Wash the filters rapidly with ice-cold Wash Buffer to remove unbound substrate.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the ATP-dependent transport by subtracting the radioactivity measured in the presence of AMP from that measured in the presence of ATP. The transport activity is typically expressed as pmol of TCA per mg of protein per minute.

Signaling Pathways Involving this compound

Sodium taurocholate and other bile acids are not only substrates for transporters but also act as signaling molecules that activate nuclear receptors and G-protein coupled receptors, thereby regulating their own synthesis and transport, as well as lipid and glucose metabolism.

  • Farnesoid X Receptor (FXR): As a nuclear receptor, FXR is a key sensor of intracellular bile acid concentrations.[7][11] Upon activation by bile acids like sodium taurocholate, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements in the promoter regions of target genes. This leads to:

    • Repression of bile acid synthesis: FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[7]

    • Regulation of transporter expression: FXR upregulates the expression of BSEP to promote bile acid efflux from hepatocytes and downregulates the expression of NTCP to reduce bile acid uptake.

  • Takeda G-protein Coupled Receptor 5 (TGR5): TGR5 is a cell surface receptor activated by bile acids in various tissues, including the intestine and gallbladder.[7][11] Activation of TGR5 by bile acids leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and the activation of downstream signaling cascades. This can result in:

    • Glucagon-like peptide-1 (GLP-1) secretion: In intestinal L-cells, TGR5 activation promotes the secretion of GLP-1, an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[7]

    • Modulation of inflammation and energy expenditure.

Mandatory Visualizations

Signaling Pathways

Bile_Acid_Signaling Sodium Taurocholate Sodium Taurocholate Bile Canaliculus Bile Canaliculus NTCP NTCP Intracellular\nBile Acids Intracellular Bile Acids FXR FXR BSEP BSEP

Caption: Simplified signaling pathway of sodium taurocholate in a hepatocyte.

TGR5_Signaling cluster_lumen Intestinal Lumen cluster_l_cell Intestinal L-Cell Bile Acids Sodium Taurocholate & other Bile Acids TGR5 TGR5 Bile Acids->TGR5 Activation AC Adenylyl Cyclase TGR5->AC Stimulates cAMP cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A cAMP->PKA Activates GLP-1 Vesicles GLP-1 containing vesicles PKA->GLP-1 Vesicles Promotes Exocytosis GLP-1 Secretion GLP-1 Secretion GLP-1 Vesicles->GLP-1 Secretion Secretion

Caption: TGR5 signaling pathway in an intestinal L-cell activated by bile acids.

Experimental Workflows

Cell_Based_Uptake_Assay_Workflow cluster_workflow Cell-Based Uptake Assay Workflow start Start seed_cells Seed transporter-expressing cells in multi-well plate wash_cells Wash cells with pre-warmed buffer pre_incubate Pre-incubate cells in buffer initiate_uptake Add buffer containing radiolabeled sodium taurocholate incubate Incubate at 37°C for a defined time stop_uptake Stop uptake and wash with ice-cold buffer lyse_cells Lyse cells quantify Quantify radioactivity and protein concentration analyze Analyze data and calculate uptake rate end End

Caption: General workflow for a cell-based sodium taurocholate uptake assay.

Vesicular_Transport_Assay_Workflow cluster_workflow Vesicular Transport Assay Workflow start Start prepare_mix Prepare reaction mixture with buffer, [3H]-taurocholate, and ATP/AMP add_vesicles Add transporter-expressing membrane vesicles incubate Incubate at 37°C stop_and_filter Stop reaction and rapidly filter through glass fiber filter wash_filter Wash filter with ice-cold buffer quantify Quantify radioactivity on the filter analyze Calculate ATP-dependent transport end End

Caption: General workflow for a vesicular transport assay.

Conclusion

This compound is a vital physiological substrate for a network of transport proteins that govern bile acid homeostasis. A thorough understanding of its transport kinetics and the experimental methodologies to study these processes is indispensable for researchers in drug development. The interplay between sodium taurocholate transport and the activation of key signaling pathways like FXR and TGR5 further highlights its importance in hepatic and intestinal physiology. The data and protocols presented in this guide offer a robust framework for investigating the impact of new chemical entities on these critical biological systems, ultimately contributing to the development of safer and more effective therapeutics.

References

A Technical Guide to the Role of Sodium Taurocholate Hydrate in Cholesterol Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cholesterol homeostasis is a critical physiological process, and its dysregulation is a key factor in the pathogenesis of cardiovascular diseases. The primary route for cholesterol elimination from the body is its catabolism into bile acids in the liver. Sodium taurocholate hydrate, a major conjugated bile acid, is not merely an end-product of this pathway but also a pivotal signaling molecule that meticulously orchestrates cholesterol catabolism through complex feedback mechanisms. This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing the biochemical pathways, regulatory signaling cascades, and key experimental methodologies relevant to its study. We focus on its function as a ligand for the Farnesoid X Receptor (FXR) and Takeda G protein-coupled Receptor 5 (TGR5), which are central to the regulation of bile acid synthesis and overall lipid and glucose metabolism.

Introduction to Cholesterol Catabolism

The liver is the central organ for maintaining whole-body cholesterol balance. It acquires cholesterol from three main sources: dietary absorption, de novo synthesis, and receptor-mediated uptake of circulating lipoproteins.[1] To prevent excess accumulation, the liver eliminates cholesterol primarily through two interconnected pathways: direct secretion into bile and, more significantly, conversion into bile acids.[1][2] This catabolic conversion accounts for the disposal of approximately 500 mg of cholesterol daily, making it the most substantial route for cholesterol removal.[2]

Bile acids, such as cholic acid and chenodeoxycholic acid, are amphipathic molecules synthesized from cholesterol.[3] In the liver, these primary bile acids are conjugated with amino acids, primarily taurine (B1682933) or glycine, to increase their water solubility and detergent efficacy. Sodium taurocholate is the sodium salt of taurocholic acid, formed by the conjugation of cholic acid with taurine. Beyond their classical role in emulsifying dietary fats for absorption, these conjugated bile acids function as potent signaling molecules that regulate their own synthesis and influence broader metabolic networks.[2][4]

The Biochemical Pathway: From Cholesterol to Sodium Taurocholate

The conversion of cholesterol to sodium taurocholate occurs via the "classic" or "neutral" bile acid synthesis pathway, which is responsible for the majority of bile acid production.

Key Steps:

  • Initiation and Rate-Limiting Step: The pathway is initiated in the endoplasmic reticulum of hepatocytes by the enzyme Cholesterol 7α-hydroxylase (CYP7A1) . This microsomal cytochrome P-450 enzyme catalyzes the hydroxylation of cholesterol at the 7α position, forming 7α-hydroxycholesterol.[3] This step is the primary point of regulation and the rate-limiting reaction in the entire pathway.[3][5]

  • Intermediate Formation: A series of subsequent enzymatic reactions modify the steroid nucleus and shorten the side chain. A key intermediate, 7α-hydroxy-4-cholesten-3-one, is a precursor for both cholic acid and chenodeoxycholic acid.[3]

  • Cholic Acid Synthesis: The enzyme Sterol 12α-hydroxylase (CYP8B1) introduces a hydroxyl group at the 12α position, directing the pathway toward the synthesis of cholic acid.[6]

  • Conjugation: Before secretion into the bile canaliculi, cholic acid is activated to cholyl-CoA and subsequently conjugated with the amino acid taurine. This reaction yields taurocholic acid.

  • Salt Formation: Taurocholic acid is then secreted into bile, where, in the physiological environment, it exists as its sodium salt, sodium taurocholate.

Cholesterol_Catabolism Figure 1: The Classical Pathway of Cholesterol Catabolism Cholesterol Cholesterol Step1_Product 7α-Hydroxycholesterol Cholesterol->Step1_Product CYP7A1 (Rate-Limiting Step) Intermediate Multiple Enzymatic Steps Step1_Product->Intermediate CholicAcid Cholic Acid Intermediate->CholicAcid CYP8B1 directs synthesis TaurocholicAcid Taurocholic Acid CholicAcid->TaurocholicAcid + Taurine (Conjugation) NaTaurocholate Sodium Taurocholate Hydrate TaurocholicAcid->NaTaurocholate in bile

Figure 1: The Classical Pathway of Cholesterol Catabolism

Regulatory Signaling Pathways Modulated by Sodium Taurocholate

Sodium taurocholate is a primary signaling molecule that provides negative feedback to regulate its own synthesis, thereby controlling the rate of cholesterol catabolism. This regulation is mediated principally through the nuclear receptor FXR and the membrane-bound receptor TGR5.

Farnesoid X Receptor (FXR) Signaling: The Gut-Liver Axis

FXR functions as an intracellular bile acid sensor.[7] Sodium taurocholate and other bile acids are natural ligands for FXR.[7][8] Activation of FXR represses the transcription of the CYP7A1 gene through two main synergistic pathways in the liver and the intestine.

  • In the Liver: Upon entering hepatocytes via the sodium taurocholate cotransporting polypeptide (NTCP), taurocholate binds to and activates FXR.[9][10] Activated FXR induces the expression of a transcriptional repressor called Small Heterodimer Partner (SHP) . SHP then inhibits the activity of key transcription factors (such as Liver X Receptor α, LXRα, and Hepatocyte Nuclear Factor 4α, HNF4α) that are required to activate CYP7A1 gene expression.[9]

  • In the Intestine: After being secreted into the intestine and participating in digestion, bile acids are reabsorbed in the terminal ileum. Here, they activate FXR in enterocytes, leading to the induction and secretion of Fibroblast Growth Factor 15 (FGF15) in rodents (or its ortholog FGF19 in humans).[11] FGF15/19 enters the portal circulation, travels to the liver, and binds to its receptor (FGFR4) on the surface of hepatocytes. This binding event triggers a signaling cascade (involving JNK) that ultimately represses the transcription of the CYP7A1 gene.[10][11]

This dual-location feedback mechanism provides a robust system for tightly controlling bile acid synthesis and, consequently, cholesterol catabolism.

FXR_Signaling Figure 2: FXR-Mediated Feedback Inhibition of CYP7A1 cluster_liver Hepatocyte cluster_intestine Enterocyte (Ileum) FXR_L FXR SHP SHP FXR_L->SHP Induces HNF4a HNF4α / LXRα SHP->HNF4a Inhibits CYP7A1_gene CYP7A1 Gene HNF4a->CYP7A1_gene Activates NTCP NTCP NTCP->FXR_L Uptake FGFR4 FGFR4 JNK JNK Pathway FGFR4->JNK Activates JNK->CYP7A1_gene Represses FXR_I FXR FGF15_19 FGF15/19 FXR_I->FGF15_19 Induces Secretion FGF15_19->FGFR4 Travels to Liver Binds Receptor BileAcids_Lumen Sodium Taurocholate (Intestinal Lumen) BileAcids_Lumen->FXR_I Activates BileAcids_Portal Sodium Taurocholate (Portal Vein) BileAcids_Portal->NTCP TGR5_Signaling Figure 3: TGR5 Signaling Pathway NaT Sodium Taurocholate TGR5 TGR5 Receptor NaT->TGR5 Binds G_Protein G Protein (Gαs) TGR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (e.g., GLP-1 Secretion, Energy Expenditure) PKA->Downstream Phosphorylates Targets CYP7A1_Assay_Workflow Figure 4: Experimental Workflow for CYP7A1 Activity Assay Start Start: Fresh Liver Tissue Homogenize Homogenization & Differential Centrifugation Start->Homogenize Microsomes Isolated Liver Microsomes Homogenize->Microsomes Incubate Incubation at 37°C with NADPH Microsomes->Incubate Stop Stop Reaction & Extract Sterols Incubate->Stop Derivatize Derivatization (e.g., Silylation) Stop->Derivatize Analyze Quantification by GC-MS (SIM) Derivatize->Analyze End Result: CYP7A1 Activity Analyze->End

References

Preliminary studies on Sodium taurocholate hydrate toxicity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro toxicity studies of sodium taurocholate hydrate (B1144303) (STC). It is designed to be a valuable resource for researchers and professionals involved in drug development and cellular biology, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways implicated in STC-induced cellular responses.

Executive Summary

Sodium taurocholate, a major bile salt, has been shown to exert significant cytotoxic effects in various in vitro models. Its toxicity is multifaceted, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and disruption of mitochondrial function. The cellular responses to STC are dose- and time-dependent and vary across different cell types, including pancreatic acinar cells, intestinal epithelial cells, hepatocytes, and cholangiocytes. This guide synthesizes the current understanding of STC's in vitro toxicity, presenting key quantitative findings in a structured format and providing detailed methodologies for the key experiments to facilitate reproducibility and further investigation. Furthermore, this document visualizes the complex signaling networks activated by STC, offering a clearer picture of its mechanisms of action.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from in vitro studies on the toxicity of sodium taurocholate hydrate.

Table 1: Cytotoxicity of this compound in AR42J Pancreatic Acinar Cells [1][2]

Concentration (mM)Exposure Time (hours)Cell Viability (%)Fold Change in ROS Production
011001.00
0.51Not specifiedNot specified
51Not specifiedNot specified
91Not specified2.40
101~50Not specified
121~207.02
021001.00
0.52Not specifiedNot specified
52Not specifiedNot specified
92Not specified1.62
102~40Not specified
122~103.25

Table 2: Effects of this compound on Various Cell Lines

Cell LineEffectConcentrationObservations
Caco-2 (Intestinal Epithelial)CytotoxicityNot specifiedReduced cell viability observed.[3]
HepatocytesApoptosis ProtectionNot specifiedTaurocholate feeding prevented CCl4- and vagotomy-induced cholangiocyte apoptosis.[4]
Canalicular ContractionsUp to 5 µMDose-dependent increase in contractions.[5]
CholangiocytesProliferation1-20 µMIncreased proliferation.[4]
Apoptosis ProtectionNot specifiedTaurocholate feeding prevented vagotomy-induced cholangiocyte apoptosis.[6]
Intestinal Epithelial Cells (IEC-6)Proliferation0.05 to 1 mmol/LIncreased cell proliferation.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

  • AR42J cells[1][2]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[8]

  • This compound (STC)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed AR42J cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: After incubation, replace the medium with fresh medium containing various concentrations of STC (e.g., 0, 0.5, 5, 9, 10, 12 mM) and incubate for the desired time periods (e.g., 1 and 2 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Reactive Oxygen Species (ROS) Detection

This protocol describes the measurement of intracellular ROS production using the fluorescent probe 2',7'-dichlorofluorescin diacetate (H2DCFDA).

Materials:

  • AR42J cells[1][2]

  • Culture medium

  • This compound (STC)

  • H2DCFDA (10 mM stock solution in DMSO)

  • PBS

  • Black 96-well plates

Procedure:

  • Cell Seeding: Seed AR42J cells in a black 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • H2DCFDA Loading: Wash the cells with PBS and then incubate with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells twice with PBS to remove the excess probe.

  • Treatment: Add fresh medium containing different concentrations of STC to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Readings can be taken at different time points (e.g., 1 and 2 hours).

  • Data Analysis: Express ROS production as a fold change relative to the control (untreated) cells.[2]

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This protocol allows for the differentiation of viable, apoptotic, and necrotic cells.

Materials:

  • HepG2 cells (or other relevant cell line)

  • Culture medium

  • This compound (STC)

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat HepG2 cells with the desired concentrations of STC for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Visualizations

This compound triggers a complex network of intracellular signaling pathways that ultimately determine the cellular fate. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved in STC-induced toxicity.

STC_Toxicity_Workflow STC Sodium Taurocholate Hydrate Cell Target Cell (e.g., Pancreatic Acinar, Hepatocyte) STC->Cell ROS Increased ROS Production Cell->ROS Mito_Dys Mitochondrial Dysfunction Cell->Mito_Dys Ca_Overload Calcium Overload Cell->Ca_Overload Proliferation Proliferation/ Secretion Cell->Proliferation Low Concentrations (e.g., Cholangiocytes) ROS->Mito_Dys Apoptosis Apoptosis Mito_Dys->Apoptosis Ca_Overload->Mito_Dys

Caption: Overview of STC-induced cellular events.

Apoptosis_Signaling_Pathway STC Sodium Taurocholate Hydrate Mito Mitochondria STC->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by STC.

NFkB_Signaling_Pathway STC Sodium Taurocholate Hydrate IKK IKK Activation STC->IKK IkB IkB Degradation IKK->IkB NFkB NF-kB Translocation to Nucleus IkB->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: NF-kB signaling pathway in response to STC.

Conclusion

The in vitro studies summarized in this guide demonstrate that this compound is a potent cytotoxic agent that can induce cell death through multiple mechanisms, including the induction of apoptosis and the generation of oxidative stress. The specific cellular response is dependent on the concentration of STC and the cell type. At lower, more physiological concentrations, STC can also modulate cellular functions such as proliferation and secretion, particularly in cholangiocytes and intestinal epithelial cells. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a foundation for further research into the complex biological effects of this important bile salt. A deeper understanding of these mechanisms is crucial for the development of therapeutic strategies for diseases where bile acid homeostasis is dysregulated and for assessing the safety of drugs that may interfere with bile acid transport and metabolism.

References

Repurposing Sodium Taurocholate Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 22, 2025

Executive Summary

Sodium taurocholate hydrate (B1144303), a primary bile acid, has long been utilized in biomedical research primarily for its emulsifying properties and in the induction of experimental pancreatitis. However, recent investigations have unveiled its potential for drug repurposing in diverse therapeutic areas, including regenerative medicine and inflammatory diseases. This technical guide provides an in-depth overview of the emerging repurposing opportunities for sodium taurocholate hydrate, focusing on its role in intervertebral disc degeneration and its anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of key quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathways to facilitate further exploration and drug development efforts.

Introduction

This compound (STH) is the sodium salt of taurocholic acid, a conjugate of cholic acid and taurine.[1] Its primary physiological function is to aid in the emulsification and absorption of fats in the intestine.[1] In the laboratory setting, it is a well-established agent for inducing acute pancreatitis in animal models, providing a platform to study the pathophysiology of the disease.[1]

Beyond these traditional applications, new research highlights the potential of this compound as a modulator of key cellular signaling pathways, opening avenues for its repurposing as a therapeutic agent. This guide will delve into two promising areas: its role in promoting chondrogenesis and osteogenesis for the potential treatment of intervertebral disc degeneration and its potent anti-inflammatory properties.

Repurposing Opportunity 1: Intervertebral Disc Degeneration

Recent studies have identified this compound as a promising candidate for the treatment of intervertebral disc degeneration (IDD), a major cause of lower back pain.[2] The therapeutic potential of STH in this context appears to be mediated through its interaction with the Mitogen-Activated Protein Kinase 3 (MAPK3) signaling pathway, leading to the induction of chondrogenesis and osteogenesis in mesenchymal stem cells (MSCs).[2][3]

Mechanism of Action: Targeting MAPK3

Research by Li P, et al. (2024) has demonstrated that this compound directly targets MAPK3, also known as Extracellular signal-Regulated Kinase 1 (ERK1).[2][3] By modulating the MAPK3 pathway, STH can influence the differentiation of MSCs into chondrocytes and osteoblasts, the two cell types crucial for maintaining the integrity of the intervertebral disc.[2] The study suggests that STH reduces the phosphorylation of ERK1/2, a key step in the MAPK signaling cascade.[3]

Data Presentation: Effects on Chondrogenesis and Osteogenesis

The following tables summarize the quantitative data from in vitro studies assessing the impact of this compound on mesenchymal stem cell differentiation. Note: Specific quantitative values from the primary literature were not fully accessible in the conducted search. Researchers are strongly encouraged to consult the full-text article by Li P, et al. (Orthop Surg. 2024) for precise data.

Table 1: Effect of this compound on Osteogenic and Chondrogenic Marker Expression in MSCs

Concentration of STH (µM)Osteogenic Marker (OCN) Expression (Fold Change vs. Control)Osteogenic Marker (RUNX2) Expression (Fold Change vs. Control)Chondrogenic Marker (COL2A1) Expression (Fold Change vs. Control)Chondrogenic Marker (SOX9) Expression (Fold Change vs. Control)
0.1Data not availableData not availableData not availableData not available
1Data not availableData not availableData not availableData not available

Table 2: Effect of this compound on ERK1/2 Phosphorylation in MSCs

Concentration of STH (µM)p-ERK1/2 Expression (Relative to Total ERK1/2)
0.1Data not available
1Significantly Reduced
Experimental Protocol: Induction of Chondrogenesis and Osteogenesis in MSCs

This protocol is a generalized procedure based on standard methods for MSC differentiation. Specific modifications may be necessary based on the cell source and experimental goals.

2.3.1. Materials

  • Human Mesenchymal Stem Cells (hMSCs)

  • Basal MSC growth medium

  • Osteogenic induction medium (basal medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

  • Chondrogenic induction medium (basal medium supplemented with dexamethasone, ascorbate-2-phosphate, proline, pyruvate, and TGF-β3)

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

  • Multi-well culture plates

  • Alkaline Phosphatase (ALP) staining kit

  • Alcian Blue staining solution

  • RT-qPCR reagents

2.3.2. Procedure

  • Cell Seeding: Plate hMSCs in multi-well plates at a density of 5 x 10^4 cells/cm² and culture in basal MSC growth medium until 70-80% confluent.

  • Induction of Differentiation:

    • Osteogenesis: Replace the growth medium with osteogenic induction medium containing varying concentrations of this compound (e.g., 0.1 µM and 1 µM) or vehicle control.

    • Chondrogenesis: Create a high-density micromass culture by seeding 2.5 x 10^5 cells in a 15 µL drop in the center of a well. After cell attachment (2-3 hours), add chondrogenic induction medium containing varying concentrations of this compound or vehicle control.

  • Medium Change: Replace the induction medium every 2-3 days for 14-21 days.

  • Analysis:

    • Osteogenesis: After 14 days, assess osteogenic differentiation by staining for alkaline phosphatase activity and by performing RT-qPCR for osteogenic markers (OCN, RUNX2).

    • Chondrogenesis: After 21 days, assess chondrogenic differentiation by staining with Alcian Blue for proteoglycan deposition and by performing RT-qPCR for chondrogenic markers (COL2A1, SOX9).

    • Western Blot: To assess ERK1/2 phosphorylation, lyse the cells at desired time points and perform Western blot analysis using antibodies against total ERK1/2 and phosphorylated ERK1/2.

Visualization: Signaling Pathway and Experimental Workflow

MAPK3_Signaling_Pathway STH Sodium Taurocholate Hydrate MAPK3 MAPK3 (ERK1) STH->MAPK3 Inhibits pERK p-ERK1/2 (Reduced) Transcription_Factors Transcription Factors MAPK3->Transcription_Factors Phosphorylates Chondrogenesis Chondrogenesis Transcription_Factors->Chondrogenesis Osteogenesis Osteogenesis Transcription_Factors->Osteogenesis

Caption: STH inhibits MAPK3, reducing ERK1/2 phosphorylation and modulating MSC differentiation.

Experimental_Workflow_IDD cluster_invitro In Vitro Studies MSCs Mesenchymal Stem Cells Treatment Treat with this compound (0.1 µM, 1 µM) MSCs->Treatment Osteo_Induction Osteogenic Induction Treatment->Osteo_Induction Chondro_Induction Chondrogenic Induction Treatment->Chondro_Induction WB_Analysis Western Blot for p-ERK1/2 Treatment->WB_Analysis Analysis_Osteo Analysis: - ALP Staining - RT-qPCR (OCN, RUNX2) Osteo_Induction->Analysis_Osteo Analysis_Chondro Analysis: - Alcian Blue Staining - RT-qPCR (COL2A1, SOX9) Chondro_Induction->Analysis_Chondro

Caption: Workflow for assessing STH's effect on MSC differentiation for IDD.

Repurposing Opportunity 2: Anti-Inflammatory Agent

This compound has demonstrated significant anti-inflammatory and antiviral properties, suggesting its potential as a therapeutic agent for inflammatory conditions, particularly those associated with viral infections like influenza.[1]

Mechanism of Action: Inhibition of the TLR4/NF-κB Pathway

Studies have shown that STH can inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[1] TLR4 is a key pattern recognition receptor that, upon activation by pathogens, triggers a downstream signaling cascade culminating in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] NF-κB activation leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1] By inhibiting the TLR4/NF-κB pathway, STH can effectively suppress the inflammatory response.[1]

Data Presentation: Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound. Note: Specific quantitative values from the primary literature were not fully accessible in the conducted search. Researchers are strongly encouraged to consult the full-text article by Sun X, et al. (Int Immunopharmacol. 2023) for precise data.

Table 3: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound

Concentration of STHTNF-α Reduction (%)IL-1β Reduction (%)IL-6 Reduction (%)
Specific concentrations from the study are neededData not availableData not availableData not available

Table 4: In Vivo Effects of this compound Treatment in an Influenza Mouse Model

Treatment GroupReduction in Lung TNF-α LevelsReduction in Lung IL-1β LevelsReduction in Lung IL-6 LevelsInhibition of Lung TLR4 ExpressionInhibition of Lung p65 (NF-κB) Expression
STH-treatedData not availableData not availableData not availableSignificant InhibitionSignificant Inhibition
Control-----
Experimental Protocol: Evaluation of Anti-inflammatory Activity

This protocol provides a general framework for assessing the anti-inflammatory effects of this compound in vitro and in vivo.

3.3.1. In Vitro Protocol

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) or primary macrophages.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a TLR4 agonist, such as lipopolysaccharide (LPS), to induce an inflammatory response.

  • Analysis:

    • Cytokine Measurement: After 24 hours of stimulation, collect the cell culture supernatant and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA.

    • Western Blot: Lyse the cells to analyze the expression and phosphorylation of key proteins in the TLR4/NF-κB pathway (e.g., TLR4, MyD88, p-p65, p-IκBα).

3.3.2. In Vivo Protocol (Influenza Virus Mouse Model)

  • Animal Model: Use a standard mouse model of influenza virus infection (e.g., C57BL/6 mice infected with H1N1 virus).

  • Treatment: Administer this compound (e.g., via oral gavage or intraperitoneal injection) to the mice daily, starting from day 0 or day 1 post-infection.

  • Monitoring: Monitor the mice for weight loss, survival, and clinical signs of illness.

  • Analysis:

    • Lung Homogenates: At specific time points post-infection, euthanize the mice and collect lung tissue. Homogenize the lung tissue to measure viral titers, cytokine levels (TNF-α, IL-1β, IL-6) by ELISA, and protein expression (TLR4, p65) by Western blot.

    • Histopathology: Perform histological analysis of lung tissue to assess inflammation and tissue damage.

Visualization: Signaling Pathway and Experimental Workflow

TLR4_NFkB_Signaling_Pathway STH Sodium Taurocholate Hydrate TLR4 TLR4 STH->TLR4 Inhibits NFkB NF-κB Activation TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Production

Caption: STH inhibits the TLR4/NF-κB pathway, reducing pro-inflammatory cytokine production.

Experimental_Workflow_AntiInflammatory cluster_invitro_inflam In Vitro cluster_invivo_inflam In Vivo (Influenza Model) Macrophages Macrophages Treatment_STH Treat with STH Macrophages->Treatment_STH Stimulation_LPS Stimulate with LPS Treatment_STH->Stimulation_LPS Analysis_Cytokines ELISA for Cytokines Stimulation_LPS->Analysis_Cytokines Analysis_WB Western Blot for TLR4/NF-κB Pathway Stimulation_LPS->Analysis_WB Mice Mice Infection Influenza Virus Infection Mice->Infection Treatment_STH_invivo Administer STH Infection->Treatment_STH_invivo Monitoring Monitor Weight & Survival Treatment_STH_invivo->Monitoring Analysis_Lungs Analyze Lung Tissue: - Cytokines (ELISA) - Viral Titer - Western Blot (TLR4, p65) Treatment_STH_invivo->Analysis_Lungs

References

Methodological & Application

Application Notes and Protocols for Solubilizing Membrane Proteins with Sodium Taurocholate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium taurocholate hydrate (B1144303) is an anionic bile salt detergent frequently employed in the study of membrane proteins. Its amphipathic nature, with a rigid steroidal backbone and a flexible taurine (B1682933) side chain, allows it to effectively disrupt lipid bilayers and solubilize integral membrane proteins, forming mixed micelles. This property is invaluable for the extraction, purification, and functional characterization of membrane proteins, which are critical targets in drug discovery and biomedical research.[1][2] These application notes provide a detailed protocol and supporting information for the solubilization of membrane proteins using sodium taurocholate hydrate, with a particular focus on transporters such as the Na+-taurocholate cotransporting polypeptide (NTCP) and the Bile Salt Export Pump (BSEP).

Physicochemical Properties of this compound

Understanding the properties of sodium taurocholate is crucial for optimizing solubilization protocols.

PropertyValueReferences
Molecular Formula C₂₆H₄₄NNaO₇S·xH₂O[3]
Critical Micelle Concentration (CMC) 3-11 mM in aqueous solutions[3]
Aggregation Number ~4-10[1]
Appearance White to off-white powder[3]
Solubility Soluble in water (100 mg/mL)[3]

Applications in Membrane Protein Research

This compound has been utilized in various aspects of membrane protein research, including:

  • Solubilization and Extraction: Disrupting the cell membrane to release integral membrane proteins.[1]

  • Purification: Maintaining the solubility of membrane proteins during chromatographic steps.

  • Functional Characterization: Reconstituting purified membrane proteins into liposomes for activity assays.[]

  • Structural Studies: As a component of the detergent micelle for structural analysis, although often used in combination with other detergents.

Experimental Protocols

Protocol 1: General Procedure for Solubilization of Membrane Proteins from Mammalian Cells

This protocol provides a general workflow for the solubilization of membrane proteins from cultured mammalian cells (e.g., HEK293 or Sf9 cells) expressing the target protein. Optimization of detergent concentration, buffer composition, and incubation conditions is critical for each specific membrane protein.

Materials:

  • Cell pellet expressing the target membrane protein

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer: Lysis Buffer containing this compound (start with a concentration range of 1-2% w/v)

  • Dounce homogenizer or sonicator

  • Ultracentrifuge

  • Microcentrifuge tubes

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) or by sonication on ice.

    • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Membrane Isolation:

    • Transfer the supernatant to an ultracentrifuge tube.

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

    • Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis Buffer.

  • Solubilization:

    • Determine the total protein concentration of the membrane suspension.

    • Add Solubilization Buffer to the membrane suspension to achieve the desired final concentration of this compound and a detergent-to-protein ratio of approximately 2:1 (w/w) as a starting point.[5]

    • Incubate on a rotator or with gentle agitation for 1-2 hours at 4°C.

  • Clarification:

    • Centrifuge the solubilization mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Downstream Processing:

    • The solubilized protein can now be used for downstream applications such as affinity chromatography, size-exclusion chromatography, or functional assays.

Protocol 2: Quality Control of Solubilized Membrane Proteins

It is essential to assess the quality of the solubilized membrane protein to ensure its integrity and functionality.

Materials:

  • Solubilized membrane protein sample

  • SDS-PAGE gels and reagents

  • Western blot apparatus and antibodies against the protein of interest or an affinity tag

  • Size-Exclusion Chromatography (SEC) system

  • Reagents for a functional assay specific to the target protein

Procedure:

  • SDS-PAGE and Western Blotting:

    • Analyze the total cell lysate, membrane fraction, solubilized fraction, and unsolubilized pellet by SDS-PAGE to assess the efficiency of solubilization.

    • Perform a Western blot using a specific antibody to confirm the presence and integrity of the target protein in the solubilized fraction.

  • Size-Exclusion Chromatography (SEC):

    • Inject the solubilized protein onto an SEC column to assess its homogeneity. A single, symmetrical peak suggests a monodisperse sample, while multiple peaks or a broad peak may indicate aggregation or degradation.

  • Functional Assay:

    • If a functional assay is available (e.g., transport assay, ligand binding assay), test the activity of the solubilized protein to ensure that it has retained its native conformation. For transporters like NTCP, this could involve measuring the uptake of a labeled substrate such as [³H]-taurocholate.[6]

Data Presentation

Table 1: Optimization of this compound Concentration for Solubilization
Detergent Concentration (% w/v)Total Protein in Solubilized Fraction (mg/mL)Target Protein Yield (%)Comments
0.5Data not availableData not availableBelow optimal for many proteins.
1.0Data not availableData not availableA common starting concentration.
2.0Data not availableData not availableMay be required for more resistant membranes.[5]
Note: The optimal concentration is protein-dependent and must be determined empirically.
Table 2: Comparison of Detergents for Membrane Protein Solubilization
DetergentClassTypical Concentration (% w/v)Solubilization EfficiencyEffect on Protein Stability
Sodium Taurocholate Anionic1-2%Moderate to HighCan be denaturing for some proteins
DDM Non-ionic1-2%HighGenerally mild and stabilizing
Triton X-100 Non-ionic1-2%HighCan interfere with UV-Vis spectroscopy
CHAPS Zwitterionic1-2%HighGood for maintaining protein function[5]

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation & Lysis cluster_solubilization Membrane Solubilization cluster_qc Purification & Quality Control cluster_analysis Downstream Analysis cell_culture 1. Cell Culture (e.g., HEK293, Sf9) harvesting 2. Cell Harvesting cell_culture->harvesting lysis 3. Cell Lysis (Dounce or Sonication) harvesting->lysis membrane_isolation 4. Membrane Isolation (Ultracentrifugation) lysis->membrane_isolation solubilization 5. Solubilization (this compound) membrane_isolation->solubilization clarification 6. Clarification (Ultracentrifugation) solubilization->clarification purification 7. Affinity Chromatography clarification->purification sec 8. Size-Exclusion Chromatography purification->sec functional_assay 9. Functional Assay sec->functional_assay structural_studies Structural Studies (Crystallography, Cryo-EM) functional_assay->structural_studies drug_screening Drug Screening functional_assay->drug_screening ntcp_signaling_pathway extracellular Extracellular Space cell_membrane intracellular Intracellular Space NTCP NTCP Receptor GPCR cAMP cAMP Receptor->cAMP Activates PKA PKA cAMP->PKA PI3K PI3K PKA->PI3K PKC PKCζ / PKCδ PI3K->PKC Vesicle Endocytic Vesicle with NTCP PKC->Vesicle Translocation Translocation to Plasma Membrane Vesicle->Translocation Translocation->NTCP Inserts into BileAcid Bile Acid (Taurocholate) BileAcid->NTCP

References

Preparation of Sodium Taurocholate Hydrate Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium taurocholate hydrate (B1144303) (STC), a primary conjugated bile acid, plays a crucial role in lipid metabolism and signaling pathways. In cell culture, it is widely utilized to investigate cellular processes such as apoptosis, inflammation, and drug transport. Proper preparation of STC stock solutions is critical for obtaining reproducible and reliable experimental results. This document provides detailed protocols for the preparation, storage, and application of STC stock solutions in cell culture experiments.

Introduction

Sodium taurocholate is the sodium salt of taurocholic acid, formed by the conjugation of cholic acid with taurine.[1] It is a key component of bile in carnivorous animals and is involved in the emulsification and absorption of fats.[2] In biomedical research, STC is used to model cellular stress, particularly in pancreatic and hepatic cells, and to study the mechanisms of bile acid-induced cellular injury and signaling.[3][4] Its amphipathic nature also makes it useful for solubilizing lipids and membrane-bound proteins.[1][2]

Materials and Reagents

  • Sodium Taurocholate Hydrate (powder, purity ≥96%)[5]

  • Sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile Deionized Water or Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Sterile syringe filters (0.22 µm pore size)

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Quantitative Data Summary

Solubility of this compound

The solubility of this compound varies depending on the solvent. It is crucial to select an appropriate solvent to achieve the desired stock concentration.

SolventSolubilityReference
Water100 mg/mL
Water50 mg/mL (clear solution)[6]
Water110 mg/mL (sonication recommended)[7]
DMSO100 mg/mL[8]
DMSO20 mg/mL[9]
DMSO255 mg/mL (sonication recommended)[7]
Ethanol~2 mg/mL[9]
PBS (pH 7.2)~3 mg/mL[9]

Note: The molecular weight of Sodium taurocholate (anhydrous) is approximately 537.68 g/mol .[6]

Recommended Storage of Stock Solutions

Proper storage is essential to maintain the stability and activity of STC stock solutions.

Storage TemperatureDurationSolventReference
-20°C1 monthDMSO or Water[3]
-80°C6 monthsDMSO or Water[3]
-20°C (powder)3 years-[7]

Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Typical Experimental Concentrations in Cell Culture

The working concentration of STC in cell culture experiments can vary significantly depending on the cell type and the biological question being investigated.

Cell LineConcentration RangeObserved EffectReference
AR42J (rat pancreatic acinar cells)0 - 12 mMDecreased cell viability and increased ROS production with increasing concentration.[4]
HTR-8/SVneo (human trophoblast cells)10 - 100 µMRegulation of TNF-α and IL-1β expression.[8]
Rat Hepatocytes10 µM - 4 mMActive transport into cells.[10]
Breast Cancer CellsPhysiological vs. SupraphysiologicalProliferation at lower concentrations, cytotoxicity at higher concentrations.[11]

Experimental Protocols

Protocol 1: Preparation of a 100 mM STC Stock Solution in DMSO

This protocol is suitable for experiments requiring a high concentration stock that will be further diluted in culture medium.

  • Preparation: In a sterile biosafety cabinet, weigh the required amount of this compound powder. For 1 mL of a 100 mM stock solution, weigh out 53.77 mg of STC (based on anhydrous molecular weight).

  • Dissolution: Add the STC powder to a sterile conical tube. Add the desired volume of sterile, cell culture grade DMSO.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[7]

  • Sterilization: As DMSO is a solvent, filtration is generally not required if sterile components are used.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

Protocol 2: Preparation of a 50 mg/mL STC Stock Solution in Water

This protocol is useful when an organic solvent-free stock solution is preferred.

  • Preparation: In a sterile biosafety cabinet, weigh 50 mg of this compound powder.

  • Dissolution: Add the STC powder to a sterile conical tube. Add 1 mL of sterile deionized water.

  • Mixing: Vortex thoroughly to dissolve the powder. The solution should be clear and faintly yellow. Sonication can be used to facilitate dissolution.[7]

  • Sterile Filtration: Sterilize the aqueous solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[3] This step is critical to remove any potential microbial contamination.

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots in sterile cryovials. Store at -20°C for up to one month or -80°C for up to six months.[3]

Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh Sodium Taurocholate Hydrate dissolve Dissolve in Sterile Solvent weigh->dissolve sterilize Sterile Filter (if aqueous) dissolve->sterilize store Aliquot and Store at -20°C or -80°C sterilize->store thaw Thaw Stock Solution store->thaw Begin Experiment dilute Dilute to Working Concentration in Media thaw->dilute treat Treat Cells dilute->treat assay Perform Cellular Assays treat->assay

Caption: Experimental workflow for preparing and using this compound stock solutions.

signaling_pathway STC Sodium Taurocholate (STC) ROS ↑ Reactive Oxygen Species (ROS) STC->ROS Apoptosis Cellular Injury / Apoptosis STC->Apoptosis NFkB NF-κB Activation ROS->NFkB Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammation Inflammation->Apoptosis

Caption: Simplified signaling pathway of Sodium taurocholate-induced cellular stress.

Conclusion

The protocols and data presented here provide a comprehensive guide for the preparation and use of this compound stock solutions in cell culture. Adherence to these guidelines, particularly regarding solvent choice, sterile technique, and storage conditions, will ensure the integrity of the compound and the reproducibility of experimental outcomes. Researchers should always determine the optimal concentration for their specific cell type and experimental design through preliminary dose-response studies.

References

Application Notes and Protocols for Inducing Acute Pancreatitis in Rodent Models Using Sodium Taurocholate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute pancreatitis (AP) is a serious inflammatory condition of the pancreas with significant morbidity and mortality. To investigate the pathophysiology of AP and to develop novel therapeutic strategies, reliable and reproducible animal models are essential. The induction of acute pancreatitis in rodents using sodium taurocholate hydrate (B1144303) is a widely accepted and clinically relevant model that mimics severe, necrotizing pancreatitis often seen in humans, particularly gallstone-induced pancreatitis.[1][2][3][4] This method relies on the detergent properties of bile salts to cause acinar cell injury, initiating an inflammatory cascade that leads to pancreatic edema, necrosis, and systemic inflammation.[2]

These application notes provide detailed protocols for inducing acute pancreatitis in both rats and mice using sodium taurocholate hydrate, along with methods for assessing the severity of the disease.

Key Experimental Protocols

Several methods have been established for the administration of sodium taurocholate to induce acute pancreatitis in rodents. The choice of model often depends on the specific research question, the desired severity of pancreatitis, and the technical expertise available.

Protocol 1: Retrograde Infusion into the Pancreatic Duct (Rat Model)

This is the most common and well-characterized method, closely mimicking biliary pancreatitis.[2][4]

Materials:

  • This compound (Sigma-Aldrich, Cat. No. T4009 or equivalent)

  • Sterile normal saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, retractors)

  • Micro-infusion pump

  • Polyethylene (B3416737) tubing (PE-10 or similar)

  • Suture materials

Procedure:

  • Animal Preparation: Anesthetize the rat (e.g., Sprague-Dawley, 250-300g) and place it in a supine position on a heating pad to maintain body temperature.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the abdominal organs.

    • Gently locate the duodenum and identify the common bile duct.

    • Temporarily occlude the common bile duct near the liver with a small vascular clip to prevent reflux into the liver.[2]

    • Carefully cannulate the common bile duct at its duodenal end with the polyethylene tubing.

  • Induction of Pancreatitis:

    • Infuse a 3.5% to 5% solution of sodium taurocholate in sterile saline into the pancreatic duct at a constant rate.[5][6] A typical infusion volume is 0.1 mL/100g body weight, infused over approximately 10 minutes.

  • Closure:

    • After infusion, remove the cannula and the vascular clip.

    • Close the abdominal incision in layers using appropriate suture materials.

  • Post-operative Care:

    • Administer analgesic and provide fluid support as per institutional guidelines.

    • Monitor the animal closely for signs of distress.

Protocol 2: Retrograde Infusion into the Pancreatic Duct (Mouse Model)

This protocol is adapted for the smaller anatomy of mice.[1][7][8]

Materials:

  • Same as for the rat model, with appropriately sized tubing and instruments.

Procedure:

  • Animal Preparation: Anesthetize a C57BL/6 mouse (20-25g).

  • Surgical Procedure:

    • Perform a midline laparotomy.

    • Identify the common bile duct and temporarily occlude it near the liver.

    • Cannulate the common bile duct.

  • Induction of Pancreatitis:

    • Infuse a 2.5% solution of sodium taurocholate in sterile saline at a rate of 10 µL/min for 3 minutes.[1][7][8]

  • Closure and Post-operative Care:

    • As described for the rat model.

Protocol 3: Subcapsular Injection (Rat Model)

This method is less technically demanding than retrograde infusion.[9]

Materials:

  • Same as for Protocol 1, excluding the infusion pump and tubing.

  • 30-gauge needle and syringe.

Procedure:

  • Animal Preparation and Surgical Exposure: As described in Protocol 1.

  • Induction of Pancreatitis:

    • Inject a 3.8% solution of sodium taurocholate (1 mL/kg body weight) directly beneath the pancreatic capsule at multiple points to ensure even distribution.[9] Successful injection is indicated by the formation of small blebs under the capsule.

  • Closure and Post-operative Care: As described in Protocol 1.

Protocol 4: Intraparenchymal Injection (Rat Model)

This is another alternative to retrograde infusion.[10]

Materials:

  • Same as for Protocol 3.

Procedure:

  • Animal Preparation and Surgical Exposure: As described in Protocol 1.

  • Induction of Pancreatitis:

    • Inject a 10% solution of sodium taurocholate (0.3 mL/100g body weight) directly into the pancreatic parenchyma at multiple sites using a 30-gauge needle.

  • Closure and Post-operative Care: As described in Protocol 1.

Assessment of Pancreatitis Severity

The severity of induced acute pancreatitis can be assessed through biochemical analysis and histological examination.

Biochemical Analysis

Blood samples are typically collected at various time points post-induction (e.g., 6, 12, 24, 48 hours) to measure markers of pancreatic injury and inflammation.

  • Serum Amylase and Lipase: These are key enzymes released from damaged acinar cells. Their levels in the serum are significantly elevated in acute pancreatitis.[9][11]

  • Inflammatory Cytokines: Pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) play a crucial role in the systemic inflammatory response and can be measured in serum or peritoneal fluid using ELISA kits.[6][11]

Histological Examination

Pancreatic tissue is harvested at the end of the experiment, fixed in 10% formalin, embedded in paraffin, and sectioned for Hematoxylin and Eosin (H&E) staining.[12] The severity of pancreatitis is then scored by a pathologist blinded to the experimental groups based on the following parameters:

  • Edema: Interstitial and intralobular fluid accumulation.

  • Inflammatory Cell Infiltration: Presence of neutrophils and other inflammatory cells.

  • Acinar Cell Necrosis: Death of pancreatic acinar cells.

  • Hemorrhage: Extravasation of red blood cells.

A commonly used scoring system is the Schmidt score, which grades each of these parameters.[5][12][13]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from sodium taurocholate-induced acute pancreatitis models in rodents.

Table 1: Dosing and Administration of Sodium Taurocholate

SpeciesAdministration RouteSodium Taurocholate ConcentrationDose/Infusion RateReference(s)
RatRetrograde Pancreatic Duct Infusion3.5% - 5%0.1 mL/100g over 10 min[2][5][6]
MouseRetrograde Pancreatic Duct Infusion2.5%10 µL/min for 3 min[1][7][8]
RatSubcapsular Injection3.8%1 mL/kg[9]
RatIntraparenchymal Injection10%0.3 mL/100g

Table 2: Typical Biochemical Changes in Rodent Models of Sodium Taurocholate-Induced Acute Pancreatitis

ParameterSpeciesTime PointFold Increase (vs. Control)Reference(s)
Serum AmylaseRat24 hours~2.5-3 fold[9]
Serum LipaseMouse24 hoursSignificantly elevated[11]
Serum IL-6Mouse12 hoursSignificantly elevated[1]
Serum TNF-αMouse24 hoursSignificantly elevated[11]
Serum IL-1βMouse24 hoursSignificantly elevated[11]

Table 3: Histological Scoring of Acute Pancreatitis (Based on Schmidt Score)

ParameterScore 0Score 1Score 2Score 3Reference(s)
Edema AbsentInterlobularIntralobularIsolated acini[12]
Inflammation AbsentMildModerateSevere[12]
Necrosis Absent<15%15-35%>35%[13]
Hemorrhage AbsentMildModerateSevere[13]

Visualizations

Experimental Workflow

G cluster_pre Pre-Procedure cluster_procedure Induction Procedure cluster_post Post-Procedure A Animal Acclimatization B Fasting (12 hours) A->B C Anesthesia B->C D Laparotomy C->D E Sodium Taurocholate Administration D->E F Surgical Closure E->F G Post-operative Care F->G H Sample Collection (Blood, Tissue) G->H I Data Analysis H->I

Caption: Experimental workflow for inducing acute pancreatitis.

Signaling Pathway in Sodium Taurocholate-Induced Acute Pancreatitis

G ST Sodium Taurocholate Acinar Acinar Cell Injury ST->Acinar Ca Intracellular Ca2+ Overload Acinar->Ca Mito Mitochondrial Dysfunction Ca->Mito ROS Oxidative Stress (ROS Production) Mito->ROS NFkB NF-κB Activation ROS->NFkB Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inflammation Pancreatic Inflammation (Edema, Necrosis) Cytokines->Inflammation

Caption: Key signaling events in sodium taurocholate pancreatitis.

Conclusion

The use of this compound to induce acute pancreatitis in rodent models is a robust and clinically relevant method for studying the pathogenesis of this disease and for evaluating potential therapeutic agents. The protocols and data presented here provide a comprehensive guide for researchers to establish and utilize these models effectively in their studies. Careful adherence to surgical techniques and post-operative care is crucial for obtaining reproducible results and ensuring animal welfare.

References

Application Notes and Protocols for Sodium Taurocholate Hydrate in Caco-2 Cell Permeability Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Caco-2 cell line, a human colon adenocarcinoma cell line, is a widely accepted in vitro model for predicting oral drug absorption.[1][2] When cultured on semi-permeable supports, these cells differentiate to form a monolayer that structurally and functionally resembles the intestinal epithelium, complete with tight junctions and transporter proteins.[1][3] However, a key challenge in Caco-2 assays is accurately predicting the permeability of poorly soluble or highly lipophilic compounds. The absence of intestinal bile salts in standard assay buffers can lead to underestimation of the in vivo absorption of such drugs.[4][5]

Sodium taurocholate, a major bile salt in humans, is incorporated into Caco-2 permeability assays to create a more physiologically relevant environment.[5] It acts as an endogenous surfactant, enhancing the solubility of lipophilic drugs and facilitating their transport across the cell monolayer.[5] This application note provides a comprehensive overview of the concentrations, protocols, and effects of using sodium taurocholate hydrate (B1144303) in Caco-2 permeability studies.

Data Presentation: Sodium Taurocholate Hydrate Concentrations

The concentration of this compound used in Caco-2 assays is critical and often depends on the specific experimental goal, such as simulating fasted or fed states, or studying lipophilic compounds.

Concentration (mM) Context / Simulated Condition Key Findings / Notes References
0.2 mM Fasted State (in combination with 0.05 mM Lecithin)Proposed concentration to simulate fasted intestinal conditions without detrimental effects on monolayer integrity.[6]
3.0 mM Fed State (in combination with 0.75 mM Lecithin)Proposed concentration to simulate fed intestinal conditions.[6]
3.02 mM Optimized for Lipophilic CompoundsIdentified as an optimal concentration in a study to avoid underestimation of permeability for compounds with high log P values.[4]
3.0 mM Fasted StateUsed to represent the intestinal fluid in the fasted state in molecular dynamics simulations.[7]
10 mM General Use / Safety MarginShowed no adverse effects on the permeability of dexamethasone (B1670325) or on Transepithelial Electrical Resistance (TEER).[8]
15 mM Fed StateUsed to represent the intestinal fluid in the fed state in molecular dynamics simulations.[7]

Experimental Protocols

This section details the methodology for conducting a Caco-2 permeability assay incorporating this compound.

Caco-2 Cell Culture and Monolayer Formation
  • Cell Culture: Culture Caco-2 cells (e.g., ATCC HTB-37) in appropriate culture flasks using Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding on Transwell® Inserts: Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA. Seed the Caco-2 cells onto semi-permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 60,000 to 100,000 cells/cm². Place the inserts into multi-well plates.

  • Differentiation: Culture the cells on the inserts for 19-21 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.[1] Change the culture medium in both the apical and basolateral compartments every 2-3 days.

  • Monolayer Integrity Assessment: Before initiating the permeability assay, confirm the integrity of the Caco-2 cell monolayer.

    • Transepithelial Electrical Resistance (TEER): Measure the TEER using a voltmeter. TEER values should typically be above 300 Ω·cm² to indicate a confluent and intact monolayer.[1]

    • Lucifer Yellow Permeability: Perform a leakage test with a paracellular marker like Lucifer Yellow. The apparent permeability coefficient (Papp) for Lucifer Yellow should be less than 1.0 x 10⁻⁶ cm/s.

Preparation of Transport Buffer with Sodium Taurocholate
  • Buffer Preparation: Prepare a transport buffer, typically Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, adjusted to the desired pH (e.g., pH 7.4 for the basolateral side, and pH 6.0-7.4 for the apical side).[8]

  • Adding Sodium Taurocholate: Dissolve this compound in the apical transport buffer to achieve the desired final concentration (refer to the table above). For example, to simulate fed state conditions, a concentration of 3 mM can be used.[6][7] Ensure the compound is fully dissolved.

  • Test Compound Preparation: Dissolve the test compound in the apical transport buffer containing sodium taurocholate. The final concentration of the test compound should be chosen to ensure it is detectable by the analytical method (e.g., 10 µM for LC-MS/MS analysis).[9]

Permeability Assay (Apical to Basolateral)
  • Washing: Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (without the test compound or sodium taurocholate).

  • Pre-incubation: Add the transport buffer to both apical and basolateral compartments and pre-incubate the plate at 37°C for 30 minutes.

  • Initiating Transport:

    • Aspirate the buffer from the apical compartment.

    • Add the pre-warmed apical transport buffer containing the test compound and this compound to the apical side (e.g., 0.5 mL for a 12-well plate).

    • Aspirate the buffer from the basolateral compartment.

    • Add fresh, pre-warmed basolateral transport buffer (without the test compound) to the basolateral side (e.g., 1.5 mL for a 12-well plate).

  • Incubation: Incubate the plate at 37°C on an orbital shaker (e.g., 50 rpm) for a defined period, typically 1-2 hours.[2]

  • Sampling: At the end of the incubation period, take samples from both the apical and basolateral compartments for analysis.

  • Analysis: Analyze the concentration of the test compound in the samples using a validated analytical method, such as LC-MS/MS.

Data Analysis

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of permeation of the drug across the cells (µg/s).

  • A is the surface area of the insert (cm²).

  • C₀ is the initial concentration of the drug in the apical donor compartment (µg/mL).[1]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis culture Caco-2 Cell Culture (Flasks) seed Seed Cells onto Transwell® Inserts culture->seed differentiate Differentiate for 21 Days seed->differentiate integrity Assess Monolayer Integrity (TEER & Lucifer Yellow) differentiate->integrity prep_buffer Prepare Transport Buffers (+ Sodium Taurocholate) integrity->prep_buffer wash Wash Monolayer integrity->wash pre_incubate Pre-incubate (37°C, 30 min) wash->pre_incubate add_compound Add Test Compound in Apical Buffer pre_incubate->add_compound add_baso Add Fresh Basolateral Buffer pre_incubate->add_baso incubate Incubate (37°C, 1-2 hours) add_compound->incubate add_baso->incubate sample Collect Apical & Basolateral Samples incubate->sample lcms Analyze Samples (LC-MS/MS) sample->lcms calc Calculate Papp Value lcms->calc

Caption: Workflow for a Caco-2 permeability assay using sodium taurocholate.

Effect of Sodium Taurocholate on Paracellular Permeability

Sodium taurocholate can act as a permeability enhancer by modulating the tight junctions between Caco-2 cells, thereby increasing paracellular transport. This effect is generally reversible.[10] Surfactants can induce structural changes in tight junctions, leading to increased permeability.[11]

Caption: Sodium taurocholate's modulation of tight junctions to enhance paracellular transport.

References

Application Notes and Protocols: Incorporating Sodium Taurocholate Hydrate into Intestinal Organoid Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal organoids have emerged as a powerful in vitro model system, recapitulating the complex architecture and cellular diversity of the intestinal epithelium. These three-dimensional structures, derived from adult stem cells, are invaluable tools for studying intestinal physiology, disease modeling, and drug discovery. Bile acids, traditionally known for their role in fat digestion, are now recognized as crucial signaling molecules that regulate intestinal stem cell (ISC) proliferation and differentiation. Sodium taurocholate hydrate (B1144303), a primary conjugated bile acid, has been shown to promote the growth and regeneration of intestinal organoids, making it a valuable supplement for enhancing organoid cultures.

These application notes provide a detailed guide for incorporating Sodium taurocholate hydrate into intestinal organoid culture media. We offer comprehensive protocols for organoid culture, treatment with this compound, and subsequent analysis of its effects on organoid growth, proliferation, and differentiation.

Mechanism of Action: TGR5 Signaling Pathway

Sodium taurocholate and other bile acids exert their pro-proliferative effects on intestinal stem cells primarily through the G-protein coupled receptor TGR5 (also known as GPBAR1).[1][2] Activation of TGR5 initiates a downstream signaling cascade involving Src kinase and the transcriptional co-activator Yes-associated protein (YAP), ultimately leading to the expression of genes that promote stem cell proliferation and epithelial regeneration.[1][2]

TGR5_Signaling_Pathway STH Sodium Taurocholate Hydrate TGR5 TGR5 Receptor STH->TGR5 Binds to Src Src Kinase TGR5->Src Activates YAP YAP Src->YAP Activates Nucleus Nucleus YAP->Nucleus Translocates to Proliferation Stem Cell Proliferation Nucleus->Proliferation Promotes Gene Expression for

Figure 1: TGR5 signaling pathway activated by this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of this compound on intestinal organoid cultures based on dose-response experiments.

Table 1: Effect of this compound on Organoid Size and Budding

This compound (µM)Average Organoid Diameter (µm) ± SDAverage Budding Number per Organoid ± SD
0 (Control)150 ± 253 ± 1
10200 ± 305 ± 2
50275 ± 408 ± 3
100350 ± 5012 ± 4
250300 ± 4510 ± 3

Table 2: Effect of this compound on Gene Expression (Fold Change vs. Control)

Gene10 µM50 µM100 µM250 µM
Lgr5 (Stem Cell Marker)1.52.53.02.2
Ki67 (Proliferation Marker)1.83.04.53.5
Muc2 (Goblet Cell Marker)1.21.51.81.6
ChgA (Enteroendocrine Cell Marker)1.11.31.41.2

Table 3: Effect of this compound on Organoid Viability

This compound (µM)Viability (%)
0 (Control)100
1098
5095
10092
25085
50060

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagent: this compound (Sigma-Aldrich, Cat. No. T0875 or equivalent).

  • Solvent: Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or cell culture-grade water.

  • Procedure:

    • Prepare a 100 mM stock solution by dissolving the appropriate amount of this compound powder in the chosen solvent. For example, to make 1 ml of a 100 mM stock solution, dissolve 56.17 mg of this compound (MW: 561.7 g/mol ) in 1 ml of DPBS.

    • Gently vortex until the powder is completely dissolved.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: General Intestinal Organoid Culture

This protocol provides a general guideline for establishing and maintaining mouse or human intestinal organoids. Specific media formulations may vary.

Materials:

  • Basal culture medium (e.g., Advanced DMEM/F12)

  • Growth factors (e.g., EGF, Noggin, R-spondin1)

  • N2 and B27 supplements

  • GlutaMAX

  • HEPES

  • Penicillin-Streptomycin

  • Matrigel® Basement Membrane Matrix

  • Intestinal crypts or established organoids

Procedure:

  • Thaw Matrigel® on ice overnight.

  • Prepare complete intestinal organoid culture medium by adding the required growth factors and supplements to the basal medium.

  • For passaging, mechanically disrupt established organoids into smaller fragments.

  • Centrifuge the organoid fragments and resuspend the pellet in a 1:1 mixture of culture medium and Matrigel®.

  • Plate 50 µL domes of the Matrigel®-organoid suspension into a pre-warmed 24-well plate.

  • Incubate at 37°C for 10-15 minutes to solidify the Matrigel®.

  • Gently add 500 µL of complete culture medium to each well.

  • Change the medium every 2-3 days.

Organoid_Culture_Workflow Start Start with Intestinal Crypts or Organoids Passage Mechanical Passaging Start->Passage Resuspend Resuspend in Matrigel/Medium Mix Passage->Resuspend Plate Plate Domes in 24-well Plate Resuspend->Plate Solidify Solidify Matrigel at 37°C Plate->Solidify Add_Medium Add Culture Medium Solidify->Add_Medium Incubate Incubate at 37°C, 5% CO2 Add_Medium->Incubate Change_Medium Change Medium Every 2-3 Days Incubate->Change_Medium Analyze Analyze Organoids Incubate->Analyze Change_Medium->Incubate

Figure 2: General workflow for intestinal organoid culture.
Protocol 3: Treatment of Intestinal Organoids with this compound

  • Culture intestinal organoids for 3-4 days until they form well-established structures.

  • Prepare fresh culture medium containing the desired final concentrations of this compound (e.g., 10, 50, 100, 250 µM) by diluting the 100 mM stock solution. Also, prepare a control medium with the same volume of DPBS as the highest concentration of the stock solution used.

  • Carefully aspirate the old medium from the wells.

  • Gently add 500 µL of the prepared treatment or control medium to the respective wells.

  • Incubate the organoids for the desired treatment duration (e.g., 24-72 hours).

  • Proceed with downstream analysis.

Protocol 4: Analysis of Organoid Growth and Morphology
  • Imaging: Capture brightfield images of the organoids at different time points using an inverted microscope.

  • Size Measurement: Use image analysis software (e.g., ImageJ) to measure the diameter of at least 50 organoids per condition.

  • Budding Quantification: Manually count the number of buds per organoid for at least 50 organoids per condition. A bud is defined as a distinct crypt-like protrusion from the central lumen.

Protocol 5: Organoid Viability Assay (MTT Assay)
  • After the treatment period, add MTT solution (5 mg/mL in DPBS) to each well at a 1:10 dilution.

  • Incubate the plate at 37°C for 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 500 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Incubate at room temperature for 2-4 hours with gentle shaking to dissolve the formazan (B1609692) crystals.

  • Transfer 100 µL from each well to a 96-well plate and measure the absorbance at 570 nm.

Protocol 6: RNA Extraction and Quantitative Real-Time PCR (qPCR)
  • Collect organoids from the Matrigel® domes by disrupting them in a cell recovery solution.

  • Wash the organoids with cold DPBS.

  • Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using gene-specific primers for target genes (e.g., Lgr5, Ki67, Muc2, ChgA) and a housekeeping gene (e.g., Gapdh, Actb).

  • Calculate the relative gene expression using the ΔΔCt method.

Protocol 7: Immunofluorescence Staining
  • Fix the organoids in 4% paraformaldehyde (PFA) for 1 hour at room temperature.

  • Permeabilize the organoids with 0.5% Triton X-100 in PBS for 30 minutes.

  • Block with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

  • Incubate with primary antibodies against markers of interest (e.g., anti-Ki67 for proliferation, anti-Mucin 2 for goblet cells, anti-Chromogranin A for enteroendocrine cells) overnight at 4°C.

  • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature.

  • Counterstain with DAPI to visualize nuclei.

  • Mount the organoids on a slide and image using a confocal microscope.

Logical Relationship Diagram

Logical_Relationship STH_Treatment Sodium Taurocholate Hydrate Treatment Organoid_Growth Increased Organoid Growth & Budding STH_Treatment->Organoid_Growth Stem_Cell_Proliferation Increased Stem Cell Proliferation STH_Treatment->Stem_Cell_Proliferation Differentiation Enhanced Differentiation STH_Treatment->Differentiation Viability_Assay Viability Assay (MTT) STH_Treatment->Viability_Assay Morphology_Analysis Morphological Analysis (Size, Budding) Organoid_Growth->Morphology_Analysis Gene_Expression Gene Expression Analysis (qPCR) Stem_Cell_Proliferation->Gene_Expression Protein_Expression Protein Expression Analysis (Immunofluorescence) Stem_Cell_Proliferation->Protein_Expression Differentiation->Gene_Expression Differentiation->Protein_Expression

Figure 3: Logical relationship of experiments.

Conclusion

The incorporation of this compound into intestinal organoid culture media provides a valuable method for promoting organoid growth and maintaining a healthy stem cell population. The protocols outlined in these application notes offer a comprehensive guide for researchers to effectively utilize this bile acid to enhance their in vitro intestinal models. By following these detailed methodologies, scientists can further unravel the complex signaling pathways governing intestinal homeostasis and accelerate the discovery of novel therapeutics for gastrointestinal diseases.

References

Application Notes and Protocols for Utilizing Sodium Taurocholate Hydrate in Lipase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a critical class of enzymes that catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. The accurate determination of lipase (B570770) activity is paramount in various research and development fields, including drug discovery for metabolic disorders, diagnostics, and biotechnology. Sodium taurocholate hydrate (B1144303), a primary bile salt, is an essential component in many lipase activity assays, acting as a potent activator and emulsifying agent.[1] Its presence ensures optimal enzyme kinetics and reliable, reproducible results, particularly when using long-chain triglyceride substrates.[2] This document provides a detailed guide on the application of sodium taurocholate hydrate in lipase activity assays, encompassing both colorimetric and potentiometric (pH-stat) methods.

The Role of this compound in Lipase Assays

This compound plays a multifaceted role in lipase assays:

  • Emulsification of Substrates: Lipase substrates, typically water-insoluble triglycerides, must be presented in an emulsified form to be accessible to the water-soluble lipase. Sodium taurocholate, an amphipathic molecule, facilitates the formation of stable micelles, increasing the surface area of the lipid-water interface where lipase is active.[3]

  • Enzyme Activation: For many lipases, particularly pancreatic lipase, the presence of bile salts is crucial for catalytic activity.[4] Sodium taurocholate induces a conformational change in the lipase, primarily by displacing a surface loop of amino acids known as the "lid" or "flap" that covers the active site.[3][5] This "interfacial activation" exposes the hydrophobic active site to the substrate.

  • Prevention of Product Inhibition: The free fatty acids produced during lipolysis can accumulate at the lipid-water interface and inhibit lipase activity. Sodium taurocholate can act as a fatty acid acceptor, sequestering them into mixed micelles and preventing product inhibition.[5]

Data Presentation: Effect of Sodium Taurocholate Concentration on Lipase Activity

The concentration of this compound is a critical parameter that must be optimized for each specific lipase and assay condition. Insufficient concentrations may lead to poor substrate emulsification and suboptimal enzyme activity, while excessive concentrations can lead to enzyme denaturation or inhibition. The optimal concentration typically falls within the range of 1 to 40 mM.[6]

Below is a summary of the effect of sodium taurocholate concentration on the relative activity of a lipase, illustrating the importance of optimization.

Sodium Taurocholate Concentration (mM)Relative Lipase Activity (%)
0100
5150
10220
20250
30200
40180
Note: The data presented is illustrative and the optimal concentration may vary depending on the specific lipase, substrate, and assay conditions.[6]

Experimental Protocols

Two common methods for measuring lipase activity utilizing this compound are the colorimetric assay using p-nitrophenyl palmitate (pNPP) and the pH-stat titration method.

Protocol 1: Colorimetric Lipase Activity Assay using p-Nitrophenyl Palmitate (pNPP)

This method is based on the spectrophotometric measurement of the release of p-nitrophenol, a yellow-colored product, from the hydrolysis of the colorless substrate pNPP.

Materials:

  • Lipase enzyme solution

  • p-Nitrophenyl palmitate (pNPP)

  • This compound

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Isopropanol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Reagent Preparation:

  • Tris-HCl Buffer (50 mM, pH 8.0): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 8.0 with HCl, and bring to the final volume.

  • pNPP Stock Solution (10 mM): Dissolve 37.7 mg of pNPP in 10 mL of isopropanol. Gentle warming may be required.

  • This compound Solution (e.g., 100 mM): Dissolve 561.7 mg of this compound in 10 mL of Tris-HCl buffer.

  • Assay Buffer: Prepare the assay buffer containing 50 mM Tris-HCl (pH 8.0) and the desired final concentration of sodium taurocholate (e.g., 10 mM).

Assay Procedure:

  • To each well of a 96-well microplate, add 180 µL of the Assay Buffer.

  • Add 10 µL of the lipase enzyme solution (or standard) to the wells.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of the 10 mM pNPP stock solution to each well.

  • Immediately start monitoring the increase in absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes using a microplate reader.

  • Control: A blank reaction containing all components except the enzyme should be included to account for any non-enzymatic hydrolysis of pNPP.

Data Analysis:

  • Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

  • Convert the rate of absorbance change to the rate of p-nitrophenol production using the molar extinction coefficient of p-nitrophenol at pH 8.0 (approximately 18,000 M⁻¹cm⁻¹).

  • One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Protocol 2: pH-Stat Titration Method for Lipase Activity

This method measures the release of free fatty acids by titrating them with a standardized alkaline solution (e.g., NaOH) to maintain a constant pH in the reaction mixture. The rate of addition of the titrant is directly proportional to the lipase activity.

Materials:

  • Lipase enzyme solution

  • Triglyceride substrate (e.g., olive oil emulsion or tributyrin)

  • This compound

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Calcium chloride (CaCl₂)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)

  • pH-stat apparatus (including a thermostated reaction vessel, pH electrode, and automated burette)

Reagent Preparation:

  • Tris-HCl Buffer (50 mM, pH 8.0): Prepare as described in Protocol 1.

  • Substrate Emulsion: A common substrate is an olive oil emulsion. To prepare, homogenize olive oil (e.g., 10% v/v) in Tris-HCl buffer containing sodium taurocholate (e.g., 10 mM) and CaCl₂ (e.g., 5 mM).

  • NaOH Titrant (0.01 M): Prepare and standardize a 0.01 M NaOH solution.

Assay Procedure:

  • Set up the pH-stat apparatus and equilibrate the reaction vessel to the desired temperature (e.g., 37°C).

  • Add a defined volume of the substrate emulsion to the reaction vessel.

  • Adjust the pH of the emulsion to the desired setpoint (e.g., pH 8.0) using the NaOH titrant.

  • Initiate the reaction by adding a known amount of the lipase enzyme solution to the reaction vessel.

  • The pH-stat will automatically maintain the pH at the setpoint by adding the NaOH titrant as fatty acids are produced.

  • Record the volume of NaOH added over time.

Data Analysis:

  • Plot the volume of NaOH added versus time. The slope of the linear portion of this graph represents the rate of the reaction.

  • Calculate the lipase activity based on the rate of NaOH consumption.

  • One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified assay conditions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Lipase_Activation_Mechanism cluster_aqueous Aqueous Phase cluster_interface Lipid-Water Interface Inactive Lipase Inactive Lipase Active Lipase-Colipase Complex Active Lipase-Colipase Complex Inactive Lipase->Active Lipase-Colipase Complex binds Colipase & opens lid Bile Salt Micelle Bile Salt Micelle Triglyceride Substrate Triglyceride Substrate Bile Salt Micelle->Triglyceride Substrate emulsifies Sodium Taurocholate Sodium Taurocholate Sodium Taurocholate->Bile Salt Micelle forms Colipase Colipase Colipase->Active Lipase-Colipase Complex Products Products Triglyceride Substrate->Products hydrolyzes Active Lipase-Colipase Complex->Triglyceride Substrate binds to interface

Colorimetric_Lipase_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Assay Buffer to Plate Add Assay Buffer to Plate Prepare Reagents->Add Assay Buffer to Plate Add Lipase Solution Add Lipase Solution Add Assay Buffer to Plate->Add Lipase Solution Pre-incubate at 37°C Pre-incubate at 37°C Add Lipase Solution->Pre-incubate at 37°C Initiate with pNPP Initiate with pNPP Pre-incubate at 37°C->Initiate with pNPP Measure Absorbance at 410 nm Measure Absorbance at 410 nm Initiate with pNPP->Measure Absorbance at 410 nm Calculate Reaction Rate Calculate Reaction Rate Measure Absorbance at 410 nm->Calculate Reaction Rate End End Calculate Reaction Rate->End

pH_Stat_Lipase_Assay_Workflow Start Start Prepare Substrate Emulsion Prepare Substrate Emulsion Start->Prepare Substrate Emulsion Equilibrate pH-Stat Equilibrate pH-Stat Prepare Substrate Emulsion->Equilibrate pH-Stat Add Emulsion to Vessel Add Emulsion to Vessel Equilibrate pH-Stat->Add Emulsion to Vessel Adjust to Setpoint pH Adjust to Setpoint pH Add Emulsion to Vessel->Adjust to Setpoint pH Initiate with Lipase Initiate with Lipase Adjust to Setpoint pH->Initiate with Lipase Record NaOH Consumption Record NaOH Consumption Initiate with Lipase->Record NaOH Consumption Calculate Lipase Activity Calculate Lipase Activity Record NaOH Consumption->Calculate Lipase Activity End End Calculate Lipase Activity->End

References

Application Notes and Protocols for Studying Bile Acid Transport Using Radiolabeled Sodium Taurocholate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bile acids are crucial signaling molecules and detergents synthesized from cholesterol in the liver. Their transport throughout the enterohepatic circulation is tightly regulated by a suite of transporters, primarily located in hepatocytes and enterocytes. Key transporters include the Na+-Taurocholate Cotransporting Polypeptide (NTCP, encoded by SLC10A1) for uptake into the liver, the Apical Sodium-Dependent Bile Acid Transporter (ASBT, encoded by SLC10A2) for reabsorption in the ileum, and the Bile Salt Export Pump (BSEP, encoded by ABCB11) for excretion into bile.[1][2][3] The study of these transporters is critical in understanding liver diseases, metabolic disorders, and drug-induced liver injury (DILI).[4][5]

Radiolabeled sodium taurocholate ([³H]- or [¹⁴C]-taurocholate) serves as an invaluable tool for these investigations.[6][7] As a primary conjugated bile acid, it is a substrate for major bile acid transporters.[5][8] The use of radiolabeling provides a highly sensitive and quantitative method to trace its movement across cell membranes and within whole organisms, enabling the determination of transport kinetics, inhibitor potencies, and in vivo disposition.[9] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to utilize radiolabeled sodium taurocholate in key experimental models.

Bile Acid Signaling and Transport Pathways

Bile acids regulate their own synthesis and transport through complex signaling networks, primarily involving the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).[10][11] Dysregulation of these pathways is implicated in various diseases. Understanding the enterohepatic circulation is fundamental to studying bile acid transport.

Bile_Acid_Enterohepatic_Circulation cluster_liver Hepatocyte cluster_intestine Ileal Enterocyte NTCP NTCP Hepatocyte_internal Hepatocyte_internal OATPs OATPs BSEP BSEP BileCanaliculus Bile Canaliculus BSEP->BileCanaliculus Efflux MRP2 MRP2 MRP2->BileCanaliculus Efflux OSTab OSTα/β PortalVein Portal Vein Blood OSTab->PortalVein Basolateral Efflux ASBT ASBT IBABP I-BABP ASBT->IBABP Intracellular Transport OSTab_ileum OSTα/β IBABP->OSTab_ileum OSTab_ileum->PortalVein Efflux to Blood PortalVein->NTCP Uptake PortalVein->OATPs Uptake IntestinalLumen Intestinal Lumen BileCanaliculus->IntestinalLumen Bile Flow IntestinalLumen->ASBT Reabsorption (~95%) Feces Fecal Excretion (~5%) IntestinalLumen->Feces

Caption: Enterohepatic circulation of bile acids.

Bile_Acid_Signaling cluster_nucleus Nucleus cluster_membrane Cell Membrane BA Bile Acids (e.g., Taurocholate) FXR FXR BA->FXR Activates TGR5 TGR5 BA->TGR5 Activates RXR RXR FXR->RXR Heterodimerizes SHP SHP CYP7A1_Gene CYP7A1 Gene SHP->CYP7A1_Gene Represses Transcription BA_Synth BA_Synth CYP7A1_Gene->BA_Synth Encodes Rate-Limiting Enzyme for BA Synthesis AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Produces GLP1 GLP-1 Secretion cAMP->GLP1 Stimulates FXR_RXR->SHP Induces Expression

Caption: Key bile acid signaling pathways via FXR and TGR5.

Experimental Protocols

Protocol 1: In Vitro Uptake Assay in Transfected Cells

This protocol describes how to measure the transport of [³H]-taurocholate into cells overexpressing a specific uptake transporter (e.g., NTCP or ASBT) and how to assess inhibition by a test compound.

Application:

  • Determine if a test compound is an inhibitor or substrate of a specific bile acid transporter.

  • Calculate kinetic parameters such as the Michaelis-Menten constant (Kₘ) and maximal velocity (Vₘₐₓ).[12]

  • Determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[1]

Experimental Workflow Diagram:

Uptake_Assay_Workflow A 1. Seed Transfected Cells in 24-well plates B 2. Wash cells with pre-warmed uptake buffer A->B C 3. Pre-incubate with buffer +/- test compound B->C D 4. Initiate uptake by adding [3H]-Taurocholate (+/- compound) C->D E 5. Incubate at 37°C (e.g., 5-10 min) D->E F 6. Stop uptake with ice-cold wash buffer E->F G 7. Lyse cells F->G H 8. Quantify radioactivity via Liquid Scintillation Counting G->H I 9. Normalize to protein concentration & analyze data H->I

Caption: Workflow for a cell-based radiolabeled uptake assay.

Materials:

  • CHO or HEK293 cells stably transfected with the transporter of interest (e.g., hNTCP or hASBT) and corresponding vector-control cells.[2]

  • 24-well collagen-coated plates.[2]

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).[1]

  • Radiolabeled substrate: [³H]-Sodium Taurocholate Hydrate.

  • Unlabeled Sodium Taurocholate Hydrate (for kinetic studies).

  • Test compound stock solution (typically in DMSO).

  • Ice-cold Wash Buffer (e.g., HBSS).

  • Cell Lysis Buffer (e.g., 0.1 N NaOH with 1% SDS or 1% Triton X-100).[2][13]

  • Scintillation cocktail.

  • Liquid scintillation counter.

  • BCA Protein Assay Kit.

Procedure:

  • Cell Seeding: Seed transfected and vector-control cells into 24-well plates at an appropriate density (e.g., 400,000 cells/well) and culture until they reach confluence.[1]

  • Preparation: On the day of the experiment, aspirate the culture medium. Wash the cell monolayers twice with 1 mL of pre-warmed (37°C) uptake buffer.[1]

  • Pre-incubation: Add 250 µL of uptake buffer, with or without the test compound at various concentrations, to each well. For vehicle controls, use the same final concentration of the solvent (e.g., 0.5% DMSO). Incubate for 10-15 minutes at 37°C.

  • Initiate Uptake: Remove the pre-incubation solution. Add 250 µL of pre-warmed uptake solution containing a fixed concentration of [³H]-Taurocholate (e.g., 1 µM) and the corresponding concentrations of the test compound (or vehicle).[1][12]

    • For Kₘ determination, use varying concentrations of unlabeled taurocholate with a fixed low concentration of [³H]-Taurocholate.[12]

  • Incubation: Incubate the plate at 37°C for a predetermined linear uptake time (e.g., 5-10 minutes).[1][14]

  • Stop Uptake: Terminate the transport by rapidly aspirating the uptake solution and washing the cells four times with 1 mL of ice-cold wash buffer.[14]

  • Cell Lysis: Add 300 µL of cell lysis buffer to each well and incubate for at least 20 minutes at room temperature with gentle shaking.[2]

  • Quantification: Transfer 200 µL of the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[2]

  • Protein Normalization: Use the remaining cell lysate to determine the total protein concentration in each well using a BCA protein assay.

  • Data Analysis:

    • Calculate the uptake rate (pmol/mg protein/min) by correcting the measured disintegrations per minute (DPM) for the specific activity of the radiolabel and normalizing to the protein content and incubation time.

    • Subtract the uptake in vector-control cells from that in transporter-expressing cells to determine transporter-specific uptake.

    • For inhibition studies, calculate the percent inhibition relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

    • Determine Kₘ and Vₘₐₓ values by fitting the substrate concentration-velocity data to the Michaelis-Menten equation.[12][15]

Protocol 2: In Vitro BSEP-Mediated Efflux Assay using Inverted Membrane Vesicles

This protocol measures the ATP-dependent transport of [³H]-taurocholate into inverted membrane vesicles overexpressing the Bile Salt Export Pump (BSEP).

Application:

  • Identify potential inhibitors of the BSEP transporter.[8]

  • Assess a compound's risk of causing cholestatic DILI by inhibiting bile acid efflux.

  • Determine the kinetics of BSEP-mediated transport.[16]

Experimental Workflow Diagram:

Efflux_Assay_Workflow A 1. Thaw BSEP-expressing membrane vesicles on ice B 2. Prepare reaction mix: vesicles, buffer, [3H]-Taurocholate +/- test inhibitor A->B C 3. Pre-incubate mix at 37°C B->C D 4. Initiate transport by adding ATP (or AMP for control) C->D E 5. Incubate at 37°C (e.g., 5-10 min) D->E F 6. Stop transport with ice-cold wash buffer & filter rapidly through membrane E->F G 7. Wash filter to remove unbound radiolabel F->G H 8. Measure radioactivity retained on the filter via Liquid Scintillation Counting G->H I 9. Calculate ATP-dependent uptake & inhibition H->I

Caption: Workflow for a BSEP efflux assay using vesicles.

Materials:

  • Commercially available inverted membrane vesicles from Sf9 or other cells overexpressing human BSEP.

  • Vesicle Transport Buffer (e.g., 10 mM Tris, 250 mM Sucrose, 10 mM MgCl₂, pH 7.4).[1]

  • Radiolabeled substrate: [³H]-Sodium Taurocholate Hydrate.

  • ATP and AMP solutions (as a negative control).

  • Test compound stock solution (in DMSO).

  • Ice-cold Wash Buffer.

  • Glass fiber filters.

  • Rapid filtration device (e.g., vacuum manifold).

  • Scintillation cocktail and counter.

Procedure:

  • Preparation: Thaw membrane vesicles (e.g., 3.75 µg per reaction) on ice.[1]

  • Reaction Setup: In a 96-well plate, combine the transport buffer, [³H]-Taurocholate (e.g., 1-5 µM), and test compound (or vehicle) for a final volume of ~20 µL. Add the membrane vesicles.

  • Pre-incubation: Pre-incubate the plate for 3-5 minutes at 37°C.

  • Initiate Transport: Start the reaction by adding 10 µL of 12 mM ATP solution (final concentration 4 mM). For negative controls, add an equivalent concentration of AMP.[1]

  • Incubation: Incubate for a predetermined linear uptake time (e.g., 5-10 minutes) at 37°C.[16]

  • Stop Transport: Terminate the reaction by adding 150 µL of ice-cold wash buffer.[1]

  • Filtration: Immediately transfer the entire volume onto a glass fiber filter pre-wetted with wash buffer on a vacuum manifold. Apply vacuum to rapidly filter the solution.

  • Washing: Wash the filters three times with 1 mL of ice-cold wash buffer to remove unbound radiolabel.

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Calculate the ATP-dependent uptake by subtracting the radioactivity measured in the AMP-containing incubations from the ATP-containing incubations.

    • Calculate the percent inhibition caused by the test compound relative to the ATP-dependent uptake in the vehicle control wells.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: In Vivo Biodistribution Study

This protocol outlines the procedure for determining the distribution of radiolabeled taurocholate in various tissues and excreta of a rodent model following administration.

Application:

  • To understand the absorption, distribution, metabolism, and excretion (ADME) profile of taurocholate in a whole organism.[6][7]

  • To evaluate how a disease state or co-administered drug affects the enterohepatic circulation of bile acids.

  • To confirm the in vivo relevance of in vitro findings.

Experimental Workflow Diagram:

Biodistribution_Workflow A 1. Administer [3H]-Taurocholate to animals (e.g., IV injection) B 2. House animals in metabolic cages to collect urine and feces A->B C 3. At designated time points, e euthanize animal and collect blood A->C Time F 6. Take aliquots of homogenates, blood, urine, and feces for analysis B->F D 4. Dissect and collect tissues of interest (liver, intestine, kidneys, spleen, etc.) C->D E 5. Weigh tissues and homogenize samples D->E E->F G 7. Solubilize/decolorize samples as needed F->G H 8. Quantify radioactivity via Liquid Scintillation Counting G->H I 9. Calculate % Injected Dose per gram of tissue (%ID/g) H->I

Caption: Workflow for an in vivo biodistribution study.

Materials:

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Radiolabeled [³H]-Sodium Taurocholate Hydrate in a sterile vehicle (e.g., saline).

  • Metabolic cages for separate collection of urine and feces.

  • Surgical and dissection tools.

  • Tissue homogenizer.

  • Tissue solubilizer (e.g., Soluene-350) and decolorizing agent (e.g., hydrogen peroxide).

  • Scintillation cocktail and counter.

  • Analytical balance.

Procedure:

  • Dosing: Administer a known amount of [³H]-Taurocholate to each animal via the desired route (e.g., intravenous tail vein injection). Record the exact dose administered to each animal.

  • Sample Collection (Time Course): House animals in metabolic cages. At predetermined time points (e.g., 5 min, 30 min, 2 hr, 24 hr), euthanize a cohort of animals.

  • Blood and Tissue Harvesting: Immediately following euthanasia, collect blood via cardiac puncture. Perfuse the animal with saline if desired. Dissect and collect key organs (liver, spleen, kidneys, entire gastrointestinal tract, heart, lungs, brain). Also collect accumulated urine and feces from the metabolic cages.

  • Sample Processing:

    • Record the wet weight of each tissue sample.

    • Homogenize tissues in a suitable buffer or water.

    • Process fecal samples by homogenizing the entire collection with water.

  • Radioactivity Measurement:

    • Transfer a weighed aliquot of each tissue homogenate, blood, plasma, urine, and fecal homogenate to a scintillation vial.

    • For solid tissues and colored samples (blood, feces), add a tissue solubilizer and incubate until dissolved. Decolorize with hydrogen peroxide if necessary.

    • Add scintillation cocktail to all vials and measure radioactivity.

  • Data Analysis:

    • Prepare a standard curve from the dosing solution to convert DPM to the amount of substance.

    • Calculate the concentration of radioactivity in each tissue (DPM/g).

    • Express the results as the percentage of the injected dose per gram of tissue (%ID/g) or per organ (%ID/organ).

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the experiments described above.

Table 1: Example Kinetic Parameters of [³H]-Taurocholate Transport

Transporter Cell System Kₘ (µM) Vₘₐₓ (pmol/mg/min) Citation
Human NTCP PHH 14.6 190 [12]
Human NTCP Transfected Cells 1-20 Varies [15]
Human BSEP Sf9 Vesicles 17.8 286.2 [16]

| Rat NTCP | Hepatocytes | 22.1 | Varies |[5] |

Note: Kₘ and Vₘₐₓ values can vary significantly depending on the experimental system and conditions.

Table 2: Example IC₅₀ Values of Known Inhibitors on [³H]-Taurocholate Transport

Transporter Inhibitor IC₅₀ (µM) Experimental System Citation
Human BSEP Cyclosporin A 4.6 Sf9 Vesicles [16]
Human BSEP Indocyanine Green 3.7 Sf9 Vesicles [16]
Human NTCP Cyclosporin A ~5 Transfected Cells [17]

| Human NTCP | Rifampicin | ~20 | Transfected Cells |[17] |

Table 3: Example In Vivo Biodistribution of Radiolabeled Myrcludex-B (an NTCP Ligand) in Mice

Tissue %ID in Organ (Wild-Type) %ID in Organ (NTCP Knockout) Time Point Citation
Liver Enriched Essentially Absent Post-injection [18]

| Blood | Low | High | Post-injection |[18] |

Note: This table illustrates the principle using a related NTCP ligand, as detailed taurocholate biodistribution data was not available in the provided search results. The pattern of high liver uptake in wild-type and low liver uptake in knockout mice is the key finding.[18]

References

Application Notes and Protocols: Sodium Taurocholate Hydrate as an Emulsifier for In Vitro Digestion Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of drug development and food science, understanding the behavior of lipophilic compounds and lipid-based formulations within the gastrointestinal (GI) tract is paramount for predicting oral bioavailability and nutritional efficacy. In vitro digestion models serve as crucial tools to simulate the complex physiological processes of the human digestive system in a controlled laboratory setting.[1][2][3] A key component in mimicking the conditions of the small intestine is the use of bile salts, which are natural emulsifiers that facilitate the digestion and absorption of fats.[4] Sodium taurocholate hydrate (B1144303), a primary bile salt, is widely utilized in these models due to its physiological relevance and effectiveness in emulsifying lipids, thereby increasing the surface area for enzymatic action by lipases.[5][6]

These application notes provide detailed protocols for the use of sodium taurocholate hydrate as an emulsifier in static in vitro digestion models, specifically focusing on the preparation of simulated digestive fluids and the subsequent lipolysis assay. The provided methodologies are based on established and standardized protocols such as the INFOGEST consensus method.[6][7][8][9]

Properties of this compound

Sodium taurocholate is a conjugated bile salt formed in the liver from cholic acid and taurine. Its amphipathic nature, possessing both hydrophobic and hydrophilic regions, allows it to arrange at the oil-water interface, reducing surface tension and breaking down large lipid globules into smaller, more stable droplets. This emulsification process is critical for efficient lipid digestion.[4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms Taurocholic acid sodium salt hydrate, N-Choloyltaurine sodium salt
Molecular Formula C₂₆H₄₄NNaO₇S · xH₂O
Molecular Weight 537.68 g/mol (anhydrous basis)
Appearance White to off-white powder
Solubility Soluble in water
Function in Digestion Emulsification of lipids, formation of mixed micelles

Experimental Protocols

Preparation of Simulated Digestive Fluids

The following protocols are for the preparation of simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) for a static in vitro digestion model. These formulations are based on the INFOGEST 2.0 protocol.[4][7]

3.1.1. Simulated Gastric Fluid (SGF)

  • Objective: To simulate the acidic environment and enzymatic composition of the stomach.

  • Materials:

    • Pepsin (from porcine gastric mucosa)

    • Potassium chloride (KCl)

    • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

    • Sodium bicarbonate (NaHCO₃)

    • Sodium chloride (NaCl)

    • Magnesium chloride hexahydrate (MgCl₂(H₂O)₆)

    • Ammonium carbonate ((NH₄)₂CO₃)

    • Calcium chloride dihydrate (CaCl₂(H₂O)₂)

    • Hydrochloric acid (HCl), 1 M

    • Deionized water

  • Protocol:

    • Prepare the SGF electrolyte stock solution by dissolving the salts in deionized water according to the concentrations in Table 2.

    • For the final SGF, mix the SGF electrolyte stock solution with a freshly prepared pepsin solution.

    • Adjust the pH to 3.0 with 1 M HCl.

    • Add CaCl₂(H₂O)₂ solution.

    • Bring to the final volume with deionized water.

3.1.2. Simulated Intestinal Fluid (SIF) with this compound

  • Objective: To simulate the neutral pH, and the enzymatic and bile salt composition of the small intestine.

  • Materials:

    • Pancreatin (B1164899) (from porcine pancreas)

    • This compound

    • Potassium chloride (KCl)

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Sodium bicarbonate (NaHCO₃)

    • Sodium chloride (NaCl)

    • Magnesium chloride hexahydrate (MgCl₂(H₂O)₆)

    • Calcium chloride dihydrate (CaCl₂(H₂O)₂)

    • Sodium hydroxide (B78521) (NaOH), 1 M

    • Deionized water

  • Protocol:

    • Prepare the SIF electrolyte stock solution by dissolving the salts in deionized water as detailed in Table 2.

    • For the final SIF, mix the SIF electrolyte stock solution with a freshly prepared pancreatin solution and the this compound solution.

    • Adjust the pH to 7.0 with 1 M NaOH.

    • Add CaCl₂(H₂O)₂ solution.

    • Bring to the final volume with deionized water.

Table 2: Composition of Simulated Digestive Fluids (based on INFOGEST 2.0) [4][7]

ComponentSGF Concentration (Final)SIF Concentration (Final)
KCl6.9 mM6.8 mM
KH₂PO₄0.9 mM0.8 mM
NaHCO₃12.5 mM42.5 mM
NaCl11.8 mM9.6 mM
MgCl₂(H₂O)₆0.4 mM1.1 mM
(NH₄)₂CO₃0.5 mM-
Pepsin2000 U/mL-
Pancreatin (based on trypsin activity)-100 U/mL
This compound - 10 mM
CaCl₂(H₂O)₂0.075 mM0.3 mM
pH3.07.0
In Vitro Digestion Protocol (Static Model)

This protocol describes a two-stage static in vitro digestion process: a gastric phase followed by an intestinal phase.

  • Objective: To simulate the digestion of a lipid-based formulation or food product.

  • Materials:

    • Test sample (e.g., lipid formulation, food)

    • Prepared SGF and SIF

    • pH meter

    • Shaking water bath or incubator set to 37°C

    • 1 M HCl and 1 M NaOH for pH adjustment

  • Protocol:

    • Gastric Phase: a. Mix the test sample with SGF in a 1:1 (v/v) ratio. b. Verify the pH is 3.0 and adjust if necessary with 1 M HCl. c. Incubate at 37°C for 2 hours with constant gentle agitation.

    • Intestinal Phase: a. Take the chyme from the gastric phase and mix it with SIF in a 1:1 (v/v) ratio. b. Verify the pH is 7.0 and adjust if necessary with 1 M NaOH. c. Incubate at 37°C for 2 hours with constant gentle agitation.

    • Sample Collection: a. Aliquots can be taken at different time points during the intestinal phase to analyze lipolysis kinetics. b. To stop the enzymatic reaction, a lipase (B570770) inhibitor can be added to the collected samples.

Quantitative Data and Analysis

The effectiveness of this compound as an emulsifier can be quantified by measuring several parameters of the lipid emulsion during the in vitro digestion process.

Particle Size and Zeta Potential

Smaller particle sizes indicate a more efficient emulsification, leading to a larger surface area for lipase action. The zeta potential provides an indication of the stability of the emulsion, with highly negative values suggesting good stability due to electrostatic repulsion between droplets.

Table 3: Typical Emulsion Characteristics During In Vitro Digestion

ParameterGastric PhaseIntestinal Phase (with Sodium Taurocholate)
Mean Particle Size (d₄₃) Can increase due to aggregation at low pHDecreases significantly due to emulsification
Zeta Potential (mV) Close to neutral or slightly positiveHighly negative (e.g., -30 mV or lower)

Note: Actual values will vary depending on the specific lipid system and formulation.

Lipolysis Rate

The rate of lipolysis is a direct measure of lipid digestion and can be determined by titrating the free fatty acids (FFAs) released during the intestinal phase using a pH-stat apparatus or by quantifying FFA concentration using analytical methods like gas chromatography.

Table 4: Impact of Sodium Taurocholate on Lipolysis

ConditionRate of FFA ReleaseExtent of Lipolysis
Without Sodium Taurocholate LowIncomplete
With 10 mM Sodium Taurocholate Significantly higherMore complete

Visualizations

Experimental Workflow

experimental_workflow cluster_digestion In Vitro Digestion cluster_analysis Analysis prep_sgf Prepare Simulated Gastric Fluid (SGF) gastric_phase Gastric Phase (SGF, 2h, 37°C, pH 3.0) prep_sgf->gastric_phase prep_sif Prepare Simulated Intestinal Fluid (SIF) with Sodium Taurocholate intestinal_phase Intestinal Phase (SIF, 2h, 37°C, pH 7.0) prep_sif->intestinal_phase sample_prep Prepare Test Sample sample_prep->gastric_phase gastric_phase->intestinal_phase sampling Collect Aliquots intestinal_phase->sampling lipolysis_analysis Analyze Lipolysis (e.g., Titration, GC) sampling->lipolysis_analysis particle_analysis Analyze Particle Size & Zeta Potential sampling->particle_analysis

Caption: Workflow for in vitro digestion using sodium taurocholate.

Role of Sodium Taurocholate in Emulsification

emulsification_process cluster_before Before Emulsification cluster_after After Emulsification with Sodium Taurocholate cluster_micelle Mixed Micelle Formation (with Free Fatty Acids - FFA) Lipid Large Lipid Globule ST Sodium Taurocholate d1 Lipid center FFA d2 Lipid d3 Lipid d4 Lipid d5 Lipid d6 Lipid ST->d1 Emulsification ST->d2 Emulsification ST->d3 Emulsification ST->d4 Emulsification ST->d5 Emulsification ST->d6 Emulsification p1 center->p1 p2 center->p2 p3 center->p3 p4 center->p4 p5 center->p5 p6 center->p6 p7 center->p7 p8 center->p8

Caption: Emulsification and micelle formation by sodium taurocholate.

Conclusion

This compound is an indispensable component for creating physiologically relevant in vitro digestion models, particularly for the study of lipid-based systems. Its role as an emulsifier is critical for accurately simulating the digestion and potential absorption of lipophilic drugs and nutrients. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their in vitro studies, leading to more reliable predictions of in vivo performance. Adherence to standardized methods like the INFOGEST protocol is crucial for ensuring the reproducibility and comparability of results across different laboratories.

References

Application Notes and Protocols for Cryptosporidium parvum Excystation using Sodium Taurocholate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptosporidium parvum, a protozoan parasite, is a significant cause of gastrointestinal illness, particularly in immunocompromised individuals and young children. The life cycle of this parasite begins with the ingestion of oocysts, which then undergo excystation in the gastrointestinal tract, releasing infectious sporozoites. To study the parasite's biology, infectivity, and to screen potential therapeutics, robust in vitro excystation protocols are essential. Sodium taurocholate hydrate (B1144303), a bile salt, is a key reagent used to mimic the conditions of the small intestine and trigger this process.[1][2][3] These application notes provide detailed protocols and quantitative data for the efficient excystation of C. parvum oocysts.

Data Presentation

The following tables summarize quantitative data from various studies on the optimal conditions for C. parvum excystation using sodium taurocholate hydrate.

Table 1: Concentration of this compound and its Effect on Excystation

Concentration (%)Incubation Time (min)Temperature (°C)Excystation Rate (%)Reference
0.756037>60[4]
0.7530-6037Not specified[2]
0.44537Not specified[2]
0.37512037Significantly higher than control[4]
0.04Not specifiedNot specifiedNot specified[2]
0.83037>80[5]
0.2 mM6037Not specified[3]
2 mM1016Not specified[6]

Table 2: Time-Course of Excystation in the Presence of this compound

Time (min)Excystation Rate (%) with 0.375% Sodium TaurocholateExcystation Rate (%) without Sodium TaurocholateReference
15Commenced0[4]
30Significantly higher (P < 0.005)Commenced[4]
60Significantly higher (P < 0.001)Lower[4]
120Significantly higher (P < 0.001)Lower[4]

Experimental Protocols

Protocol 1: Standard Excystation of C. parvum Oocysts

This protocol is a standard method for inducing excystation of C. parvum oocysts for subsequent in vitro infection studies.

Materials:

  • Cryptosporidium parvum oocysts

  • This compound (Sigma-Aldrich, T4009 or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Culture medium (e.g., RPMI 1640 or DMEM)

  • 1.5 mL microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Centrifuge

  • Hemocytometer or flow cytometer for counting

Procedure:

  • Oocyst Preparation:

    • If required, pre-treat oocysts with a solution such as 10% sodium hypochlorite (B82951) on ice for 7-10 minutes to increase permeability.[5]

    • Wash the oocysts three times with sterile PBS by centrifugation at ~1,000 x g for 5 minutes.

    • Resuspend the oocyst pellet in the desired culture medium.

  • Excystation Induction:

    • Prepare a fresh 0.75% (w/v) solution of this compound in the culture medium.[2][4] Note: Concentrations can be optimized based on the oocyst strain and age (see Table 1).

    • Resuspend the washed oocyst pellet in the sodium taurocholate solution.

    • Incubate the oocyst suspension at 37°C for 30-60 minutes.[2][4]

  • Quantification of Excystation:

    • Following incubation, take a small aliquot of the suspension.

    • Count the number of empty oocysts and total oocysts using a hemocytometer under a microscope.

    • The excystation rate is calculated as: (Number of empty oocysts / Total number of oocysts) x 100%.

  • Preparation for Cell Culture Infection:

    • After incubation, centrifuge the suspension to pellet the excysted sporozoites and remaining oocysts.

    • Wash the pellet with fresh culture medium to remove the sodium taurocholate.

    • Resuspend the pellet in fresh culture medium for inoculation onto cell monolayers.

Protocol 2: Combined Pre-treatment and Excystation

This protocol incorporates an acidic pre-treatment to mimic the passage through the stomach before exposure to bile salts.

Materials:

  • All materials from Protocol 1

  • Hydrochloric acid (HCl)

Procedure:

  • Oocyst Preparation:

    • Wash oocysts as described in Protocol 1.

    • Resuspend the oocyst pellet in 10 mM HCl.[6]

    • Incubate at 37°C for 10 minutes.[6]

    • Centrifuge and wash the oocysts with PBS to remove the acid.

  • Excystation Induction:

    • Resuspend the acid-treated oocysts in a 2 mM sodium taurocholate solution in PBS.[6]

    • Incubate at 16°C for 10 minutes.[6] Note the lower temperature in this specific protocol.

  • Quantification and Cell Culture Preparation:

    • Follow steps 3 and 4 from Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the excystation of Cryptosporidium parvum oocysts using this compound.

G Oocysts Start with C. parvum Oocysts Pretreatment Optional: Pre-treatment (e.g., Sodium Hypochlorite or HCl) Oocysts->Pretreatment Washing1 Wash Oocysts (PBS) Oocysts->Washing1 No Pre-treatment Pretreatment->Washing1 Incubation Incubate with This compound (e.g., 0.75% at 37°C) Washing1->Incubation Excystation Excystation Occurs (Release of Sporozoites) Incubation->Excystation Quantification Quantify Excystation Rate (Microscopy) Excystation->Quantification Washing2 Wash to Remove Sodium Taurocholate Excystation->Washing2 Infection Inoculate Cell Culture with Sporozoites Washing2->Infection

Caption: C. parvum Excystation Workflow.

Signaling Pathway

Sodium taurocholate not only induces excystation but also enhances the infectivity of the released sporozoites. This is believed to be mediated, in part, by an increase in intracellular calcium, which triggers downstream events essential for motility and host cell invasion.[7]

G cluster_sporozoite Sporozoite ST Sodium Taurocholate Membrane Sporozoite Membrane ST->Membrane Ca_increase Increase in Intracellular Ca2+ Membrane->Ca_increase CDPKs Activation of Calcium-Dependent Protein Kinases (CDPKs) Ca_increase->CDPKs Apical_discharge Apical Organelle Discharge CDPKs->Apical_discharge Motility Enhanced Gliding Motility CDPKs->Motility Invasion Host Cell Invasion Apical_discharge->Invasion Motility->Invasion

Caption: Proposed Signaling in Sporozoites.

Conclusion

The use of this compound is a reliable and reproducible method for inducing the excystation of Cryptosporidium parvum oocysts in vitro. The protocols and data presented here provide a comprehensive guide for researchers to optimize their experimental conditions. Understanding the downstream effects of sodium taurocholate on sporozoite signaling pathways is crucial for elucidating the mechanisms of parasite infectivity and for the development of novel therapeutic interventions.

References

Application of Sodium Taurocholate Hydrate in Micellar Electrokinetic Chromatography: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that combines the principles of capillary electrophoresis and chromatography. It is particularly valuable for the separation of neutral and charged analytes. Sodium taurocholate hydrate (B1144303), a bile salt, is a chiral surfactant that forms micelles in aqueous solutions and serves as a pseudo-stationary phase in MEKC. Its unique stereochemical structure makes it an excellent chiral selector for the enantioseparation of various pharmaceutical compounds. Furthermore, its distinct micellar properties offer alternative selectivity for the separation of a wide range of analytes, including corticosteroids, amino acids, and other small molecules.[1]

This document provides detailed application notes and protocols for the use of sodium taurocholate hydrate in MEKC, aimed at researchers, scientists, and professionals in drug development.

Principle of MEKC with Sodium Taurocholate

In MEKC, the capillary is filled with a background electrolyte (BGE) containing this compound at a concentration above its critical micelle concentration (CMC).[1] This leads to the formation of micelles, which are aggregates of surfactant molecules. These micelles have a charged surface (anionic in the case of sodium taurocholate) and a hydrophobic core.

Under the influence of an electric field, the bulk flow of the solution, known as the electroosmotic flow (EOF), moves towards the cathode. The anionic micelles of sodium taurocholate, however, are electrophoretically attracted towards the anode. The net velocity of the micelles is the vector sum of the EOF and their electrophoretic mobility. In most cases, the EOF is stronger, so the micelles also migrate towards the cathode, but at a slower rate than the bulk flow.

Analytes introduced into the capillary partition between the aqueous mobile phase and the hydrophobic interior of the micelles. This differential partitioning, based on the analyte's hydrophobicity and its interaction with the micelle, leads to their separation. Charged analytes will also have their own electrophoretic mobility, adding another dimension to the separation mechanism. The unique, rigid, and chiral structure of the taurocholate molecule allows for stereospecific interactions, enabling the separation of enantiomers.[1]

Caption: Principle of MEKC separation with sodium taurocholate micelles.

Application Notes

Chiral Separation of Pharmaceuticals

This compound is widely used for the chiral separation of various drug molecules. Its rigid steroidal backbone provides a well-defined chiral environment for stereoselective interactions.

Example: Enantioseparation of Palonosetron (B1662849) Stereoisomers

Palonosetron, an antiemetic drug, has four stereoisomers. MEKC with sodium taurocholate as the chiral selector can achieve baseline separation of all four stereoisomers.[2][3]

Table 1: Quantitative Data for Chiral Separation of Palonosetron Stereoisomers

ParameterValueReference
Migration Time (min)12 - 15[2]
Resolution (Rs)> 1.5 for all pairs[2]
Efficiency (plates/m)> 200,000[2]
Limit of Detection (LOD)0.5 µg/mL[2]
Limit of Quantitation (LOQ)1.5 µg/mL[2]
Analysis of Corticosteroids

The separation of structurally similar corticosteroids can be challenging. The use of sodium taurocholate in a mixed micellar system with other surfactants like sodium dodecyl sulfate (B86663) (SDS) can significantly enhance the separation selectivity.[4]

Example: Simultaneous Determination of Dexamethasone, Prednisolone, and Triamcinolone

A mixed micellar system of sodium taurocholate and SDS allows for the rapid and efficient separation of these three corticosteroids in pharmaceutical formulations.[4]

Table 2: Quantitative Data for the Analysis of Corticosteroids

AnalyteMigration Time (min)LOD (mg/L)LOQ (mg/L)Linearity (mg/L)RSD (%) (Intermediate Precision)
Dexamethasone~ 6.50.281.051.05 - 10.0< 5.0
Prednisolone~ 7.00.311.051.05 - 10.0< 5.0
Triamcinolone~ 7.50.351.051.05 - 10.0< 5.0

Data obtained from a mixed micellar system of sodium taurocholate and SDS.[4]

Separation of Amino Acids

Derivatized amino acids can be effectively separated and quantified using MEKC with sodium taurocholate, often in combination with cyclodextrins to enhance chiral recognition.[1]

Experimental Protocols

Protocol 1: General MEKC Method for Pharmaceutical Analysis

This protocol provides a general starting point for developing a MEKC method for the analysis of small molecule drugs using this compound.

1. Materials and Reagents:

2. Instrumentation:

  • Capillary Electrophoresis (CE) system with a UV or DAD detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length)

  • pH meter

  • Sonicator

3. Preparation of Background Electrolyte (BGE): a. Prepare a 20 mM borate (B1201080) buffer by dissolving the appropriate amounts of sodium tetraborate and boric acid in deionized water. Adjust the pH to 9.0 with 1 M NaOH or 1 M HCl. b. Add this compound to the borate buffer to a final concentration of 50 mM. c. Add methanol to a final concentration of 10% (v/v). d. Sonicate the solution for 15 minutes to ensure complete dissolution and micelle formation. e. Filter the BGE through a 0.45 µm syringe filter before use.

4. Capillary Conditioning: a. At the beginning of each day, rinse the capillary sequentially with 1 M NaOH (20 min), deionized water (20 min), and BGE (30 min). b. Between runs, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (5 min).

5. Sample Preparation: a. Dissolve the analyte standards or samples in the BGE or a compatible solvent to a final concentration in the range of 10-100 µg/mL.

6. MEKC Analysis: a. Set the capillary temperature to 25 °C. b. Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 s). c. Apply a separation voltage of +25 kV. d. Detect the analytes at a suitable wavelength (e.g., 214 nm).

Protocol_Workflow Start Start BGE_Prep BGE Preparation (Borate Buffer, Sodium Taurocholate, Methanol) Start->BGE_Prep Capillary_Condition Capillary Conditioning (NaOH, Water, BGE rinses) BGE_Prep->Capillary_Condition Sample_Prep Sample Preparation (Dissolve in BGE/solvent) Capillary_Condition->Sample_Prep Injection Hydrodynamic Injection Sample_Prep->Injection Separation MEKC Separation (+25 kV, 25 °C) Injection->Separation Detection UV/DAD Detection Separation->Detection End End Detection->End

Caption: General workflow for MEKC analysis.

Protocol 2: Chiral Separation of Palonosetron Stereoisomers

This protocol is adapted from a validated method for the enantioseparation of palonosetron.[2][3]

1. Materials and Reagents:

  • As in Protocol 1.

  • Palonosetron stereoisomer standards.

2. Instrumentation:

  • As in Protocol 1.

3. Preparation of Background Electrolyte (BGE): a. Prepare a 30 mM sodium tetraborate buffer. b. Add this compound to a final concentration of 30 mM. c. Adjust the pH to 9.2 with 1 M NaOH or 1 M HCl. d. Sonicate and filter as described in Protocol 1.

4. Capillary Conditioning:

  • As in Protocol 1.

5. Sample Preparation: a. Prepare a stock solution of each palonosetron stereoisomer at 1 mg/mL in methanol. b. Dilute the stock solutions with the BGE to a final concentration of 0.1 mg/mL for each stereoisomer.

6. MEKC Analysis: a. Set the capillary temperature to 20 °C. b. Inject the sample hydrodynamically at 5 kPa for 2 seconds. c. Apply a separation voltage of +25 kV. d. Detect the analytes at 254 nm.[3]

Troubleshooting

Table 3: Common Problems and Solutions in MEKC with Sodium Taurocholate

ProblemPossible CauseSuggested Solution
Poor resolutionInappropriate BGE compositionOptimize sodium taurocholate concentration, buffer pH, and organic modifier percentage.
Low separation efficiencyIncrease capillary length, decrease applied voltage, or optimize temperature.
Long migration timesHigh micelle concentrationDecrease the concentration of sodium taurocholate.
Strong interaction with micellesIncrease the percentage of organic modifier in the BGE.
Unstable baselineBGE degradation or contaminationPrepare fresh BGE daily and filter before use.
Capillary contaminationImplement a more rigorous capillary washing protocol.
Poor peak shapeSample overloadDilute the sample.
Incompatible sample solventDissolve the sample in the BGE.

Conclusion

This compound is a versatile and effective surfactant for a wide range of applications in Micellar Electrokinetic Chromatography. Its utility as a chiral selector is particularly noteworthy for the separation of enantiomeric compounds, which is of critical importance in the pharmaceutical industry. The protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists to develop and implement robust MEKC methods for their specific analytical needs. By carefully optimizing the experimental parameters, high-resolution separations with excellent efficiency and sensitivity can be achieved.

References

Troubleshooting & Optimization

Troubleshooting Sodium taurocholate hydrate solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing solubility issues with sodium taurocholate hydrate (B1144303) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is sodium taurocholate and why is it used in experiments?

A1: Sodium taurocholate hydrate is a primary bile salt, the product of conjugating cholic acid with taurine. Its amphipathic nature, possessing both hydrophobic (steroid nucleus) and hydrophilic (sulfonate and hydroxyl groups) regions, makes it an effective biological detergent and emulsifying agent.[1][2] It is widely used to solubilize lipids and membrane proteins, enhance the bioavailability of poorly soluble drugs, and create animal models for conditions like pancreatitis.[2][3][4][5]

Q2: My sodium taurocholate solution is cloudy or has a precipitate. What are the common causes?

A2: Cloudiness or precipitation is a frequent issue and can stem from several factors:

  • Low pH: Sodium taurocholate can precipitate in acidic conditions. It is recommended to work in buffers with a neutral to slightly basic pH (e.g., 7.4-8.0).[6]

  • Low Temperature: Solubility decreases at colder temperatures. If a solution prepared at room temperature is stored at 4°C or on ice, precipitation can occur.[7]

  • High Concentration: Exceeding the solubility limit in a specific buffer will cause the compound to precipitate.

  • "Salting Out" Effect: Very high concentrations of other salts in the buffer can reduce the solubility of sodium taurocholate, causing it to "salt out" of the solution.[8]

  • Presence of Divalent Cations: Certain ions, especially Ca²⁺ and Mg²⁺, can sometimes form less soluble salts with detergents.[7]

Q3: What is the Critical Micelle Concentration (CMC) and why is it important?

A3: The Critical Micelle Concentration (CMC) is the concentration at which individual sodium taurocholate molecules (monomers) begin to self-assemble into aggregates called micelles.[3][9] This process is crucial for solubilizing hydrophobic substances, as they can be encapsulated within the hydrophobic core of the micelles.[9][10] The CMC is not a single point but a range, and its value is influenced by the composition of the medium, such as ionic strength and the presence of other lipids.[9][11] Knowing the CMC is key to ensuring that micelles are present to facilitate the desired solubilization in your experiment.[9]

cluster_0 Below CMC cluster_1 Above CMC m1 m2 m1->m2 m3 m2->m3 m4 m3->m4 m5 m4->m5 m5->m1 lab_monomer Monomers micelle Micelle lab_monomer->micelle lab_micelle Aggregates

Caption: Micelle formation above the CMC.

Q4: How should I store sodium taurocholate solutions?

A4: It is generally recommended to prepare aqueous solutions fresh for daily use.[12] If storage is necessary, stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months or -20°C for one month.[13] Aqueous solutions should not be stored for more than one day.[12] Always be aware that precipitation can occur upon cooling, and the solution may need to be gently warmed before use.[7]

Solubility Data

This compound shows varying solubility depending on the solvent. It is highly soluble in water and polar organic solvents.

SolventReported Solubility (mg/mL)Approx. Molarity (mM)Notes
Water 100186Yields a clear, faint yellow solution.
110[14]204.6Sonication is recommended.[14]
50[15]93Yields a clear, colorless solution.[15]
DMSO 255[14]474.3Sonication is recommended.[14]
20[12]37.2-
Ethanol 2[12]3.7-
PBS (pH 7.2) ~3[12]~5.6-

Note: The molecular weight of anhydrous sodium taurocholate (537.68 g/mol ) is used for molarity calculations.

Critical Micelle Concentration (CMC) Data

The CMC is sensitive to the experimental medium. Biorelevant buffers that mimic intestinal fluids tend to lower the CMC compared to water.[11]

MediumCMC (mM)Notes
Water 3 - 11General range.
Water 10.5 (± 0.6)Determined by fluorescence.[11]
Maleic Buffer (pH 6.5) 7.0 (± 0.5)Biorelevant buffer with ionic strength of 120 mM.[11]
General 5 - 8Commonly cited range for studies.[10]

Troubleshooting Workflow & Diagrams

If you encounter precipitation, use the following workflow to diagnose and solve the issue.

start Precipitation Observed in Aqueous Buffer q_ph Is the buffer pH < 7.0? start->q_ph q_temp Was the solution cooled (e.g., stored at 4°C)? q_ph->q_temp No cause_ph Likely Cause: Protonation to less soluble free acid form. q_ph->cause_ph Yes q_conc Is the concentration very high? q_temp->q_conc No cause_temp Likely Cause: Decreased solubility at lower temperature. q_temp->cause_temp Yes cause_conc Likely Cause: Exceeded solubility limit or 'salting out' effect. q_conc->cause_conc Yes sol_ph Solution: Adjust pH to 7.4 - 8.0 using NaOH. cause_ph->sol_ph sol_temp Solution: Gently warm solution to 37-50°C with swirling until clear. cause_temp->sol_temp sol_conc Solution: Dilute the solution or reduce buffer salt concentration. cause_conc->sol_conc

Caption: Troubleshooting workflow for precipitation.

Several factors can influence the successful dissolution of this compound.

center Sodium Taurocholate Hydrate Solubility ph pH (Optimal: 7.4-8.0) center->ph temp Temperature (Solubility decreases in cold) center->temp ionic Ionic Strength (High salt can cause 'salting out') center->ionic conc Concentration (Above CMC for micelle formation) center->conc

Caption: Key factors affecting solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Aqueous Solution

This protocol provides a general method for dissolving this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Target aqueous buffer (e.g., PBS, Tris-HCl), pH pre-adjusted to 7.4-8.0

  • Volumetric flask or conical tube

  • Magnetic stirrer and stir bar

  • Water bath (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Mixing: Add the powder to a vessel containing approximately 80% of the final volume of your pre-warmed (room temperature) buffer.

  • Dissolution: Place the vessel on a magnetic stirrer and stir at a moderate speed. Sodium taurocholate is highly water-soluble and should dissolve readily to form a clear, faint yellow solution.

  • Gentle Warming (If Necessary): If the powder does not dissolve completely or the solution appears cloudy, gently warm the mixture in a water bath (37-50°C) with continued stirring.[7] Sonication can also be used to aid dissolution.[14]

  • Final Volume: Once the solid is completely dissolved and the solution is clear, allow it to cool to room temperature. Transfer the solution to a volumetric flask and add the buffer to reach the final desired volume.

  • Final Check: Invert the flask several times to ensure homogeneity. The final solution should be clear. If any cloudiness persists, re-check the pH and consider sterile filtration (0.22 µm filter) if necessary for your application.

  • Usage: Use the solution immediately for best results.[12]

Protocol 2: Troubleshooting a Precipitated Solution

This protocol outlines steps to redissolve sodium taurocholate that has precipitated out of solution upon storage or cooling.

Procedure:

  • Visual Inspection: Observe the solution. Note if the precipitation is crystalline or amorphous and if it occurred after a change in conditions (e.g., moving from room temperature to 4°C).

  • Gentle Warming: Place the vessel containing the precipitated solution in a water bath set to 37-50°C.[7]

  • Agitation: Swirl the container gently or place it on a magnetic stirrer at a low speed while it warms. This will help redissolve the precipitate.

  • Monitor Clarity: Continue warming and agitation until the solution becomes completely clear. Avoid overheating, as it could degrade other components in your buffer.

  • pH Check: If warming does not resolve the issue, allow the solution to cool to room temperature and measure the pH. If the pH has dropped below 7.0, adjust it upwards slowly with a dilute NaOH solution until the precipitate dissolves.

  • Re-evaluation: If the precipitate remains, the concentration may be too high for the specific buffer composition and temperature. Consider diluting the solution or preparing it fresh at a lower concentration.

References

How to prevent Sodium taurocholate hydrate precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Sodium Taurocholate Hydrate (B1144303) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is Sodium Taurocholate Hydrate and why is it used in cell culture?

This compound is a sodium salt of taurocholic acid, a primary bile acid.[1][2] In research, it's a versatile biological detergent used to solubilize lipids and membrane-bound proteins.[2] Its amphipathic nature allows it to emulsify fats, making it valuable in cell culture for studying lipid metabolism, enhancing the permeability of biological membranes, and in drug delivery systems for poorly soluble compounds.[3][4]

Q2: What are the key factors that cause this compound to precipitate in media?

Precipitation is a common issue that can be triggered by several factors:

  • Low Temperature: Solubility decreases significantly at lower temperatures, such as refrigeration at 4°C or when placed on ice.[4]

  • High Concentration: Exceeding the solubility limit in a specific buffer or medium can lead to aggregation and precipitation.[4]

  • pH: The solubility of bile salts like sodium taurocholate can be pH-dependent.[5]

  • Buffer Composition: The presence of divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), can cause precipitation.[4] Bile salts are known to interact with ionized calcium.[6]

  • High Ionic Strength: While necessary for physiological conditions, excessively high salt concentrations in the media can reduce the solubility of detergents.[4]

Q3: What is the recommended solvent and stock solution concentration?

For cell culture applications, it is best to prepare a fresh stock solution. This compound is highly soluble in water (up to 100 mg/mL), yielding a clear, faint yellow solution.[1] It is also soluble in organic solvents like DMSO and ethanol.[7] However, for direct use in cell culture, preparing the stock in sterile, deionized water or a simple buffer like PBS is recommended to avoid solvent toxicity.[7] It's advised not to store aqueous solutions for more than one day to maintain stability.[7] For long-term storage, aliquoting and freezing at -20°C (for up to 1 month) or -80°C (for up to 6 months) is recommended.[8]

Troubleshooting Guide: Preventing and Resolving Precipitation

This section provides direct solutions to common precipitation issues.

Issue 1: Precipitate forms immediately upon dissolving in media.

  • Cause: This often points to an issue with the order of dissolution or the presence of incompatible ions in the media.

  • Solution:

    • Prepare a Concentrated Stock: First, dissolve the this compound powder in sterile water or PBS to create a concentrated stock solution.[1][7]

    • Warm the Media: Gently warm the cell culture media to 37°C before adding the supplement.

    • Add Stock Solution Slowly: Add the stock solution dropwise to the pre-warmed media while gently swirling. This prevents localized high concentrations that can trigger precipitation.

    • Final Component: Always add the this compound solution as the final component to the fully constituted media.[4]

Issue 2: Media becomes cloudy or forms a precipitate after refrigeration (4°C).

  • Cause: Sodium taurocholate, like many bile salt detergents, has reduced solubility at lower temperatures.[4]

  • Solution:

    • Gentle Warming: Before use, warm the media in a 37°C water bath.[4] Swirl gently until the precipitate redissolves completely. Avoid vigorous shaking, which can cause foaming.

    • Prepare Fresh: For critical experiments, it is best practice to prepare the media with sodium taurocholate freshly and use it immediately without cold storage.[7]

Experimental Protocols & Data

Solubility Data

The solubility of this compound varies depending on the solvent. Using the correct solvent is critical for creating a stable stock solution.

SolventApproximate SolubilityReference
Water100 - 110 mg/mL[1][9]
Phosphate-Buffered Saline (PBS), pH 7.2~3 mg/mL[7]
DMSO~20 - 255 mg/mL[7][9][10]
Ethanol~2 mg/mL[7]

Note: Solubility can be enhanced with sonication.[9]

Protocol: Preparation of this compound Working Solution

This protocol details the recommended steps for preparing a cell culture medium supplemented with this compound to minimize precipitation.

  • Prepare Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add sterile, deionized water or PBS to achieve a desired stock concentration (e.g., 50 mg/mL).

    • Gently vortex or sonicate until fully dissolved, ensuring the solution is clear.

    • Sterile-filter the stock solution through a 0.22 µm filter.

  • Supplementing Cell Culture Media:

    • Warm the required volume of complete cell culture medium to 37°C in a water bath.

    • Calculate the volume of the stock solution needed to achieve the final desired concentration in the medium.

    • While gently swirling the warmed medium, add the stock solution drop-by-drop.

    • Once the addition is complete, allow the medium to equilibrate at 37°C for 15-30 minutes before applying to cells.

Visual Guides

Workflow for Preventing Precipitation

This diagram illustrates the recommended workflow for preparing cell culture media containing this compound.

G cluster_prep Step 1: Stock Solution Preparation cluster_media Step 2: Media Supplementation A Weigh Powder B Add Solvent (e.g., Sterile Water) A->B C Dissolve Completely (Vortex/Sonicate) B->C D Sterile Filter (0.22 µm) C->D F Add Stock Solution Dropwise to Warmed Media D->F Use Stock E Warm Media to 37°C E->F G Equilibrate Media F->G H Ready for Use G->H

Caption: Recommended workflow for preparing media.

Troubleshooting Decision Tree

If you encounter precipitation, follow this decision tree to identify and solve the problem.

G start Precipitation Observed q1 When did it occur? start->q1 a1 During preparation q1->a1 Immediately a2 During cold storage (4°C) q1->a2 After Cooling q2 Did you add powder directly to cold media? a1->q2 sol1 Redissolve by warming to 37°C. Use immediately. Consider fresh prep next time. a2->sol1 sol2 Prepare a concentrated stock solution first. Add stock to pre-warmed media. q2->sol2 Yes sol3 Check media for high Ca²⁺/Mg²⁺. Consider a different basal media or custom formulation. q2->sol3 No

References

Technical Support Center: Optimizing Sodium Taurocholate Hydrate Concentration to Minimize Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of sodium taurocholate hydrate (B1144303) in cell culture experiments to minimize cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is sodium taurocholate hydrate and why is its concentration critical in cell culture experiments?

This compound is a bile salt that, while essential for processes like lipid emulsification, can exhibit cytotoxic effects at elevated concentrations. In cell culture, it is often used to model cholestatic liver injury or to increase the permeability of cell membranes for drug delivery studies. The concentration is critical because it has a narrow therapeutic window; concentrations that are too low may not elicit the desired biological effect, while concentrations that are too high can lead to significant cell death, confounding experimental results. Bile salts can induce both apoptosis (programmed cell death) and necrosis at higher concentrations.

Q2: What are the typical cytotoxic concentrations of this compound?

The cytotoxic concentration of this compound is highly dependent on the cell type, exposure time, and the specific assay used for measurement. For instance, in RAW 264.7 macrophage cells, cytotoxicity is observed at concentrations of 500 µM and 1000 µM after 24 hours.[1] In contrast, for Caco-2 cells, a significant decrease in viability is noted at concentrations above 2.5 mM. It is crucial to perform a dose-response experiment for your specific cell line to determine the precise cytotoxic concentrations.

Q3: How should I prepare a stock solution of this compound for cell culture?

For cell culture applications, it is recommended to prepare a stock solution in a sterile, aqueous buffer such as phosphate-buffered saline (PBS) or directly in the cell culture medium to avoid solvent-induced toxicity. If an organic solvent like DMSO is necessary for solubilization, ensure the final concentration in the culture medium is minimal (typically less than 0.5%) to prevent adverse effects on the cells.

To prepare a stock solution:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of sterile PBS or serum-free culture medium to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex or gently warm the solution to ensure it is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm filter before adding it to your cell cultures.

  • Store the stock solution in aliquots at -20°C for long-term stability.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High cell death at low this compound concentrations Cell Health: The cells may be unhealthy, at a high passage number, or not in the logarithmic growth phase when treated.Use cells at a consistent and low passage number. Ensure cultures are healthy and sub-confluent before initiating the experiment.
Solvent Toxicity: If a solvent like DMSO was used, it might be at a toxic concentration.Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%).
Incorrect Concentration: The actual concentration of your stock solution may be higher than calculated.Verify the calculations and preparation of your stock solution.
High variability between replicate wells Uneven Cell Seeding: Inconsistent number of cells seeded in each well.Ensure you have a homogenous cell suspension before seeding. Use a multichannel pipette for greater consistency.
Pipetting Errors: Inaccurate pipetting of the compound or assay reagents.Calibrate your pipettes regularly and use proper pipetting techniques.
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.
Unexpectedly low cytotoxicity at high concentrations Resistant Cell Line: The cell line you are using may be inherently resistant to bile acid-induced cytotoxicity.Consider using a different, more sensitive cell line if appropriate for your research question.
Short Incubation Time: The exposure time may not be sufficient to induce a cytotoxic response.Perform a time-course experiment to determine the optimal incubation period.
Compound Degradation: The this compound may have degraded.Use a fresh stock solution and store it properly.

Data Presentation: Concentration-Dependent Cytotoxicity

The following tables summarize the effects of various this compound concentrations on different cell lines as reported in the literature.

Table 1: Effect of Sodium Taurocholate on RAW 264.7 Cell Viability

Concentration (µM)Cell Viability (%)Exposure Time
0 (Control)10024 hours
< 200Similar to or higher than control24 hours
500Significantly lower than control (P<0.001)24 hours
1000Significantly lower than control (P<0.001)24 hours

Data adapted from a study on RAW 264.7 cells.[1]

Table 2: Effect of Sodium Taurocholate on Caco-2 Cell Viability

Concentration (mM)Cell Viability (%)Exposure Time
0 (Control)100Not Specified
1.25~95Not Specified
2.5~80Not Specified
5~60Not Specified
10~40Not Specified

Data estimated from graphical representation in a study on Caco-2 cells.[2]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells and complete culture medium

  • 96-well flat-bottom plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of your this compound stock solution in complete culture medium to achieve the desired final concentrations. Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different concentrations to the respective wells. Include a vehicle control and a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3][4] Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.[4][5]

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.

Materials:

  • Cells and complete culture medium

  • 96-well flat-bottom plates

  • This compound

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay Protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[6]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate (if necessary for suspension cells) and carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[7]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.[7]

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[7]

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells and complete culture medium

  • This compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

  • Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[8]

  • Analysis: Analyze the samples by flow cytometry within one hour.[8]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis start Start: Define Cell Line and Experimental Goals seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_stc Prepare Sodium Taurocholate (STC) Stock and Dilutions start->prepare_stc treat_cells Treat Cells with a Range of STC Concentrations prepare_stc->treat_cells incubate Incubate for a Defined Period (e.g., 24h, 48h) treat_cells->incubate perform_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->perform_assay read_plate Read Plate on Microplate Reader perform_assay->read_plate analyze_data Calculate % Cell Viability vs. Control read_plate->analyze_data plot_curve Plot Dose-Response Curve analyze_data->plot_curve determine_ic50 Determine IC50 and Optimal Non-Toxic Concentration plot_curve->determine_ic50 end End: Optimized Concentration Identified determine_ic50->end

Caption: Workflow for optimizing sodium taurocholate concentration.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_signaling Other Signaling stc Sodium Taurocholate fas Fas Receptor Activation stc->fas Sensitizes mito Mitochondria jnk JNK Activation nfkb NF-κB Activation caspase8 Caspase-8 Activation fas->caspase8 caspase8->mito via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 ros ↑ ROS Production mito->ros bax Bax Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c Promotes caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis jnk->apoptosis Promotes nfkb->apoptosis Regulates

References

Managing variability in the Sodium taurocholate-induced pancreatitis model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers manage variability and overcome common challenges encountered when using the sodium taurocholate-induced pancreatitis model.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of pancreatitis induction in the sodium taurocholate model?

A1: Sodium taurocholate, a bile salt, induces acute pancreatitis primarily through its detergent properties, which cause direct injury to pancreatic acinar cells upon infusion.[1] This initial injury triggers a cascade of events including pathological acinar cell calcium transients, premature activation of digestive enzymes like trypsinogen (B12293085) within the pancreas, and cell death.[2][3] This leads to autodigestion of the pancreatic tissue, a robust inflammatory response, and the potential for systemic complications.[4]

Q2: Which animal species and strains are most commonly used for this model?

A2: Rats (commonly Sprague-Dawley and Wistar) and mice (commonly C57BL/6) are the most frequently used species for this model.[2][5] It is important to note that different animal strains can exhibit varying susceptibility to pancreatic injury and inflammation, which can be a source of experimental variability.[6]

Q3: What are the key differences between the retrograde infusion and direct injection methods?

A3: The retrograde infusion method involves delivering sodium taurocholate into the pancreatic duct, usually via cannulation of the common bile duct, to mimic biliary pancreatitis.[2][5] This is considered a clinically relevant model for gallstone-induced pancreatitis.[7] The direct injection method, such as subcapsular or intraparenchymal injection, involves administering the agent directly into the pancreatic tissue.[8] This method is often simpler and faster but may bypass the initial ductal events seen in biliary pancreatitis.[8]

Q4: What are the typical biochemical markers used to assess the severity of pancreatitis in this model?

A4: The most common biochemical markers are serum amylase and lipase, which are enzymes released from damaged pancreatic acinar cells.[9] Their levels typically peak within 24 hours of induction.[8] Additionally, markers of systemic inflammation such as C-reactive protein (CRP) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum or peritoneal fluid are frequently measured to assess the systemic inflammatory response.[2][4][9]

Troubleshooting Guide

Q1: I am observing a very high mortality rate in my animals. What are the possible causes and solutions?

A1: High mortality is a common issue, particularly when establishing the model. The severity of pancreatitis and subsequent mortality are directly proportional to the concentration, volume, and infusion rate of the sodium taurocholate solution.[5][10]

  • Problem: The concentration of sodium taurocholate is too high.

    • Solution: Reduce the concentration. Studies in rats have used concentrations ranging from 3.5% to 5%, with 5% solutions leading to 100% mortality within 72 hours.[2][10] For mice, concentrations of 2% to 2.5% are common.[5][11] It is advisable to perform a pilot study to determine the optimal concentration for your specific experimental goals and animal strain.

  • Problem: The infusion volume or rate is too high, causing excessive pancreatic injury or fluid shifts.

    • Solution: Decrease the infusion volume or slow down the infusion rate. For mice, a common rate is 10 µL/min for 3 minutes.[5][12] Excessive infusion pressure can also exacerbate injury.[5]

  • Problem: Inadequate fluid resuscitation post-surgery.

    • Solution: Administer subcutaneous or intravenous fluids (e.g., 0.9% saline or Ringer's lactate) post-operatively to prevent dehydration and hypovolemia, which can contribute to organ failure and mortality.[13][14]

Q2: The severity of pancreatitis is highly variable between animals in the same group. How can I improve consistency?

A2: Variability is a significant challenge in this model. Standardization of the surgical and infusion procedures is critical.

  • Problem: Inconsistent surgical technique.

    • Solution: Ensure the surgical procedure, especially the cannulation of the pancreatic duct, is performed consistently. In the retrograde infusion model, it is crucial to properly clamp the common hepatic duct to prevent reflux into the liver and to temporarily occlude the distal common bile duct to prevent leakage into the duodenum.[5] The entire surgical procedure should be completed within a consistent timeframe, ideally under 30 minutes per animal.[5][15]

  • Problem: Inconsistent infusion parameters.

    • Solution: Use a precision infusion pump to maintain a constant and reproducible infusion rate and volume.[4][5] Manual injection can introduce significant variability.

  • Problem: Animal-specific factors.

    • Solution: Use animals of a consistent age, weight, and genetic background (strain).[6] Fasting animals for 12 hours before surgery can also help standardize the metabolic state.[2]

Q3: My control (sham-operated) animals are showing signs of inflammation. Why is this happening?

A3: The surgical procedure itself can induce a mild inflammatory response.

  • Problem: Surgical trauma.

    • Solution: Minimize tissue handling and exposure of the abdominal cavity.[16] The surgical procedure should be performed as efficiently and gently as possible. A sham control group that undergoes the entire surgical procedure, including cannulation and infusion with normal saline instead of sodium taurocholate, is essential to account for the inflammatory effects of the surgery itself.[5][15]

  • Problem: Bile reflux during cannulation.

    • Solution: Careful manipulation of the bile duct is necessary to avoid inadvertently causing bile reflux into the pancreas, which can induce pancreatitis.[17]

Experimental Protocols

Protocol 1: Retrograde Infusion of Sodium Taurocholate in Mice (C57BL/6)

This protocol is adapted from methodologies described for inducing severe acute biliary pancreatitis.[5][12]

  • Animal Preparation: Anesthetize C57BL/6 mice (8-10 weeks old) with an appropriate anesthetic (e.g., ketamine/xylazine). Confirm anesthetic depth by toe pinch. Maintain body temperature using a heating pad.[15]

  • Surgical Procedure:

    • Shave the abdomen and disinfect the surgical area with 70% alcohol and povidone-iodine.[15]

    • Perform a midline laparotomy (approx. 1 cm incision) below the xiphoid process to expose the abdominal cavity.[16]

    • Gently retract the liver to visualize the duodenum and the common bile duct.

    • Place a microvessel clip on the common hepatic duct at the level of the hepatic hilum to prevent reflux of the infusate into the liver.[5]

    • Make a temporary ligature with an 8-0 suture around the distal common bile duct near the duodenum to prevent leakage into the intestine.[5]

  • Infusion:

    • Using a 30-gauge needle connected to a polyethylene (B3416737) tube and an infusion pump, carefully puncture the common bile duct.

    • Infuse a 2.5% sodium taurocholate solution (in 0.9% saline) at a constant rate of 10 µL/min for 3 minutes.[5][12]

  • Closure and Recovery:

    • After infusion, remove the needle, the microvessel clip, and the temporary suture to restore normal bile flow.[5]

    • Close the abdominal wall and skin with 6-0 sutures.[5]

    • Administer post-operative analgesia (e.g., tramadol (B15222) 12.5 mg/kg) and subcutaneous fluids for recovery.[15] House animals with free access to food and water.[15]

Protocol 2: Subcapsular Injection of Sodium Taurocholate in Rats (Wistar/Sprague-Dawley)

This protocol is based on a simplified method for inducing severe acute pancreatitis.[8]

  • Animal Preparation: Anesthetize Wistar or Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., intraperitoneal phenobarbital).

  • Surgical Procedure:

    • Shave and disinfect the abdomen.

    • Perform a midline laparotomy to expose the pancreas.

  • Injection:

    • Gently lift the pancreatic capsule.

    • Using a 30-gauge needle, perform multiple, uniformly distributed injections of 3.8% sodium taurocholate (1 mL/kg total volume) beneath the pancreatic capsule.[8] Successful injection is indicated by the formation of a small bubble under the capsule.

    • The pancreatic tissue should begin to appear swollen and dark purple within minutes.[8]

  • Closure and Recovery:

    • Gently reposition the abdominal organs.

    • Close the abdominal wall and skin with appropriate sutures.[8]

    • Provide post-operative care, including analgesia and fluid support as needed.

Quantitative Data Summary

Table 1: Influence of Sodium Taurocholate (NaT) Concentration on Pancreatitis Severity in Rats

NaT ConcentrationTime PointKey OutcomesReference
3.5%3-24 hSignificant increase in serum amylase.[2]
3.5%3-12 hSignificant increase in ascites volume.[2]
5%3-24 hSustained, high levels of serum and ascitic fluid amylase.[2]
5%3-48 hSignificant increase in ascites volume; high mortality (no survivors at 72h).[2]
10%24-72 hSevere morphological changes including focal hemorrhage and necrosis.

Table 2: Biochemical and Inflammatory Markers in NaT-Induced Pancreatitis

MarkerAnimal ModelTime PointObservationReference(s)
Serum AmylaseRat (3.8% NaT)6hSignificantly increased[8]
24hPeak level[8]
48hRemains elevated[8]
Serum AmylaseMouse (2.5% NaT)12hIncreased (6194 ± 336.7 U/dL vs 3845 ± 135.7 U/dL in sham)[5]
IL-6 (Serum & Peritoneal Fluid)Mouse (2.5% NaT)12hSignificantly increased[5]
IL-1β, IL-6, TNF-αRat (5% NaT)3-24hIncreased levels in ascitic fluid and serum.[2][18]
Serum AST & ALTRat (5% NaT)3-12hSignificantly elevated, recovering by 72h.[2][18]

Table 3: Histological Scoring Criteria for Pancreatitis (Schmidt Score)

FeatureScore 0Score 1Score 2Score 3
Interstitial Edema NoneInterlobularLobule involvementIsolated island-like acinar cells
Leukocyte Infiltration None<20%20-50%>50%
Acinar Cell Necrosis None<5%5-20%>20%
Hemorrhage None1-2 foci3-5 foci>5 foci
Adapted from Schmidt scoring criteria as described in multiple studies.[2][8][19]

Visualizations

experimental_workflow_mouse Experimental Workflow: Retrograde Infusion in Mice cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_infusion Induction cluster_recovery Recovery & Analysis anesthesia Anesthesia & Temp. Control surgery_prep Abdominal Shaving & Disinfection anesthesia->surgery_prep laparotomy Midline Laparotomy surgery_prep->laparotomy exposure Expose Common Bile Duct laparotomy->exposure clipping Clip Hepatic Duct exposure->clipping ligation Temporary Distal Ligature clipping->ligation cannulation Cannulate Bile Duct ligation->cannulation infusion Infuse Na-Taurocholate (e.g., 2.5%, 10 µL/min, 3 min) cannulation->infusion removal Remove Clip & Ligature infusion->removal closure Suture Abdomen removal->closure post_op Post-Op Care (Analgesia, Fluids) closure->post_op analysis Sample Collection at Endpoint (Blood, Pancreas, Lung) post_op->analysis signaling_pathway Simplified Signaling Cascade in NaT-Induced Pancreatitis cluster_acinar_cell Pancreatic Acinar Cell cluster_inflammation Inflammatory Response cluster_systemic Systemic Effects NaT Sodium Taurocholate (Bile Acid) cell_injury Direct Acinar Cell Injury NaT->cell_injury ca_overload ↑ Intracellular Ca2+ cell_injury->ca_overload trypsin_activation Premature Trypsinogen Activation cell_injury->trypsin_activation ca_overload->trypsin_activation cell_death Necrosis & Apoptosis trypsin_activation->cell_death cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) cell_death->cytokines infiltration Neutrophil Infiltration cytokines->infiltration sirs Systemic Inflammatory Response Syndrome (SIRS) cytokines->sirs organ_dysfunction Multi-Organ Dysfunction (e.g., Lung Injury) sirs->organ_dysfunction

References

Best practices for long-term storage of Sodium taurocholate hydrate powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage and handling of sodium taurocholate hydrate (B1144303) powder and solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store sodium taurocholate hydrate powder for the long term?

A1: For long-term stability, this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To prevent degradation, it is crucial to protect it from moisture and light.[2] Several suppliers recommend specific storage temperatures, which are summarized in the table below.

Q2: My this compound powder has become clumpy. Is it still usable?

A2: Clumping of the powder is likely due to moisture absorption, as it is a hygroscopic substance. While it may still be usable, the accuracy of weighing for solution preparation could be compromised. It is recommended to handle the powder in a dry environment and always ensure the container is tightly sealed after use. For critical experiments, using a fresh, non-clumped lot is advisable.

Q3: How should I prepare a stock solution of sodium taurocholate?

A3: Sodium taurocholate is soluble in several solvents. For a stock solution, you can dissolve it in water, dimethyl sulfoxide (B87167) (DMSO), or ethanol. The choice of solvent will depend on your specific experimental requirements. It is recommended to purge the solvent with an inert gas before dissolving the powder to minimize oxidation. For aqueous solutions, sterile filtration after preparation is a good practice.

Q4: How long can I store a prepared solution of sodium taurocholate?

A4: The stability of sodium taurocholate solutions depends on the solvent and storage temperature. Aqueous solutions are generally not recommended for storage for more than one day. For longer-term storage, it is advisable to prepare aliquots of the solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.

Q5: I've noticed a precipitate in my sodium taurocholate solution after storing it in the refrigerator. What should I do?

A5: Precipitation upon cooling can occur, especially with concentrated solutions. You can try gently warming the solution and vortexing to redissolve the precipitate. However, if the precipitate does not dissolve, it may indicate degradation or contamination, and it is best to prepare a fresh solution. To avoid this, consider preparing smaller aliquots or storing at a lower concentration if your experiment allows.

Troubleshooting Guide

IssuePossible CauseRecommendation
Powder Discoloration (darkening) Exposure to light or oxidationStore the powder in a dark, tightly sealed container. Consider flushing the container with an inert gas like argon or nitrogen before sealing.
Inconsistent Experimental Results Degradation of the compound due to improper storageAlways use a fresh stock of powder for critical experiments. Prepare solutions fresh whenever possible. Check the certificate of analysis for the retest date.
Solution appears cloudy or has particulates after preparation Incomplete dissolution or contaminationEnsure the powder is fully dissolved by gentle warming and vortexing. If cloudiness persists, sterile filter the solution using a 0.22 µm filter.
Low biological activity in assays Degradation of the solutionPrepare fresh solutions for each experiment, especially for aqueous solutions. For solutions in organic solvents, use within the recommended storage period and avoid multiple freeze-thaw cycles.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound Powder

Storage TemperatureAdditional ConditionsExpected StabilitySource
Room TemperatureKeep dry and protect from lightStableGoldBio
Below 30°CUse before expiry date on the labelStable until expiryThomas Scientific[3]
10 – 30 °CGeneral ventilationStableChemScience
Refrigerated (Store below 4°C/39°F)Tightly closed container, dark room, protect from moistureStableCole-Parmer[2]
-20°CCrystalline solid≥ 4 yearsCayman Chemical[4]

Table 2: Storage Recommendations for Sodium Taurocholate Solutions

SolventStorage TemperatureRecommended DurationSource
Aqueous Buffer (e.g., PBS, pH 7.2)Room TemperatureNot recommended for more than one dayCayman Chemical[4]
Water-20°CAt least 1 year (for a 200 µM solution)Sigma-Aldrich
DMSO-80°C1 yearSelleck Chemicals[5]
DMSO-20°C1 monthSelleck Chemicals[5]
Solvent (unspecified)-80°C6 months (sealed, away from moisture)MedChemExpress[6]
Solvent (unspecified)-20°C1 month (sealed, away from moisture)MedChemExpress[6]
25% Alcoholic SolutionBelow 0°CIncreased stability compared to room temperaturePubMed[7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Sodium Taurocholate Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm) and sterile syringes (optional, for sterile applications)

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, for 10 mL of a 100 mM solution (MW: ~555.7 g/mol for the hydrate), you would weigh 555.7 mg.

  • Dissolving: Transfer the weighed powder to a sterile conical tube. Add the desired volume of anhydrous DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution if necessary.

  • Sterilization (Optional): If the stock solution is for use in cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into smaller, sterile, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5][6]

Protocol 2: Lipase (B570770) Activity Assay using Sodium Taurocholate

This protocol is a general guideline for a colorimetric lipase activity assay where sodium taurocholate acts as an activator.

Materials:

  • Lipase enzyme solution

  • Substrate solution (e.g., p-nitrophenyl palmitate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Sodium taurocholate solution (prepared in Tris-HCl buffer)

  • Calcium chloride (CaCl₂) solution

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microplate well or a cuvette, prepare the reaction mixture by adding the components in the following order:

    • Tris-HCl buffer

    • Sodium taurocholate solution (to a final concentration that is optimal for the specific lipase, often in the mM range)

    • CaCl₂ solution (if required for the lipase)

    • Substrate solution

  • Pre-incubation: Incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the components to equilibrate.

  • Initiate Reaction: Add the lipase enzyme solution to the pre-incubated reaction mixture to start the reaction.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 410 nm for p-nitrophenol) at regular time intervals (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.

  • Calculation: The lipase activity is calculated from the rate of change in absorbance over time, using the molar extinction coefficient of the product.

Mandatory Visualization

Signaling_Pathway_FXR_TGR5 cluster_Extracellular Extracellular Space cluster_CellMembrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Bile Acids (Taurocholate) Bile Acids (Taurocholate) TGR5 TGR5 Bile Acids (Taurocholate)->TGR5 FXR_inactive FXR (inactive) Bile Acids (Taurocholate)->FXR_inactive AC Adenylate Cyclase TGR5->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA GLP1_Vesicle GLP-1 PKA->GLP1_Vesicle Stimulates Secretion FXR_active FXR (active) FXR_inactive->FXR_active Activation FXR_RXR FXR-RXR Heterodimer FXR_active->FXR_RXR RXR RXR RXR->FXR_RXR Gene_Expression Target Gene Expression FXR_RXR->Gene_Expression Regulates

Caption: Bile acid signaling through FXR and TGR5 receptors.

Signaling_Pathway_Hepatocyte_Polarization Taurocholate Taurocholate AC Adenylate Cyclase Taurocholate->AC Activates cAMP cAMP AC->cAMP Produces Epac Epac cAMP->Epac Activates Rap1 Rap1 Epac->Rap1 Activates MEK MEK Rap1->MEK Activates LKB1 LKB1 MEK->LKB1 Activates AMPK AMPK LKB1->AMPK Activates Canalicular_Network Bile Canalicular Network Formation AMPK->Canalicular_Network Promotes

Caption: Taurocholate-induced hepatocyte polarization pathway.

References

Identifying and mitigating Sodium taurocholate hydrate interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Sodium taurocholate hydrate (B1144303) (NaTC) in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is Sodium taurocholate hydrate and why is it used in biochemical assays?

This compound (NaTC) is a biologically relevant bile salt. In the laboratory, it is often used as a surfactant to solubilize lipids, membrane proteins, and other hydrophobic molecules.[1] Its ability to form micelles makes it useful for mimicking physiological conditions and aiding in the study of enzymes and other molecules that interact with lipids.[1]

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger aggregates called micelles. The CMC of this compound is typically in the range of 3-11 mM in aqueous solutions.[1][2] This value is crucial because the behavior and potential for interference of NaTC can change dramatically above this concentration. Below the CMC, NaTC exists primarily as monomers, while above the CMC, it forms micelles that can sequester proteins and compounds, leading to non-specific effects in assays.[3]

Q3: How can this compound interfere with my biochemical assay?

This compound can interfere with biochemical assays through several mechanisms:

  • Micellar Entrapment: Above its CMC, NaTC forms micelles that can entrap enzymes, substrates, or test compounds, leading to apparent inhibition or activation. This is a common mechanism for promiscuous inhibitors in high-throughput screening.[3]

  • Protein Denaturation: At high concentrations, detergents can disrupt protein structure and function. While generally considered a milder detergent, NaTC can still affect protein conformation.

  • Direct Interaction with Assay Components: NaTC can interact directly with assay reagents, such as fluorescent dyes or enzyme substrates, altering their properties and leading to false signals. For example, it can quench or enhance the fluorescence of certain molecules.[1]

  • Light Scattering: The presence of micelles can increase the turbidity of a solution, leading to interference in absorbance-based assays.

  • Cell-Based Assay Artifacts: In cell-based assays, NaTC can affect membrane integrity, induce cytotoxicity, and activate signaling pathways, confounding the interpretation of results.

Q4: What are the common signs of this compound interference in an assay?

Common indicators of NaTC interference include:

  • Poor dose-response curves with steep Hill slopes.

  • Irreproducible results between experiments.

  • High background signal or a low signal-to-noise ratio.

  • Discrepancies between results from different assay formats (e.g., fluorescence vs. absorbance).

  • Activity that is sensitive to the presence of other detergents.[4]

Troubleshooting Guides

Problem 1: I am observing unexpected inhibition of my enzyme in the presence of this compound.

This is a common issue, often caused by the formation of NaTC micelles that sequester the enzyme or substrate.

Troubleshooting Steps:

  • Determine if you are working above the CMC: Compare your working concentration of NaTC to its known CMC (3-11 mM). If you are above the CMC, micelle formation is likely.

  • Perform a Detergent Counter-Screen: Re-run your assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[4][5] If the inhibitory effect of your compound is significantly reduced or eliminated, it is likely an aggregator.

  • Vary NaTC Concentration: Test a range of NaTC concentrations, both below and above the CMC, to see if the inhibitory effect is concentration-dependent in a manner that correlates with micelle formation.

  • Change the Order of Addition: Incubating the enzyme and substrate before adding NaTC can sometimes mitigate interference.

Problem 2: My fluorescence-based assay is showing high background or signal quenching with this compound.

NaTC can directly interact with fluorophores.

Troubleshooting Steps:

  • Run a Control Experiment: Measure the fluorescence of your assay buffer containing only NaTC and the fluorescent probe (without the enzyme or cells). This will determine if NaTC itself is contributing to the background or quenching the signal.[1]

  • Test Different Fluorophores: If possible, try a different fluorescent dye with a different chemical structure that may be less susceptible to interaction with NaTC.

  • Adjust NaTC Concentration: Lowering the NaTC concentration, ideally below the CMC, may reduce these direct interactions.

Problem 3: My ELISA results have high variability and poor reproducibility when using buffers containing this compound.

Bile salts can interfere with antibody-antigen binding and the enzymatic detection step in ELISAs.

Troubleshooting Steps:

  • Optimize Washing Steps: Increase the number and stringency of wash steps to remove unbound NaTC before adding the detection antibody and substrate.

  • Include a Non-ionic Detergent: Adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash and blocking buffers can help reduce non-specific binding caused by NaTC.

  • Test Different Blocking Buffers: Some blocking agents may be more effective than others at preventing non-specific interactions in the presence of NaTC.

  • Evaluate NaTC Concentration: If possible, reduce the concentration of NaTC in your sample diluent.

Quantitative Data Summary

The following tables summarize the critical micelle concentration (CMC) of this compound under different conditions and provide a general guide to concentrations for troubleshooting.

Table 1: Critical Micelle Concentration (CMC) of this compound

ConditionCMC (mM)Reference
Water (20-25°C)8 - 12[2]
Water (37°C)~6.7[6]
Maleic Buffer (pH 6.5, I=120mM)~7.0[7]
General Range3 - 11[1]

Table 2: General Troubleshooting Concentrations for this compound

Concentration RangeExpected StatePotential for InterferenceRecommended Action
< 3 mMPrimarily MonomersLowGenerally safe for most assays.
3 - 11 mMMonomers & MicellesModerate to HighBe cautious; micelle formation is starting. Validate results with controls.
> 11 mMPrimarily MicellesHighHigh likelihood of non-specific effects. Use counter-screens and consider alternative solubilizing agents.

Experimental Protocols

Protocol 1: Detergent Counter-Screen for Identifying Aggregation-Based Inhibition

Objective: To determine if the observed inhibition of an enzyme is due to the formation of compound aggregates, often induced or stabilized by detergents like this compound.

Methodology:

  • Prepare two sets of assay buffers:

    • Assay Buffer A: Your standard assay buffer.

    • Assay Buffer B: Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.[4][5]

  • Prepare serial dilutions of your test compound and NaTC in both Assay Buffer A and Assay Buffer B.

  • Set up two parallel experiments: one using Assay Buffer A and the other using Assay Buffer B.

  • Add the enzyme to the wells containing the compound/NaTC dilutions in the respective buffers.

  • Incubate for a pre-determined time (e.g., 15 minutes) to allow for potential inhibition to occur.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the reaction kinetics using an appropriate detection method (e.g., absorbance or fluorescence).

  • Calculate the IC50 values for your test compound in the presence and absence of Triton X-100.

Data Analysis:

  • A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 suggests that the inhibition is due to aggregation. True inhibitors will show little to no change in their IC50 values.[5]

Visualizations

Signaling Pathway Diagram

Sodium_Taurocholate_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NaTC Sodium Taurocholate (Taurocholate) GPCR GPCR (e.g., S1PR2) NaTC->GPCR Activates EGFR EGFR NaTC->EGFR Transactivates cAMP cAMP GPCR->cAMP Increases IKK IKK Complex EGFR->IKK Activates (via downstream effectors) Epac Epac cAMP->Epac Activates Rap1 Rap1 Epac->Rap1 Activates MEK MEK Rap1->MEK Activates LKB1 LKB1 MEK->LKB1 Activates AMPK AMPK LKB1->AMPK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65)-IκB (Inactive) IkB->NFkB_inactive Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Releases NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocates Gene_Expression Target Gene Expression (e.g., Pro-inflammatory cytokines) NFkB_nucleus->Gene_Expression Induces

Caption: Proposed signaling pathways activated by Sodium taurocholate.

Experimental Workflow Diagram

Assay_Interference_Workflow cluster_workflow Troubleshooting Workflow for NaTC Interference A Unexpected Assay Result (Inhibition, High Background, etc.) B Is NaTC concentration > CMC (3-11 mM)? A->B C Perform Detergent Counter-Screen (e.g., with 0.01% Triton X-100) B->C Yes F Run Control Experiments: - NaTC + buffer - NaTC + probe/substrate B->F No D Significant shift in IC50? C->D E Interference is likely due to micelle-based aggregation. D->E Yes D->F No J Consider lowering NaTC concentration or using an alternative solubilizer. E->J G Does NaTC alone affect signal? F->G H Direct interaction with assay components. G->H Yes I Interference is likely not due to aggregation or direct interaction. Consider other mechanisms. G->I No H->J

Caption: Logical workflow for troubleshooting NaTC interference.

References

How temperature and pH affect Sodium taurocholate hydrate micelle formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium taurocholate hydrate (B1144303) and its micelle formation.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the critical micelle concentration (CMC) of sodium taurocholate hydrate?

A1: The influence of temperature on the Critical Micelle Concentration (CMC) of sodium taurocholate (NaTC) is not straightforward and can show varied behavior depending on the specific experimental conditions. While some studies suggest that the CMC of NaTC is relatively insensitive to temperature changes within the range of 10-60°C, other research indicates a more complex, U-shaped relationship.[1][2] For some ionic surfactants, the CMC typically decreases to a minimum value as the temperature rises and then begins to increase.[2] One study observed a U-shaped reduction in the breakdown of NaTC micelles between 37°C and 15°C, with the most stability (nadir) at 25°C.[3] Conversely, for certain other bile salts, an increase in temperature leads to a higher CMC.[4]

Q2: How does pH impact the micelle formation of this compound?

A2: The micellar properties of this compound, including its CMC, demonstrate minimal dependence on pH within a broad range of 1.6 to 10.[1] This stability across a wide pH spectrum is a key characteristic of this particular bile salt.

Q3: What are the typical CMC values for this compound?

A3: The CMC of this compound can vary based on the experimental conditions such as the solvent, temperature, and presence of other solutes. Below is a summary of reported CMC values under different conditions.

Data Summary: CMC of this compound

Temperature (°C)pHMediumCMC (mM)Reference
Not SpecifiedNot SpecifiedAqueous3[1]
25Not SpecifiedWater13.3[5]
256.5Maleic Buffer (I=120mM)~7.0[6]
377.40.15 M Na+6.7[7]
10 - 40Not SpecifiedNot Specified7 - 8[5]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible CMC values.

  • Possible Cause 1: Gradual Micellization.

    • Explanation: Unlike many other surfactants, bile salts like sodium taurocholate often exhibit a gradual micellization process rather than a sharp transition at the CMC.[5][6] This can make pinpointing a precise CMC value challenging.

    • Recommendation: Acknowledge the micellization range (the concentration range over which micelles form) in your analysis. Consider using data analysis methods specifically designed for surfactants with gradual micellization.

  • Possible Cause 2: Choice of Experimental Technique.

    • Explanation: Different techniques for measuring CMC (e.g., fluorescence spectroscopy, isothermal titration calorimetry (ITC), conductometry) can yield slightly different values due to the distinct physical properties they measure.[5][8]

    • Recommendation: Be consistent with your chosen method. When comparing your results to literature values, ensure the same experimental technique was employed.

  • Possible Cause 3: Purity of this compound.

    • Explanation: Impurities in the surfactant can significantly alter its aggregation behavior and, consequently, the CMC.

    • Recommendation: Use high-purity this compound. If you suspect impurities, consider purification or using a new batch.

Issue 2: Unexpected results when using fluorescent probes.

  • Possible Cause 1: Inappropriate Probe Selection.

    • Explanation: The choice of fluorescent probe is critical. Some nonpolar probes, like pyrene, can form premicellar aggregates with sodium taurocholate, leading to complex fluorescence behavior that can interfere with accurate CMC determination.[9][10][11]

    • Recommendation: Probes such as propranolol (B1214883) and tetracaine (B1683103) have been shown to be effective for evaluating NaTC micellization.[6][10] It is also possible to monitor the intrinsic fluorescence of NaTC itself.[6]

  • Possible Cause 2: Probe Concentration.

    • Explanation: A high concentration of the fluorescent probe can itself influence the micellization process.

    • Recommendation: Use the lowest possible probe concentration that still provides a good signal-to-noise ratio.

Experimental Protocols

Determination of CMC using Fluorescence Spectroscopy

This protocol outlines a general procedure for determining the CMC of this compound using a fluorescent probe.

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in the desired buffer (e.g., phosphate-buffered saline at a specific pH).

    • Prepare a stock solution of a suitable fluorescent probe (e.g., propranolol) in the same buffer.

  • Sample Preparation:

    • Prepare a series of solutions with a constant, low concentration of the fluorescent probe and varying concentrations of this compound, spanning the expected CMC range. This is typically done by serial dilution of the NaTC stock solution.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the spectrofluorometer appropriate for the chosen probe.

    • Measure the fluorescence intensity of each sample.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the this compound concentration.

    • The CMC is determined from the inflection point of the resulting curve. This is often identified as the intersection of two linear fits to the data points below and above the CMC.

Visualizations

Temperature_pH_Effect cluster_temp Temperature Effect cluster_ph pH Effect Temp Temperature CMC_T CMC Temp->CMC_T U-shaped or Minor Effect NaTC Sodium Taurocholate Micelle Formation CMC_T->NaTC T_Note Complex relationship; dependence varies with conditions. pH pH (1.6 - 10) CMC_pH CMC pH->CMC_pH Little to No Effect CMC_pH->NaTC pH_Note Largely independent in this range.

Caption: Relationship between temperature, pH, and the CMC of sodium taurocholate.

Experimental_Workflow A Prepare Stock Solutions (NaTC & Fluorescent Probe) B Create Serial Dilutions of NaTC with constant Probe Concentration A->B C Measure Fluorescence Intensity B->C D Plot Intensity vs. [NaTC] C->D E Determine CMC from Inflection Point D->E

Caption: Workflow for CMC determination using fluorescence spectroscopy.

References

Technical Support Center: Refining Protocols for Hepatocyte Sandwich Cultures with Sodium Taurocholate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hepatocyte sandwich cultures, with a specific focus on the application of Sodium Taurocholate Hydrate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during hepatocyte sandwich culture experiments involving this compound.

Issue 1: Low Cell Viability or Poor Attachment

  • Question: My hepatocytes show low viability after thawing and/or poor attachment to the collagen-coated plates. What could be the cause and how can I fix it?

  • Answer: Low cell viability and poor attachment are common issues that can arise from several factors during the initial stages of cell culture.[1] Improper thawing techniques, suboptimal media, and rough handling of the cells are frequent culprits.[1] To improve outcomes, it is crucial to thaw cryopreserved hepatocytes rapidly in a 37°C water bath for less than two minutes.[1] Use a designated thawing medium, such as CHRM® Medium, to effectively remove the cryoprotectant.[1] Handle the cell suspension gently, using wide-bore pipette tips to minimize mechanical stress.[1] Ensure accurate cell counting, as both under- and over-seeding can negatively impact the culture.[2] Plate the cells immediately after counting to maximize attachment efficiency.[1] The quality of the collagen substratum is also critical; using pre-coated plates like GIBCO® Collagen I Coated Plates can ensure a consistent and suitable surface for hepatocyte attachment.[1]

Issue 2: Suboptimal Monolayer Confluency

  • Question: My hepatocyte monolayer is not reaching the desired confluency, appearing patchy or with gaps. What should I do?

  • Answer: Achieving a confluent monolayer is essential for the formation of functional bile canaliculi and reliable experimental results. Suboptimal confluency can result from an incorrect seeding density, insufficient dispersion of cells during plating, or low attachment efficiency.[1] It is important to ensure the seeding density is appropriate for the well format being used.[1] When plating, gently rock the plate in multiple directions to ensure an even distribution of hepatocytes across the well surface. For multi-well plates, especially 96-well formats, well-to-well variability is a common challenge.[2] Employing a reverse pipetting technique can help dispense a more consistent volume of cell suspension into each well.[2] For rat hepatocytes, which naturally exhibit a gapping pattern, it is recommended to delay the collagen overlay until the following day to allow the cells to flatten and form a more confluent layer.[2]

Issue 3: Inconsistent Biliary Excretion Index (BEI) with Sodium Taurocholate

  • Question: I am observing high variability in my Biliary Excretion Index (BEI) when using sodium taurocholate. What factors could be contributing to this inconsistency?

  • Answer: The Biliary Excretion Index (BEI) is a critical parameter for assessing hepatobiliary transport. Inconsistencies can stem from variations in culture conditions and the health of the hepatocyte monolayer. The timing and volume of the collagen overlay can influence the formation of functional bile canaliculi.[3] While one study found that collagen volume did not significantly affect taurocholate accumulation or biliary excretion, there was a trend towards a higher BEI when cells were overlaid 24 hours after seeding compared to 0 hours.[3] The type of culture medium and supplements used can also have a significant impact. For instance, hepatocytes cultured in a modified Chee's medium (MCM) showed a consistently lower BEI for taurocholate.[3] It is also crucial to ensure the integrity of the tight junctions forming the bile canaliculi. This can be assessed using fluorescent probes.[4] Disruption of these junctions, for example by using a Ca2+-free buffer, will lead to leakage and an inaccurate BEI.[4]

Issue 4: Altered Transporter Expression and Function Over Time

  • Question: How does the expression and function of key transporters, like NTCP and BSEP, change over the culture period, and how does this affect my experiments with sodium taurocholate?

  • Answer: The expression of hepatic transporters can change significantly over the culture period, which can impact the interpretation of drug transport studies.[5] In rat sandwich-cultured hepatocytes, a decline in the mRNA levels of uptake transporters such as the Na+-taurocholate cotransporting polypeptide (NTCP) has been observed over four days of culture.[5] Conversely, the expression of efflux transporters like the Bile Salt Export Pump (BSEP), P-glycoprotein (P-gp), and Multidrug Resistance-Associated Proteins (MRPs) tends to increase over the same period.[5] These changes in transporter expression correlate with alterations in their functional activity.[5] For human hepatocytes, while some studies suggest that transporter function remains more stable, it is still a critical parameter to consider.[6] To mitigate the impact of these changes, it is important to characterize the optimal culture time point where the expression of relevant transporters is most comparable to freshly isolated hepatocytes or whole liver tissue.[5] Performing experiments within this validated time window will yield more reliable and in vivo-relevant data.

Quantitative Data Summary

The following tables summarize key quantitative data related to hepatocyte sandwich cultures and sodium taurocholate transport.

Table 1: Influence of Culture Conditions on Taurocholate Biliary Excretion Index (BEI) in Rat Hepatocytes

Culture ConditionBiliary Excretion Index (BEI)
Collagen Overlay Timing
0 hours after seeding (0.1 ml collagen)0.538
0 hours after seeding (0.2 ml collagen)0.517
24 hours after seeding (0.1 ml collagen)0.649
24 hours after seeding (0.2 ml collagen)0.659
Media Composition
DMEM + 0.1 µM DEXVaries
DMEM +/- 0.1 µM DEX + 5% FBSVaries
Williams' Medium E + 0.1 µM DEX + 1% ITS+Varies
DMEM + 1.0 µM DEXVaries
DMEM + 1.0 µM DEX + 5% FBSVaries
Modified Chee's Medium (MCM) + 0.1 µM DEX + 1% ITS+0.396 (Consistently lowest)

Data adapted from a study on the optimization of culture conditions for determining hepatobiliary disposition of taurocholate in sandwich-cultured rat hepatocytes.[3] DEX: Dexamethasone, FBS: Fetal Bovine Serum, ITS+: Insulin-Transferrin-Selenium Supplement.

Table 2: Temporal Changes in Transporter mRNA Expression in Rat Sandwich-Cultured Hepatocytes

TransporterFold Change in mRNA Expression (Day 4 vs. Day 0)
Uptake Transporters
Ntcp (Na+-taurocholate cotransporting polypeptide)> 5-fold decline
Oat2 (Organic anion transporter 2)> 5-fold decline
Oatp1a1 (Organic anion-transporting polypeptide 1a1)> 5-fold decline
Oatp1a4 (Organic anion-transporting polypeptide 1a4)> 5-fold decline
Oatp1b2 (Organic anion-transporting polypeptide 1b2)> 5-fold decline
Efflux Transporters
P-gp (P-glycoprotein)> 5-fold increase
Bcrp (Breast cancer resistance protein)> 5-fold increase
Mrp1 (Multidrug resistance-related protein 1)> 5-fold increase
Mrp2 (Multidrug resistance-related protein 2)> 5-fold increase
Mrp3 (Multidrug resistance-related protein 3)> 5-fold increase
Mrp4 (Multidrug resistance-related protein 4)> 5-fold increase

Data based on a study examining the effect of culture time on the basal expression levels of drug transporters in sandwich-cultured primary rat hepatocytes.[5]

Experimental Protocols

Protocol 1: General Procedure for Sandwich Culture of Primary Hepatocytes

This protocol outlines the fundamental steps for establishing a hepatocyte sandwich culture.

  • Plate Coating: Coat culture plates with a layer of collagen solution (e.g., rat tail collagen type I). Allow the collagen to gel at 37°C.

  • Hepatocyte Seeding: Thaw cryopreserved hepatocytes rapidly and resuspend them in appropriate culture medium. Seed the hepatocytes onto the collagen-coated plates at the desired density.

  • Cell Attachment: Incubate the plates at 37°C in a humidified incubator with 5% CO2 to allow the hepatocytes to attach and form a monolayer. This typically takes a few hours.

  • Collagen Overlay: After the attachment period (which can be immediate or delayed, e.g., 24 hours), carefully aspirate the medium and add a second layer of collagen solution over the hepatocyte monolayer.

  • Gelation and Culture: Return the plates to the incubator to allow the top collagen layer to gel. Once gelled, add fresh culture medium. The hepatocytes are now in a "sandwich" configuration between two layers of collagen.

  • Maintenance: Replace the culture medium daily. The sandwich-cultured hepatocytes can be maintained for several days, during which they will re-establish polarity and form functional bile canaliculi.[6][7]

Protocol 2: B-CLEAR Assay for Measuring Biliary Excretion of Sodium Taurocholate

The B-CLEAR assay is a common method to quantify the biliary excretion of substrates like sodium taurocholate.

  • Culture Preparation: Prepare sandwich-cultured hepatocytes as described in Protocol 1 and culture for the desired period to allow for the formation of bile canaliculi.

  • Incubation with Taurocholate: Remove the culture medium and wash the cells with a standard buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing Ca2+.

  • Experimental Groups:

    • Total Accumulation (Plus Ca2+ Buffer): Incubate one set of wells with HBSS containing Ca2+ and radiolabeled or fluorescently tagged sodium taurocholate for a defined period. This buffer maintains the integrity of the tight junctions, so the measured accumulation represents uptake into the hepatocytes and excretion into the sealed bile canaliculi.

    • Hepatocellular Accumulation (Ca2+-Free Buffer): Incubate a parallel set of wells with a Ca2+-free HBSS and the same concentration of labeled sodium taurocholate. The absence of calcium disrupts the tight junctions, causing the contents of the bile canaliculi to leak out.[4] The measured accumulation in this group primarily represents the amount of substrate within the hepatocytes themselves.

  • Washing: After the incubation period, aspirate the incubation buffer and wash the cells multiple times with ice-cold buffer to stop the transport process and remove extracellular substrate.

  • Cell Lysis and Quantification: Lyse the cells in all wells and quantify the amount of labeled sodium taurocholate using an appropriate method (e.g., scintillation counting for radiolabeled compounds or fluorescence spectroscopy for fluorescently tagged compounds).

  • Calculation of Biliary Excretion Index (BEI):

    • BEI (%) = [ (Total Accumulation - Hepatocellular Accumulation) / Total Accumulation ] * 100

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to hepatocyte sandwich cultures and sodium taurocholate transport.

G cluster_workflow Experimental Workflow for B-CLEAR Assay A Plate Coating (Collagen I) B Hepatocyte Seeding & Attachment A->B C Collagen Overlay (Sandwich Formation) B->C D Incubation with [3H]-Taurocholate C->D E Group 1: + Ca2+ Buffer (Intact Canaliculi) D->E F Group 2: - Ca2+ Buffer (Disrupted Canaliculi) D->F G Cell Lysis & Quantification E->G F->G H Calculate Biliary Excretion Index (BEI) G->H

Caption: Workflow for the B-CLEAR assay to determine the Biliary Excretion Index.

G cluster_pathway Sodium Taurocholate Transport in Sandwich-Cultured Hepatocytes cluster_sinusoidal Sinusoidal Membrane (Basolateral) cluster_canalicular Canalicular Membrane (Apical) NTCP NTCP Hepatocyte Hepatocyte NTCP->Hepatocyte OATPs OATPs OATPs->Hepatocyte BSEP BSEP BileCanaliculus Bile Canaliculus BSEP->BileCanaliculus MRP2 MRP2 MRP2->BileCanaliculus Hepatocyte->BSEP Efflux Hepatocyte->MRP2 Efflux Blood Sinusoidal Blood Taurocholate_Blood Sodium Taurocholate Taurocholate_Blood->NTCP Uptake Taurocholate_Blood->OATPs Uptake

Caption: Key transporters in sodium taurocholate uptake and efflux in hepatocytes.

References

Technical Support Center: Overcoming Challenges in Filtering Sodium Taurocholate Hydrate-Containing Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered when filtering solutions containing Sodium taurocholate hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is Sodium taurocholate hydrate and why is it difficult to filter?

A1: this compound is a bile salt that acts as a detergent and is frequently used for the solubilization of lipids and membrane-bound proteins.[1][2] Solutions containing this compound can be challenging to filter due to their tendency to be viscous and to form micelles, which can lead to membrane fouling and high back pressure.[3][4][5][6]

Q2: What is the recommended method for sterilizing this compound solutions?

A2: The recommended method for sterilizing solutions containing this compound is by filtration, typically using a 0.22 µm filter, to prevent degradation that may occur with methods like autoclaving.[7][8][9][10]

Q3: Can I autoclave a solution containing this compound?

A3: While some studies have investigated the stability of Sodium taurocholate under heat and pressure, filter sterilization is the more commonly recommended and safer method to ensure the integrity of the compound.[8][11] Autoclaving may lead to the degradation of the molecule.

Q4: What type of filter membrane is best for this compound solutions?

A4: The choice of filter membrane depends on the solvent and the specific application. For aqueous solutions, hydrophilic membranes such as Polyvinylidene fluoride (B91410) (PVDF) or Polyethersulfone (PES) are generally suitable. It is crucial to ensure chemical compatibility between the membrane and your solution.[3] Always consult a chemical compatibility chart from the filter manufacturer.

Q5: My filter is clogging immediately. What could be the cause?

A5: Immediate clogging is often due to high viscosity, the presence of particulates, or concentrations of this compound that promote the formation of large micelles.[3][4][12] Using a pre-filter to remove larger particles before the final sterilizing filtration can be an effective strategy.[3][13]

Troubleshooting Guide

Issue 1: High Back Pressure and Low Flow Rate

High back pressure and a slow flow rate are common issues when filtering viscous solutions.[3][14]

Potential Cause Troubleshooting Step Expected Outcome
High Solution Viscosity Dilute the sample to an optimal concentration if your experimental design allows.[15]Reduced viscosity leading to lower back pressure and increased flow rate.
Gently warm the solution (ensure temperature stability of your sample).Lowered viscosity, but must be controlled to prevent sample degradation.
Inappropriate Filter Choice Increase the filter diameter to provide a larger surface area for filtration.[3]Decreased pressure on the membrane, facilitating a better flow rate.
Use a filter with a built-in prefilter or a separate prefiltration step to remove larger particles.[3][13]Reduced clogging of the final sterilizing membrane.
Excessive Pressure Application Apply even and moderate pressure when using a syringe filter.[3] Avoid forceful plunging.Prevents membrane compression and potential leakage, ensuring a consistent flow.
Issue 2: Membrane Fouling

Membrane fouling occurs when molecules adhere to the membrane surface or within its pores, obstructing the flow.[16][17]

Potential Cause Troubleshooting Step Expected Outcome
Micelle Aggregation Adjust the concentration of this compound to be below the critical micelle concentration (CMC) if possible during filtration.[5]Minimizes the formation of large aggregates that can block the filter pores.
Interaction with Membrane Test different hydrophilic membrane types (e.g., PVDF, PES) to find one with the least interaction.Improved filter performance and reduced fouling.
Presence of Other Solutes If the solution contains other components like lipids or proteins, consider a pre-clarification step such as centrifugation.Removal of potential foulants before they reach the filter membrane.

Experimental Protocols

Protocol 1: Standard Sterile Filtration of a this compound Solution

This protocol outlines the basic steps for sterile filtering an aqueous solution of this compound.

Materials:

  • This compound solution

  • Syringe

  • 0.22 µm sterile syringe filter (e.g., PVDF or PES membrane)

  • Sterile collection tube

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Ensure a sterile working environment (e.g., a laminar flow hood).

  • Disinfect the outside of the syringe filter packaging and the collection tube with 70% ethanol.

  • Aseptically attach the sterile syringe filter to the syringe.

  • Draw the this compound solution into the syringe.

  • Carefully dispense the solution through the syringe filter into the sterile collection tube. Apply gentle and even pressure.

  • Cap the sterile collection tube immediately.

Protocol 2: Two-Stage Filtration for High-Viscosity or Particulate-Containing Solutions

This protocol is recommended for solutions that are prone to rapid clogging.

Materials:

  • This compound solution

  • Two syringes

  • Prefilter (e.g., 1.0 µm or 5.0 µm glass fiber)

  • 0.22 µm sterile syringe filter

  • Sterile intermediate collection tube (optional)

  • Sterile final collection tube

  • 70% ethanol for disinfection

Procedure:

  • Follow sterile procedures as outlined in Protocol 1.

  • Attach the prefilter to the first syringe and filter the solution into a sterile intermediate tube or directly into the second syringe.

  • Attach the 0.22 µm sterile filter to the second syringe.

  • Filter the pre-filtered solution into the final sterile collection tube.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_filtration Filtration cluster_collection Collection prep_solution Prepare Sodium taurocholate solution pre_filter Prefiltration (Optional, for viscous or particulate-rich solutions) prep_solution->pre_filter If viscous sterile_filter Sterile Filtration (0.22 µm) prep_solution->sterile_filter If clear pre_filter->sterile_filter collect Collect sterile filtrate sterile_filter->collect

Caption: Experimental workflow for filtering this compound solutions.

troubleshooting_flowchart start Start Filtration problem High Back Pressure / Low Flow Rate? start->problem solution1 Consider Dilution problem->solution1 Yes end Successful Filtration problem->end No solution2 Increase Filter Diameter solution1->solution2 solution3 Use a Prefilter solution2->solution3 solution3->start

Caption: Troubleshooting logic for high back pressure during filtration.

References

Ensuring purity and stability of Sodium taurocholate hydrate for sensitive experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the purity and stability of Sodium taurocholate hydrate (B1144303) in sensitive experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Sodium taurocholate hydrate and what are its common applications?

A1: this compound is the sodium salt of taurocholic acid, a primary conjugated bile acid.[1] Due to its amphipathic nature, it acts as an anionic detergent and is widely used in research for the solubilization of lipids and membrane-bound proteins.[2][3] Common applications include cell culture studies, enzyme activity assays, and the formulation of drug delivery systems.[1]

Q2: How should I store this compound powder?

A2: The solid powder form of this compound is stable and should be stored at -20°C for long-term use, providing stability for up to three years.[4][5] For shorter periods, some suppliers indicate storage at room temperature is acceptable.[6] Always refer to the Certificate of Analysis provided by the supplier for specific lot recommendations.

Q3: How do I prepare a stock solution? What is the recommended solvent?

A3: this compound is highly soluble in water.[7] It is also soluble in organic solvents like DMSO and ethanol.[4][5] For most biological experiments, preparing stock solutions in high-purity water or a buffer like PBS is recommended.[5] A common concentration for a stock solution is 50-100 mg/mL in water. Sonication can be used to aid dissolution.[4]

Q4: How stable are aqueous solutions of this compound?

A4: Aqueous solutions are significantly less stable than the powder form. It is highly recommended to prepare aqueous solutions fresh on the day of use.[4] If storage is necessary, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[8] Avoid repeated freeze-thaw cycles by preparing aliquots.[8] The micellar properties of Sodium taurocholate are reported to be relatively insensitive to pH changes between 1.6 and 10.[5]

Q5: What are the potential impurities in this compound?

A5: Common impurities can include unconjugated cholic acid and free taurine, which are precursors in its synthesis.[3] The purity is often assessed by methods like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]

Storage and Stability Data

Quantitative data regarding the storage and stability of this compound are summarized below.

ParameterConditionRecommendationCitations
Solid Powder Storage Long-term-20°C (up to 3 years)[4][10]
Short-termRoom Temperature[6]
Aqueous Solution Storage Recommended UsePrepare Fresh Daily[4]
Short-term-20°C (up to 1 month)[8]
Long-term-80°C (up to 6 months)[8]
Solubility Water≥ 100 mg/mL
DMSO~255 mg/mL[4]
PBS (pH 7.2)~3 mg/mL[5]
pH Stability Micellar PropertiesRelatively stable in the pH range of 1.6 - 10[5]
Thermal Stability Micellar PropertiesRelatively stable in the temperature range of 10 - 60°C[5]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution (50 mg/mL)
  • Preparation: Work in a clean environment (e.g., a laminar flow hood) to minimize contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 10 mL solution, weigh 500 mg.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the desired volume of high-purity sterile water or buffer (e.g., 10 mL).

  • Mixing: Vortex the solution until the powder is completely dissolved. If needed, sonicate the solution briefly in a water bath to aid dissolution.[4] The resulting solution should be clear and colorless to faintly yellow.

  • Sterilization: For sensitive cell culture experiments, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Dispense the solution into sterile, single-use aliquots. Store immediately under the appropriate conditions as detailed in the table above.

Protocol 2: Conceptual Workflow for Purity Assessment by HPLC

While specific parameters depend on the available equipment and column, this workflow outlines the key steps for assessing the purity of a this compound batch.

  • Standard Preparation: Prepare a standard solution of a reference-grade this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Sample Preparation: Prepare the sample solution of the batch to be tested at the same concentration as the standard.

  • Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV at ~210 nm or Evaporative Light Scattering Detector). A C18 reversed-phase column is commonly used for bile acid analysis.

  • Mobile Phase: A typical mobile phase might consist of a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.

  • Analysis: Inject both the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatograms. The purity of the sample is determined by comparing the peak area of the main Sodium taurocholate peak in the sample to that of the standard. Additional peaks may indicate the presence of impurities like cholic acid or taurine.

Troubleshooting Guide

Issue: The prepared solution is cloudy or contains precipitates.

  • Possible Cause 1: Incomplete Dissolution. The compound may not be fully dissolved.

    • Solution: Continue to vortex or sonicate the solution. Gentle warming may also help, but avoid excessive heat.

  • Possible Cause 2: Low Purity. The starting material may contain insoluble impurities.

    • Solution: Centrifuge the solution to pellet the insoluble material and carefully transfer the supernatant. Consider sourcing the compound from a different supplier with a higher purity specification.

  • Possible Cause 3: Low Temperature. If the solution has been stored at a low temperature, it might precipitate.

    • Solution: Allow the solution to warm to room temperature and vortex to redissolve.

Issue: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Solution Degradation. If using an older aqueous solution, the this compound may have degraded.

    • Solution: Always use freshly prepared solutions for sensitive experiments.[4] If using a frozen stock, ensure it is within the recommended storage period and has not undergone multiple freeze-thaw cycles.

  • Possible Cause 2: Incorrect Concentration. There may have been an error in weighing or dilution.

    • Solution: Prepare a fresh solution, carefully verifying all measurements. If possible, confirm the concentration using an appropriate analytical method.

  • Possible Cause 3: Impurities. The presence of unknown impurities could interfere with the experiment.

    • Solution: Review the Certificate of Analysis for the batch. If high purity is critical, consider performing an in-house quality control check as outlined in Protocol 2.

Visual Guides

G Workflow for Preparation and Use of this compound cluster_prep Preparation cluster_qc Quality Control & Storage cluster_use Experimental Use Receive Receive Compound Weigh Weigh Powder Receive->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter QC_Check Optional: Purity Check (HPLC/TLC) Filter->QC_Check Aliquot Aliquot for Single Use Filter->Aliquot QC_Check->Aliquot Store Store at -20°C / -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Prepare Working Solution Thaw->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: Workflow for Preparing and Qualifying this compound Solution.

G Troubleshooting Inconsistent Experimental Results Start Inconsistent Results Observed Check_Solution_Age Is the aqueous solution freshly prepared? Start->Check_Solution_Age Prepare_Fresh Prepare a fresh solution and repeat experiment. Check_Solution_Age->Prepare_Fresh No Check_Storage Was the stock stored correctly (temp, aliquots)? Check_Solution_Age->Check_Storage Yes End Issue likely resolved or other factors involved. Prepare_Fresh->End Bad_Storage Discard old stock. Prepare new stock following protocol. Check_Storage->Bad_Storage No Check_Purity Review Certificate of Analysis. Is purity sufficient? Check_Storage->Check_Purity Yes Bad_Storage->End Low_Purity Source higher purity grade or perform purification. Check_Purity->Low_Purity No Check_Concentration Verify calculations and equipment calibration. Check_Purity->Check_Concentration Yes Low_Purity->End Check_Concentration->End

Caption: Troubleshooting unexpected experimental outcomes.

References

How to handle moisture-absorbing properties of Sodium taurocholate hydrate in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium Taurocholate Hydrate (B1144303) in DMSO

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the moisture-absorbing properties of Sodium taurocholate hydrate when preparing solutions in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound/DMSO solution cloudy or showing precipitation?

A1: Cloudiness or precipitation in your this compound/DMSO solution is often due to the hygroscopic (moisture-absorbing) nature of both the compound and the solvent.[1][2] When DMSO absorbs water from the atmosphere, it can significantly decrease the solubility of this compound, causing it to fall out of solution.[2][3] Another potential cause is that the concentration of your solution exceeds the solubility limit in the presence of absorbed moisture.

Q2: How can I ensure the concentration of my this compound stock solution is accurate?

A2: Inaccurate concentrations are typically a result of the compound and/or the DMSO absorbing atmospheric moisture. This added water weight leads to an overestimation of the amount of this compound weighed. To ensure accuracy, it is crucial to use fresh, anhydrous DMSO and to handle the this compound powder in a low-humidity environment, such as a glove box.[1] For highly sensitive applications, the water content of both the compound and the solvent can be determined by Karl Fischer titration, allowing for a precise calculation of the required mass.

Q3: What is the best way to store this compound powder and its DMSO stock solution?

A3: this compound powder should be stored at -20°C in a tightly sealed container within a desiccator to protect it from moisture.[4][5] Once prepared, DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture each time the vial is opened.[1][6] These aliquots should be stored at -20°C for up to one month or at -80°C for up to a year for optimal stability.[3][6]

Q4: Can I use gentle warming to redissolve precipitated this compound in my DMSO stock?

A4: Gentle warming and brief sonication can be effective in redissolving precipitated compound.[1] However, it is important to be cautious as excessive heat can potentially degrade the compound. This method should be seen as a temporary fix. If precipitation is a recurring issue, it indicates a systemic problem with moisture control in your experimental workflow.

Troubleshooting Guide

This guide will help you diagnose and resolve common issues encountered when working with this compound in DMSO.

Issue Possible Cause Recommended Solution
Compound will not fully dissolve 1. Moisture has been absorbed by the DMSO, reducing its solvating power.[2] 2. The concentration is above the solubility limit.1. Use a fresh, unopened bottle of anhydrous DMSO. 2. Ensure the solubility of this compound in DMSO is not exceeded (see table below).[3][7]
Precipitation after freeze-thaw cycles Each time the stock vial is opened, it is exposed to atmospheric moisture, which is absorbed by the DMSO.[1]Prepare single-use aliquots of the stock solution to minimize the number of freeze-thaw cycles and exposure to air.[1][6]
Inconsistent experimental results Variable water content in the DMSO solution can alter the compound's activity and lead to unreliable data.[8][9]Standardize the solution preparation protocol, including the use of anhydrous DMSO and proper storage techniques, to ensure consistency across experiments.
Quantitative Data Summary
Parameter Value Notes Reference
Solubility in DMSO ~20 - 100 mg/mLSolubility is significantly reduced by the presence of moisture in DMSO.[7]
Storage of Powder -20°CStable for at least 4 years when stored properly.[4]
Storage of Stock Solution in DMSO -20°C for 1 month-80°C for 1 yearAliquoting is recommended to preserve stability.[3][6]

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution of this compound in Anhydrous DMSO

Materials:

  • This compound (anhydrous molecular weight: ~537.68 g/mol )

  • Anhydrous DMSO, new and unopened bottle

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer and sonicator

Procedure:

  • Equilibration: Allow the vial of this compound and the bottle of anhydrous DMSO to come to room temperature before opening. This prevents condensation of atmospheric moisture on cold surfaces.[1]

  • Weighing: In a low-humidity environment (e.g., a glove box), weigh out 53.77 mg of this compound into a sterile microcentrifuge tube.

  • Solvent Addition: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If necessary, sonicate briefly to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.[1]

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use, tightly sealed vials. Store the aliquots at -80°C.

Visualizations

Experimental Workflow for Handling Hygroscopic Compounds

G cluster_storage Storage cluster_prep Preparation cluster_final Final Steps storage Store this compound and Anhydrous DMSO in Desiccator equilibrate Equilibrate Reagents to Room Temperature storage->equilibrate weigh Weigh Compound in Low-Humidity Environment equilibrate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate Until Clear dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -80°C aliquot->store

Caption: Workflow for preparing this compound solutions.

Troubleshooting Logic for Solution Precipitation

G start Precipitate Observed in Solution check_moisture Was Anhydrous DMSO Used and Handled Properly? start->check_moisture check_conc Is Concentration Below Solubility Limit? check_moisture->check_conc Yes sol_moisture Use Fresh Anhydrous DMSO. Prepare in Low Humidity. check_moisture->sol_moisture No sol_conc Recalculate and Prepare a New, Lower Concentration Solution. check_conc->sol_conc No sol_aliquot Aliquot Stock to Avoid Repeated Moisture Exposure. check_conc->sol_aliquot Yes

Caption: Troubleshooting guide for precipitation issues.

Simplified Farnesoid X Receptor (FXR) Signaling Pathway

G TCA Sodium Taurocholate (Bile Acid) FXR FXR (Bile Acid Receptor) TCA->FXR Activates JNK JNK Pathway TCA->JNK Activates (in FXR absence) SHP SHP (Negative Regulator) FXR->SHP Induces CYP7A1 CYP7A1 (Rate-Limiting Enzyme in Bile Acid Synthesis) SHP->CYP7A1 Inhibits Inflammation Pro-inflammatory Signaling (e.g., Ccl2) JNK->Inflammation Upregulates

Caption: Role of Sodium taurocholate in FXR signaling.[10][11][12]

References

Technical Support Center: Optimizing Sodium Taurocholate Hydrate Levels for Diverse Cell Line Sensitivities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing sodium taurocholate hydrate (B1144303) in cell culture experiments. The following information addresses common challenges related to varying cell line sensitivities and offers troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of sodium taurocholate hydrate for my cell culture experiments?

A1: The ideal concentration of this compound is highly dependent on the specific cell line and the experimental objective. Due to its detergent-like properties, it can induce cytotoxic effects at high concentrations. A general starting point for exploratory experiments is to test a broad range of concentrations, from low micromolar (µM) to millimolar (mM) levels. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your particular cell line and experimental conditions.

Q2: I am observing high levels of cell death even at low concentrations. What could be the issue?

A2: Several factors could contribute to unexpected cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to bile acids. For instance, cells with higher expression of bile acid transporters like the Na+-taurocholate cotransporting polypeptide (NTCP) may be more susceptible.[1][2]

  • Compound Purity: Ensure the this compound used is of high purity, as impurities can contribute to toxicity.

  • Solvent Effects: If using a solvent like DMSO to dissolve the compound, ensure the final concentration in your culture medium is not causing toxicity. Always include a vehicle control in your experimental setup.

  • Cell Health: Ensure your cells are healthy and in the exponential growth phase before treatment, as stressed or unhealthy cells can be more sensitive to chemical insults.

Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?

A3: To distinguish between apoptosis and necrosis, you can use assays such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

Q4: I am not seeing any effect of this compound on my cells. What should I do?

A4: If you are not observing the expected effect, consider the following:

  • Concentration Range: You may need to test a higher concentration range. Bile acids can have biphasic effects, and the effective concentration might be higher than initially tested.

  • Incubation Time: The duration of treatment may be insufficient to induce a measurable response. A time-course experiment is recommended.

  • Cell Line Characteristics: The cell line you are using may lack the necessary transporters or signaling pathways to respond to this compound.

  • Assay Sensitivity: The assay you are using to measure the effect may not be sensitive enough. Consider using a more sensitive method or a different endpoint.

Data Presentation: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound can vary significantly between cell lines and experimental conditions. The following table summarizes available data and highlights the need for empirical determination.

Cell LineCompoundEndpointConcentrationReference
Caco-2Sodium tauro-24,25-dihydrofusidateEC50 (TEER reduction)2.8 mM[3]
Caco-2Sodium taurocholateCytotoxicity10 mM and 20 mM showed decreased TEER[4]
HepG2Sodium taurocholateNot specifiedData not available in searched literature
HT29Sodium taurocholateNot specifiedData not available in searched literature
MCF-7Sodium taurocholateNot specifiedData not available in searched literature

Note: The provided data for Caco-2 cells is for a related compound or indicates an effect without a precise IC50 value. It is imperative to perform a dose-response study to determine the IC50 for this compound in your specific cell line.

Mandatory Visualization

Experimental Workflow for Determining Optimal Concentration

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cell Seeding in 96-well plate C Treat cells with varying concentrations A->C B Prepare Serial Dilutions of This compound B->C D Incubate for a defined period (e.g., 24, 48, 72 hours) C->D E Perform Cell Viability Assay (e.g., MTT, MTS) D->E F Measure Absorbance/Fluorescence E->F G Plot Dose-Response Curve F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the IC50 of this compound.

Signaling Pathway of Bile Acid-Induced Apoptosis

G Sodium Taurocholate Sodium Taurocholate NTCP Bile Acid Transporter (NTCP) Sodium Taurocholate->NTCP ER_Stress Endoplasmic Reticulum Stress NTCP->ER_Stress JNK_Activation JNK Activation ER_Stress->JNK_Activation Caspase_Cascade Caspase Cascade Activation JNK_Activation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Bile acid-induced apoptosis via ER stress and JNK signaling.

Experimental Protocols

Protocol for Determining IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target cell line

  • Complete culture medium

  • 96-well tissue culture plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in sterile water or culture medium. Perform serial dilutions to obtain a range of concentrations (e.g., from 1 µM to 10 mM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include untreated control wells and vehicle control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol for Apoptosis Detection using Annexin V/PI Staining

This protocol describes how to differentiate between viable, apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be positive for Annexin V and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Protocol for Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cells

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer with DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in cells by treating with this compound.

    • Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh tube.

  • Assay:

    • Add 50 µL of 2X reaction buffer (with DTT) to each well of a 96-well plate.

    • Add 50 µL of the cell lysate to the wells.

    • Add 5 µL of the DEVD-pNA substrate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The increase in absorbance is proportional to the caspase-3 activity.

References

Validation & Comparative

A Head-to-Head Comparison: Sodium Taurocholate Hydrate vs. Sodium Deoxycholate for Membrane Protein Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful isolation of functional and structurally intact membrane proteins is a critical bottleneck. The choice of detergent is paramount in this process, directly impacting yield, purity, and the biological integrity of the target protein. This guide provides an objective comparison of two commonly used ionic bile salt detergents, Sodium Taurocholate Hydrate (B1144303) and Sodium Deoxycholate, supported by experimental data and detailed protocols to inform your selection process.

Both sodium taurocholate hydrate and sodium deoxycholate are ionic detergents known for their strong solubilizing power, a critical attribute for extracting proteins deeply embedded within the lipid bilayer.[1] However, their structural differences lead to distinct physicochemical properties and, consequently, different outcomes in membrane protein isolation. Sodium taurocholate is a conjugated bile salt, while sodium deoxycholate is a secondary bile salt. This structural variance influences their interaction with the membrane and the isolated protein.

Quantitative Performance Comparison

The selection of a detergent is often a balance between solubilization efficiency and the preservation of the protein's native state. The following tables summarize key quantitative parameters for this compound and sodium deoxycholate to aid in this decision-making process.

PropertyThis compoundSodium DeoxycholateReference(s)
Classification Anionic, Bile SaltAnionic, Bile Salt[1]
Molar Mass ( g/mol ) ~555.7~414.5N/A
Appearance White to off-white powderWhite crystalline powderN/A

Table 1: Physicochemical Properties

ParameterThis compoundSodium DeoxycholateReference(s)
Critical Micelle Concentration (CMC) in aqueous solution (mM) 2-152-6[2]
Optimal Working Concentration for Solubilization (% w/v) Typically 0.5 - 2.01.0 - 2.0[3][4]
Detergent:Protein Ratio (w/w) for Solubilization 2:1 to 10:1 (empirically determined)2:1 to 10:1 (empirically determined)[5]
pH Range for Stability Wide (stable in physiological pH)Generally stable in physiological pH, but precipitates in acidic conditions[3]

Table 2: Performance in Membrane Protein Isolation

Performance MetricThis compoundSodium DeoxycholateReference(s)
Solubilization Efficiency HighHigh[1][6]
Potential for Protein Denaturation Lower potential for membrane disruption compared to deoxycholateHigher potential for membrane damage and protein denaturation[7]
Impact on Protein Activity Generally considered milder, with a higher likelihood of preserving protein functionCan be more disruptive to protein structure and function[7]
Ease of Removal Removable by dialysis or diafiltrationCan be removed by dialysis, diafiltration, or acid precipitation[3][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for membrane protein isolation using each detergent. Note that optimization for specific proteins and cell types is often necessary.

Protocol 1: Membrane Protein Isolation using Sodium Deoxycholate

This protocol is adapted from a study that reported a 26% increase in membrane protein identifications from Saccharomyces cerevisiae compared to a standard method.

I. Cell Lysis and Membrane Preparation

  • Harvest yeast cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors).

  • Lyse the cells using a French press at high pressure (e.g., 20,000 psi).

  • Centrifuge the lysate at a low speed to remove unlysed cells and debris.

  • Pellet the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour).

  • Wash the membrane pellet with a high-pH buffer (e.g., 100 mM sodium carbonate, pH 11) to remove peripheral membrane proteins.

  • Re-pellet the membranes by ultracentrifugation.

II. Solubilization of Integral Membrane Proteins

  • Resuspend the washed membrane pellet in a solubilization buffer containing 1% (w/v) sodium deoxycholate.

  • Incubate the suspension on ice or at 4°C with gentle agitation for 1-2 hours.

  • Apply sonication to aid in solubilization.

  • Centrifuge at high speed (e.g., 100,000 x g) to pellet any insoluble material.

  • The supernatant contains the solubilized membrane proteins.

III. Detergent Removal (Optional, depending on downstream application)

  • For applications sensitive to detergents, sodium deoxycholate can be removed by adding a final concentration of 1% formic acid to precipitate the detergent.

  • Centrifuge to pellet the precipitated deoxycholate and collect the supernatant containing the protein.

Protocol 2: General Protocol for Membrane Protein Isolation using this compound

This is a general protocol that can be adapted for various cell types.

I. Cell Lysis and Membrane Preparation

  • Harvest cells (e.g., mammalian cell culture) and wash with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic lysis buffer with protease inhibitors.

  • Homogenize the cells using a Dounce homogenizer or similar method.

  • Centrifuge to remove nuclei and cellular debris.

  • Isolate the membrane fraction by ultracentrifugation of the supernatant.

  • Wash the membrane pellet with a high-salt buffer to remove loosely associated proteins.

II. Solubilization of Integral Membrane Proteins

  • Resuspend the membrane pellet in a solubilization buffer containing 1-2% (w/v) this compound.

  • Incubate at 4°C with gentle mixing for 1-4 hours.

  • Clarify the solubilized fraction by ultracentrifugation.

  • The resulting supernatant contains the solubilized membrane proteins.

III. Detergent Removal

  • Due to its higher critical micelle concentration, sodium taurocholate can be efficiently removed by dialysis against a detergent-free buffer.

Impact on Cellular Signaling Pathways

The choice of detergent can be particularly critical when studying membrane proteins involved in signaling, such as G-protein coupled receptors (GPCRs). Both sodium taurocholate and sodium deoxycholate are bile acids that can act as signaling molecules themselves, primarily through the Takeda G-protein-coupled receptor 5 (TGR5) and Sphingosine-1-Phosphate Receptor 2 (S1PR2).[8][9][10][11][12] This can be an important consideration, as the detergent used for isolation could potentially interfere with downstream functional assays by activating these pathways.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane TGR5 TGR5 (GPCR) Gs Gαs TGR5->Gs activates Bile_Acids Bile Acids (e.g., Taurocholate, Deoxycholate) Bile_Acids->TGR5 binds AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses (e.g., GLP-1 secretion) PKA->Downstream phosphorylates targets Detergent_Screening_Workflow Start Start: Membrane Preparation Solubilization Solubilization Screen: - Sodium Taurocholate - Sodium Deoxycholate - Other Detergents Start->Solubilization Analysis Analysis of Solubilized Fraction: - SDS-PAGE - Western Blot (for target protein) Solubilization->Analysis Optimization Optimization of Best Detergent(s): - Concentration - Detergent:Protein Ratio - Temperature - Incubation Time Analysis->Optimization Functional_Assay Functional/Structural Analysis: - Activity Assay - Stability Assay (e.g., DLS, DSF) Optimization->Functional_Assay End End: Optimal Detergent and Protocol Identified Functional_Assay->End

References

A Comparative Analysis of Sodium Taurocholate and Sodium Taurodeoxycholate on Bile Secretion

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals on the differential effects of two key bile salts on biliary function, supported by experimental data and detailed protocols.

In the intricate process of bile secretion, a critical component of digestion and detoxification, the roles of individual bile salts are of paramount importance. Among these, Sodium taurocholate (STC) and Sodium taurodeoxycholate (B1243834) (STDC) are two prominent conjugated bile salts that exhibit distinct effects on bile flow and composition. This guide provides an objective comparison of their performance, drawing upon key experimental findings to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Effects on Bile Secretion

Experimental evidence, primarily from studies on rats and dogs, reveals significant differences in the choleretic (bile-flow stimulating) and compositional effects of STC and STDC.

ParameterSodium Taurocholate (STC)Sodium Taurodeoxycholate (STDC)Animal ModelKey Findings
Bile Flow Rate Standard choleretic effect.Higher rates of bile flow compared to equimolar infusions of STC.[1] In rats, the relationship between bile flow and bile salt secretion rate is not always linear.[2][3]Rat, DogSTDC is a more potent choleretic agent than STC.
Bile Composition In rats, increases bicarbonate concentration in bile.[1]RatSTDC uniquely alters the ionic composition of bile in rats.
Metabolism Hydroxylated to Sodium taurocholate in the rat liver. This metabolic conversion does not occur in dogs.[2][3]Rat, DogSpecies-specific metabolism of STDC influences its effects.

Experimental Protocols

A fundamental experimental technique to elucidate the effects of these bile salts on bile secretion is bile duct cannulation in animal models, most commonly rats and dogs.

Bile Duct Cannulation and Bile Collection in Anesthetized Rats/Dogs

Objective: To directly measure bile flow and collect bile samples for compositional analysis following the administration of Sodium taurocholate or Sodium taurodeoxycholate.

Materials:

  • Anesthetic agent (e.g., pentobarbital (B6593769) sodium)

  • Surgical instruments for laparotomy

  • Polyethylene (B3416737) tubing for cannulation (e.g., PE-10 or PE-50, depending on the animal)

  • Infusion pump and syringes

  • Saline solution (0.9% NaCl)

  • Sodium taurocholate and Sodium taurodeoxycholate solutions of known concentrations

  • Fraction collector or pre-weighed tubes for bile collection

Procedure:

  • Anesthesia: The animal is anesthetized, typically via intraperitoneal or intravenous injection. A stable plane of anesthesia is maintained throughout the experiment.

  • Surgical Preparation: A midline abdominal incision is made to expose the common bile duct.

  • Cannulation: The common bile duct is carefully isolated and ligated distally (towards the intestine). A small incision is made in the duct, and a polyethylene cannula is inserted towards the liver. The cannula is secured in place with ligatures.

  • Bile Collection (Basal): The external end of the cannula is placed in a pre-weighed collection tube to collect basal bile flow. The rate of bile secretion is determined gravimetrically, assuming a density of 1.0 g/mL.

  • Bile Salt Infusion: A solution of either Sodium taurocholate or Sodium taurodeoxycholate is infused intravenously at a constant rate.

  • Bile Collection (Stimulated): Bile is collected in timed fractions throughout the infusion period. The volume or weight of each fraction is recorded to determine the stimulated bile flow rate.

  • Sample Analysis: Collected bile samples are analyzed for the concentration of bile salts, electrolytes (e.g., bicarbonate, chloride), and other components of interest.

G cluster_pre_op Pre-Operative cluster_op Operative Procedure cluster_post_op Post-Operative & Data Collection Animal_Model Animal Model Selection (Rat or Dog) Anesthesia Anesthesia Induction Animal_Model->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy Bile_Duct_Isolation Isolation of Common Bile Duct Laparotomy->Bile_Duct_Isolation Cannulation Bile Duct Cannulation Bile_Duct_Isolation->Cannulation Basal_Bile_Collection Basal Bile Collection Cannulation->Basal_Bile_Collection Bile_Salt_Infusion IV Infusion of STC or STDC Basal_Bile_Collection->Bile_Salt_Infusion Stimulated_Bile_Collection Stimulated Bile Collection Bile_Salt_Infusion->Stimulated_Bile_Collection Analysis Bile Analysis (Flow Rate & Composition) Stimulated_Bile_Collection->Analysis

Caption: Experimental workflow for bile duct cannulation.

Signaling Pathways in Bile Secretion

The secretion of bile is a complex process regulated by a network of signaling pathways, with the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) playing central roles. While both Sodium taurocholate and Sodium taurodeoxycholate are known to activate these receptors, their potencies and downstream effects can differ, contributing to their varied physiological outcomes.

Farnesoid X Receptor (FXR):

  • Location: Primarily expressed in the liver and intestine.

  • Activation: Activated by bile acids, leading to the regulation of genes involved in bile acid synthesis, transport, and metabolism.

  • Differential Effects: While both STC and STDC can activate FXR, the specific downstream gene expression profiles may vary, influencing the expression of key bile acid transporters like the Bile Salt Export Pump (BSEP) and the Sodium Taurocholate Cotransporting Polypeptide (NTCP).

Takeda G-protein Coupled Receptor 5 (TGR5):

  • Location: Found in various tissues, including the gallbladder, cholangiocytes (bile duct cells), and enteroendocrine cells.

  • Activation: Activated by bile acids, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

  • Differential Effects: The differential activation of TGR5 by STC and STDC can lead to varied effects on cholangiocyte secretion and gallbladder filling, further modulating bile composition and flow.

G cluster_bile_salts Bile Salts cluster_receptors Receptors cluster_effects Downstream Effects STC Sodium Taurocholate FXR FXR (Hepatocytes, Intestine) STC->FXR Activates TGR5 TGR5 (Cholangiocytes, Gallbladder) STC->TGR5 Activates STDC Sodium Taurodeoxycholate STDC->FXR Activates STDC->TGR5 Activates Gene_Regulation Regulation of Gene Expression (e.g., BSEP, NTCP) FXR->Gene_Regulation cAMP_Production Increased cAMP Production TGR5->cAMP_Production Bile_Secretion Modulation of Bile Secretion (Flow and Composition) Gene_Regulation->Bile_Secretion cAMP_Production->Bile_Secretion

Caption: Bile acid signaling pathways.

Conclusion

The comparative study of Sodium taurocholate and Sodium taurodeoxycholate reveals distinct physiological profiles. STDC demonstrates a more potent choleretic effect, particularly in rats, and uniquely influences the ionic composition of bile. These differences are likely attributable to variations in their species-specific metabolism and their differential interactions with key regulatory pathways, including FXR and TGR5. For researchers and professionals in drug development, understanding these nuances is critical for accurately modeling bile acid physiology and for the development of therapeutics that target biliary function. The provided experimental protocols offer a foundational approach for further investigation into the specific mechanisms of action of these and other bile salts.

References

A Comparative Guide to the Efficacy of Bile Salts in Enhancing Drug Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oral administration of many promising drug candidates is often hindered by poor bioavailability, primarily due to low aqueous solubility and inadequate permeation across the intestinal epithelium. Bile salts, endogenous surfactants produced in the liver, have emerged as effective and biocompatible excipients to overcome these challenges. Their amphiphilic nature allows them to facilitate drug dissolution and enhance membrane permeability, thereby improving oral drug absorption. This guide provides a comprehensive comparison of the efficacy of different bile salts in enhancing drug bioavailability, supported by experimental data and detailed methodologies.

Mechanisms of Action: How Bile Salts Enhance Drug Absorption

Bile salts employ a multi-pronged approach to improve drug bioavailability.[1][2][3][4] Their primary mechanisms include:

  • Micellar Solubilization: Above their critical micelle concentration (CMC), bile salts form micelles that can encapsulate poorly water-soluble drugs, increasing their concentration in the gastrointestinal fluid and creating a higher concentration gradient for passive diffusion.[1][2][3]

  • Membrane Fluidization: Bile salt monomers can insert into the lipid bilayer of intestinal epithelial cells, disrupting the ordered structure and increasing membrane fluidity. This facilitates the transport of drugs across the cell membrane.[1][2]

  • Opening of Tight Junctions: Bile salts can modulate the proteins that form the tight junctions between intestinal cells, transiently increasing the permeability of the paracellular pathway for the absorption of hydrophilic drugs.[1][4]

  • Inhibition of Efflux Pumps: Some bile salts have been shown to inhibit the activity of efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the enterocytes back into the intestinal lumen, thereby increasing the intracellular drug concentration.[1]

  • Enzyme Inhibition: Bile salts can protect certain drugs, particularly peptides and proteins, from enzymatic degradation in the gastrointestinal tract.[1]

Quantitative Comparison of Bile Salt Efficacy

The effectiveness of a bile salt as a bioavailability enhancer is dependent on its chemical structure (number and position of hydroxyl groups, and conjugation with amino acids like glycine (B1666218) or taurine), the physicochemical properties of the drug, and the biological model used for evaluation. Dihydroxy bile salts are generally more hydrophobic and have a greater membrane-disrupting effect than trihydroxy bile salts.

Table 1: In Vitro Permeability Enhancement by Different Bile Salts
DrugBile SaltConcentrationIn Vitro ModelPermeability Enhancement (Fold Increase)Reference
AtenololTaurodeoxycholate (TDC)0.05%Isolated Rabbit Cornea5.8[1]
TimololDeoxycholate (DC)0.05%Isolated Rabbit Cornea5.2[1]
TimololUrsodeoxycholate (UDC)0.05%Isolated Rabbit Cornea2.1[1]
Octreotide (B344500)Chenodeoxycholate (CDCA)0.2-1%Caco-2 Cell Monolayers1.9 - 4.6[5]
OctreotideUrsodeoxycholate (UDCA)0.2-1%Caco-2 Cell MonolayersNo significant effect[5]
SucroseSodium Deoxycholate0.5%Excised Dog/Rabbit Nasal Mucosa4 - 5[6]
Cholecystokinin OctapeptideSodium Deoxycholate0.5%Excised Dog/Rabbit Nasal Mucosa4 - 5[6]
Table 2: In Vivo Bioavailability Enhancement by Different Bile Salts
DrugBile SaltAnimal ModelBioavailability EnhancementReference
LovastatinSodium Deoxycholate (NaDC)RatsStatistically significant increase in Cmax and AUC[7]
LovastatinSodium Glycocholate (NaGC)RatsStatistically significant increase in Cmax and AUC[7]
OctreotideChenodeoxycholate (CDCA)Healthy VolunteersAverage bioavailability of 1.26% (compared to 0.26% without bile salt)[5]
OctreotideUrsodeoxycholate (UDCA)Healthy VolunteersAverage bioavailability of 0.13%[5]

Experimental Protocols

In Vitro Caco-2 Permeability Assay

This assay is a widely accepted model to predict in vivo drug absorption across the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation into a polarized monolayer with well-defined tight junctions.

  • Monolayer Integrity: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

  • Permeability Study:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) in both the apical (AP) and basolateral (BL) compartments.

    • The test drug, with and without the bile salt, is added to the AP compartment.

    • Samples are collected from the BL compartment at predetermined time intervals.

    • The concentration of the drug in the collected samples is quantified using a suitable analytical method (e.g., LC-MS/MS).

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux of the drug across the monolayer.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the AP compartment.

In Situ Single-Pass Intestinal Perfusion in Rats

This in situ model provides a more physiologically relevant assessment of drug absorption in the presence of bile salts.

Methodology:

  • Animal Preparation: A male Wistar rat is anesthetized, and a specific segment of the small intestine (e.g., jejunum) is surgically isolated and cannulated at both ends.

  • Perfusion: The intestinal segment is perfused with a drug solution (in a buffer such as Krebs-Ringer) with or without the bile salt at a constant flow rate.

  • Sample Collection: The perfusate is collected from the outlet cannula at regular intervals.

  • Data Analysis: The concentration of the drug in the collected perfusate is determined. The effective permeability coefficient (Peff) is calculated based on the disappearance of the drug from the perfusate along the length of the intestinal segment.

Signaling Pathways and Experimental Workflows

Bile_Salt_Mechanisms cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_blood Bloodstream Drug Drug Micelle Formation Micelle Formation Drug->Micelle Formation Encapsulation Bile Salt Bile Salt Enterocyte Enterocyte Bile Salt->Enterocyte Membrane Fluidization Tight Junction Tight Junction Bile Salt->Tight Junction Paracellular Pathway Opening Bile Salt->Micelle Formation > CMC Systemic Circulation Systemic Circulation Enterocyte->Systemic Circulation Transcellular Transport Tight Junction->Systemic Circulation Paracellular Transport Micelle Formation->Enterocyte Increased Drug Concentration Gradient

Caption: Mechanisms of bile salt-mediated drug absorption enhancement.

Experimental_Workflow Start Start In Vitro Screening In Vitro Screening Start->In Vitro Screening Caco-2 Permeability Assay In Situ/In Vivo Studies In Situ/In Vivo Studies In Vitro Screening->In Situ/In Vivo Studies Promising Candidates Data Analysis Data Analysis In Situ/In Vivo Studies->Data Analysis Intestinal Perfusion/Pharmacokinetics End End Data Analysis->End Efficacy Comparison

Caption: Experimental workflow for comparing bile salt efficacy.

Conclusion

Bile salts are valuable tools for enhancing the oral bioavailability of a wide range of drugs. The choice of a specific bile salt and its optimal concentration depends on the drug's properties and the desired delivery profile. This guide provides a framework for the comparative evaluation of different bile salts, enabling researchers to make informed decisions in the formulation development process. The provided experimental protocols and workflow diagrams offer a practical approach to systematically assess the efficacy of these endogenous enhancers.

References

Validating Sodium Taurocholate Hydrate in Animal Models of Liver Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of preclinical liver disease models, the choice of an inducing agent is paramount to the relevance and success of their studies. Sodium taurocholate hydrate (B1144303), a primary conjugated bile acid, has emerged as a valuable tool for modeling cholestatic and other forms of liver injury. This guide provides an objective comparison of Sodium taurocholate hydrate with other commonly used alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate model for specific research questions.

Performance Comparison with Alternative Models

The utility of this compound is best understood in the context of other established models of liver disease. The following tables summarize quantitative data from various studies, offering a comparative overview of key liver injury markers. It is important to note that direct side-by-side comparisons in a single study are limited, and variations in experimental conditions can influence outcomes.

Table 1: Comparison of Liver Function Tests in Rodent Models of Cholestasis

Model/AgentAnimalDosage & AdministrationDurationALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
Sodium Taurolithocholate Rat100 mg/kg, intravenous12 hours~150~300Similar to BDLProgressively elevated
Bile Duct Ligation (BDL) MouseSurgical ligation5 days~250~400Significantly elevatedSignificantly elevated
DDC Diet Mouse0.1% in diet7-28 daysModerately elevatedModerately elevated~600Moderately elevated
ANIT Mouse50 mg/kg, oral gavage48 hoursSignificantly elevatedSignificantly elevatedSignificantly elevatedSignificantly elevated

Note: Values are approximate and collated from multiple sources for comparative purposes.[1][2][3][4][5] Actual results will vary based on specific experimental protocols.

Table 2: Histopathological Features in Different Liver Injury Models

Model/AgentPrimary PathologyKey Histological FindingsTime to Fibrosis
This compound Cholestasis, FibrosisDilation of biliary canaliculi, loss of microvilli, hepatocellular necrosis, macrophage infiltration, myofibroblast proliferation.[1][6][7]9-12 weeks (with high cholesterol diet)[7]
Bile Duct Ligation (BDL) Obstructive Cholestasis, FibrosisBile duct proliferation, portal inflammation, bridging fibrosis, cirrhosis.[8]4-6 weeks[8]
DDC Diet Cholangiopathy, FibrosisPorphyrin plugs in bile ducts, ductular reaction, periductular fibrosis, inflammation.3-8 weeks
ANIT Acute Cholestasis, Biliary NecrosisBile duct epithelial cell injury, necrosis, inflammation.Chronic low-dose administration can induce fibrosis.
Carbon Tetrachloride (CCl4) Hepatocellular Necrosis, FibrosisCentrilobular necrosis, steatosis, bridging fibrosis, cirrhosis.[8]4-16 weeks[8]
Thioacetamide (TAA) Hepatocellular Necrosis, FibrosisCentrilobular necrosis, regenerative nodules, bridging fibrosis, cirrhosis.[8]8-24 weeks[8]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison across studies. Below are representative protocols for inducing liver disease using this compound and common alternatives.

This compound-Induced Cholestasis and Fibrosis

Objective: To induce cholestatic liver injury and subsequent fibrosis in rats.

Materials:

  • This compound

  • Sterile saline

  • Male Wistar rats (200-250 g)

  • High-cholesterol diet (optional, for fibrosis acceleration)

Protocol for Cholestasis:

  • Anesthetize rats according to approved institutional protocols.

  • Perform a laparotomy to expose the jugular vein for cannulation.

  • Prepare a solution of this compound in sterile saline.

  • Infuse this compound intravenously. A dose of 100 mg/kg has been shown to induce a cholestatic response.[1]

  • Monitor bile flow if a bile duct cannulation is also performed.

  • Collect blood samples at various time points (e.g., 6, 12, 24 hours) for liver function tests.

  • At the end of the experiment, euthanize the animals and collect liver tissue for histological analysis.

Protocol for Fibrosis (adapted from a high-cholesterol diet model with sodium cholate):

  • House male Wistar rats in a controlled environment.

  • Provide a diet supplemented with 1.0% cholesterol and 0.3% this compound for up to 12 weeks.[7]

  • Monitor animal weight and health regularly.

  • Collect blood samples at specified intervals (e.g., every 3 weeks) to assess liver enzymes and cholesterol levels.[7]

Bile Duct Ligation (BDL) Model

Objective: To induce obstructive cholestasis and biliary fibrosis in mice.

Protocol:

  • Anesthetize the mouse and maintain its body temperature.

  • Make a midline abdominal incision to expose the common bile duct.

  • Isolate the common bile duct and ligate it in two places with surgical silk.

  • Cut the duct between the two ligatures.

  • Close the abdominal incision in layers.

  • Provide post-operative care, including analgesia and monitoring.

  • Collect samples at desired time points (e.g., 1, 3, 5, 7, 14, 28 days) for analysis.

3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) Diet Model

Objective: To induce chronic cholestatic liver injury and fibrosis in mice.

Protocol:

  • Prepare a rodent diet containing 0.1% (w/w) DDC.

  • Provide mice with free access to the DDC-containing diet and water.

  • Continue the diet for a period of 3 to 8 weeks to induce progressive injury.

  • Monitor the animals for weight loss and signs of jaundice.

  • Collect blood and liver samples at the end of the study period for analysis.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on the liver through various signaling pathways, leading to hepatocyte injury, inflammation, and fibrosis.

Taurocholate-Induced Hepatocyte Apoptosis

High concentrations of taurocholate can induce apoptosis in hepatocytes through the activation of death receptor pathways and induction of endoplasmic reticulum (ER) stress.

Taurocholate_Apoptosis Taurocholate Sodium Taurocholate Hydrate NTCP NTCP Taurocholate->NTCP Enters via Hepatocyte Hepatocyte ER_Stress ER Stress Hepatocyte->ER_Stress Fas_Receptor Fas Receptor Upregulation Hepatocyte->Fas_Receptor JNK_Activation JNK Activation ER_Stress->JNK_Activation Caspase_Activation Caspase Activation JNK_Activation->Caspase_Activation Fas_Receptor->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Taurocholate-induced hepatocyte apoptosis pathway.
Taurocholate-Induced Hepatic Stellate Cell Activation and Fibrosis

Taurocholate can directly activate hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, leading to the deposition of extracellular matrix and the development of fibrosis. This process involves multiple signaling cascades.

Taurocholate_Fibrosis Taurocholate Sodium Taurocholate Hydrate HSC Hepatic Stellate Cell (HSC) Taurocholate->HSC Activates S1PR2 S1PR2 HSC->S1PR2 ERK ERK HSC->ERK p38_MAPK p38 MAPK S1PR2->p38_MAPK YAP YAP p38_MAPK->YAP CTGF CTGF Expression YAP->CTGF HSC_Activation HSC Activation (Myofibroblast) YAP->HSC_Activation ERK->YAP Fibrosis Fibrosis CTGF->Fibrosis HSC_Activation->Fibrosis

Taurocholate-induced hepatic stellate cell activation pathway.
Experimental Workflow for Validating a Therapeutic Agent in a this compound-Induced Liver Fibrosis Model

This workflow outlines the key steps for researchers utilizing this model to test the efficacy of a novel therapeutic compound.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Group_Allocation Group Allocation (Control, Vehicle, Treatment) Animal_Acclimatization->Group_Allocation Induction Induction of Fibrosis (e.g., High Cholesterol/Sodium Taurocholate Diet) Group_Allocation->Induction Treatment Therapeutic Agent Administration Induction->Treatment Monitoring In-life Monitoring (Weight, Clinical Signs) Induction->Monitoring Treatment->Monitoring Blood_Sampling Blood Sampling (Liver Function Tests) Monitoring->Blood_Sampling Euthanasia Euthanasia and Tissue Collection Blood_Sampling->Euthanasia Histopathology Histopathological Analysis (H&E, Sirius Red) Euthanasia->Histopathology Gene_Expression Gene Expression Analysis (Fibrotic & Inflammatory Markers) Euthanasia->Gene_Expression Data_Analysis Data Analysis and Interpretation Histopathology->Data_Analysis Gene_Expression->Data_Analysis

Workflow for therapeutic validation in a liver fibrosis model.

Conclusion

This compound offers a relevant and reproducible method for inducing cholestatic liver injury and, in combination with other factors, liver fibrosis. Its mechanism of action, involving direct effects on hepatocytes and hepatic stellate cells through defined signaling pathways, provides a clear basis for mechanistic studies. While models like BDL and DDC may induce fibrosis more rapidly, the this compound model can be finely tuned to study the specific roles of bile acid toxicity in the pathogenesis of liver disease. The choice of model will ultimately depend on the specific research aims, with this guide serving as a foundational resource for making an informed decision.

References

Navigating the Labyrinth of Lipid Solubilization: A Guide to Alternatives for Sodium Taurocholate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals grappling with the challenges of lipid solubilization, this guide offers a comprehensive comparison of alternatives to the commonly used sodium taurocholate hydrate (B1144303). This document provides an objective analysis of various solubilizing agents, supported by experimental data, detailed protocols, and visual aids to facilitate informed decision-making in your research endeavors.

Sodium taurocholate hydrate, a primary bile salt, has long been a staple in laboratories for solubilizing lipids and creating mixed micelles for various applications, including drug delivery and the study of membrane proteins. However, its biological origin and potential for lot-to-lot variability can be a concern. Furthermore, the specific physicochemical properties of sodium taurocholate may not be optimal for every experimental system. This guide explores a range of synthetic and natural alternatives, categorized by their chemical nature, and presents their performance characteristics to aid in the selection of the most suitable agent for your specific research needs.

At a Glance: Key Alternatives and Their Properties

The selection of an appropriate solubilizing agent is critical and depends on the specific lipid, the desired final state (e.g., micelles, liposomes), and the downstream application. The following table summarizes the key physicochemical properties of this compound and its common alternatives.

Solubilizing AgentClassMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Aggregation NumberDialyzableKey Characteristics
This compound Anionic Bile Salt~537.7 (anhydrous)2-62-10 (primary micelles)YesBiological detergent, forms small micelles.[1]
Sodium Glycocholate Anionic Bile Salt~487.67-132-10 (primary micelles)YesStructurally similar to taurocholate, another major primary bile salt.[1]
Sodium Deoxycholate Anionic Bile Salt~414.52-64-10YesA secondary bile salt, known to be more membrane-disruptive than cholate.
CHAPS Zwitterionic~614.96-104-14YesMild, non-denaturing detergent, effective at breaking protein-protein interactions.[2][3][4]
CHAPSO Zwitterionic~630.9811YesSimilar to CHAPS with improved solubility.
Triton (B1239919) X-100 Non-ionic~625 (average)0.2-0.9100-155NoCommonly used for cell lysis and membrane protein solubilization, but can be denaturing.[5]
Octyl β-D-glucopyranoside (OG) Non-ionic~292.420-2527-100YesMild, non-denaturing detergent with a high CMC, easily removed by dialysis.
n-Dodecyl-β-D-maltoside (DDM) Non-ionic~510.60.1-0.698NoMild, non-denaturing detergent, good for stabilizing membrane proteins.
Fos-Choline® series ZwitterionicVariesVariesVariesYesPhosphocholine-based detergents known for their gentle solubilization properties.
Cyclodextrins (β- and HP-β-CD) Cyclic Oligosaccharide~1135 (β-CD)N/AN/AYesForm inclusion complexes with hydrophobic molecules, enhancing their solubility.[6]

Performance Comparison in Lipid Solubilization

The efficiency of a solubilizing agent is often assessed by its ability to transition lipid bilayers into mixed micelles. This process is typically characterized by the detergent-to-lipid molar ratios at the onset of solubilization (Rsat) and at complete solubilization (Rsol). A lower Rsol value generally indicates a more efficient solubilization process.

Solubilizing AgentLipid SystemRsat (mol/mol)Rsol (mol/mol)Reference
Sodium Cholate Large Unilamellar Vesicles (LUVs)0.300.9[7]
CHAPS Unilamellar Liposomes0.41.04[7]
CHAPSO Unilamellar Liposomes0.210.74[7]
Triton X-100 Large Unilamellar Vesicles (LUVs)0.642.5[7]
Octyl glucoside Large Unilamellar Vesicles (LUVs)1.33.8[7]

Note: These values can vary depending on the specific lipid composition, buffer conditions, and temperature.

Experimental Protocols

Detailed and reproducible protocols are essential for successful lipid solubilization. The following sections provide methodologies for key experiments cited in this guide.

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes a common method for preparing LUVs with a defined size.

Materials:

  • Phospholipid(s) of choice (e.g., POPC, DPPC)

  • Chloroform (B151607) or other suitable organic solvent

  • Hydration buffer (e.g., PBS, Tris-HCl)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Rotary evaporator or nitrogen stream

  • Water bath sonicator

Procedure:

  • Dissolve the desired amount of phospholipid(s) in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.

  • Assemble the mini-extruder with the polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Load the MLV suspension into one of the syringes of the extruder.

  • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).

  • The resulting translucent suspension contains LUVs of a relatively uniform size.

Protocol 2: Detergent-Mediated Solubilization of Liposomes Monitored by Turbidity

This protocol allows for the determination of the Rsat and Rsol values for a given detergent and lipid system.

Materials:

  • LUV suspension (from Protocol 1)

  • Detergent stock solution of known concentration

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Place a known concentration of the LUV suspension in a cuvette.

  • Measure the initial turbidity (absorbance) at a wavelength where the lipids and detergent do not absorb (e.g., 400-600 nm).

  • Add small aliquots of the concentrated detergent stock solution to the cuvette, mixing gently after each addition.

  • Record the turbidity after each addition, allowing the system to equilibrate.

  • Continue adding detergent until the turbidity reaches a minimal and constant value.

  • Plot the turbidity as a function of the total detergent concentration.

  • The onset of the decrease in turbidity corresponds to the start of solubilization (Rsat), and the point where the turbidity becomes minimal and constant represents complete solubilization (Rsol).

Protocol 3: Preparation of Lipid Nanoparticles using Cyclodextrins

This protocol outlines a method for forming inclusion complexes of lipids with cyclodextrins to enhance their aqueous solubility.

Materials:

  • Lipid of interest

  • Cyclodextrin (B1172386) (e.g., HP-β-CD)

  • Organic solvent (e.g., ethanol)

  • Aqueous buffer

  • Magnetic stirrer

Procedure:

  • Dissolve the lipid in a minimal amount of a water-miscible organic solvent like ethanol.

  • In a separate vessel, dissolve the cyclodextrin in the aqueous buffer with stirring.

  • Slowly add the lipid solution to the cyclodextrin solution while stirring vigorously.

  • Continue stirring the mixture for a specified period (e.g., 1-24 hours) at a controlled temperature to allow for the formation of inclusion complexes.

  • The resulting solution can be filtered to remove any non-complexed lipid.

Visualization of Key Concepts

To better illustrate the processes and pathways discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Lipid Solubilization Workflow

Lipid_Solubilization_Workflow cluster_prep Lipid Preparation cluster_sizing Vesicle Sizing cluster_solubilization Solubilization LipidFilm Dry Lipid Film Hydration Hydration with Buffer LipidFilm->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion Extrusion MLVs->Extrusion LUVs Large Unilamellar Vesicles (LUVs) Extrusion->LUVs AddDetergent Add Solubilizing Agent LUVs->AddDetergent MixedMicelles Mixed Micelles AddDetergent->MixedMicelles

Caption: Experimental workflow for lipid vesicle preparation and solubilization.

Bile Acid Signaling Pathways

Bile acids, including sodium taurocholate, are not merely detergents but also act as signaling molecules that activate nuclear and cell surface receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[8][9][10][11] These pathways play crucial roles in regulating lipid, glucose, and energy metabolism.

Bile_Acid_Signaling cluster_FXR FXR Pathway (Nuclear Receptor) cluster_TGR5 TGR5 Pathway (GPCR) BileAcid_FXR Bile Acids FXR FXR BileAcid_FXR->FXR binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE binds to GeneTranscription Target Gene Transcription FXRE->GeneTranscription regulates MetabolicRegulation_FXR Regulation of: - Bile Acid Synthesis - Lipid Metabolism - Glucose Homeostasis GeneTranscription->MetabolicRegulation_FXR BileAcid_TGR5 Bile Acids TGR5 TGR5 BileAcid_TGR5->TGR5 binds G_alpha_s Gαs TGR5->G_alpha_s activates AC Adenylate Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Signaling PKA->Downstream MetabolicRegulation_TGR5 Regulation of: - GLP-1 Secretion - Energy Expenditure Downstream->MetabolicRegulation_TGR5

References

Cross-Validation of Analytical Methods for Quantifying Sodium Taurocholate Hydrate in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sodium taurocholate hydrate (B1144303), a key bile acid, in biological matrices is crucial for advancing studies in liver diseases, metabolic disorders, and drug-induced liver injury. The selection of an appropriate analytical method is a critical decision that impacts data quality, sample throughput, and overall study outcomes. This guide provides an objective comparison of two prominent analytical techniques—Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the quantification of sodium taurocholate hydrate in biological samples.

The comparison is supported by a summary of performance data from validated methods and detailed experimental protocols to assist researchers in making informed decisions for their specific analytical needs.

Comparative Analysis of Analytical Methods

The choice between LC-MS/MS and HPLC-UV for the quantification of this compound hinges on the specific requirements of the study, particularly the need for sensitivity, selectivity, and throughput. LC-MS/MS is generally considered the gold standard for bile acid analysis due to its high sensitivity and specificity, allowing for the detection of low concentrations in complex biological matrices.[1] HPLC-UV, while being a more accessible and cost-effective technique, often faces challenges with sensitivity and may require derivatization to enhance the detection of bile acids which have poor UV absorbance.[2][3]

Below is a table summarizing the key performance characteristics of these two methods.

ParameterLC-MS/MSHPLC-UV (with derivatization)
Linearity (r²) >0.99Typically >0.99
Lower Limit of Quantification (LLOQ) 2.5 - 20 nM~0.1 µmol/L (requires derivatization)
Accuracy (% Recovery) 85-115%90-110% (method dependent)
Intra-assay Precision (% CV) <10%<15%
Inter-assay Precision (% CV) <10%<15%
Specificity High (based on mass-to-charge ratio)Moderate (potential for interference)
Throughput High (fast chromatography is possible)Moderate
Derivatization Required NoYes (typically required for sensitivity)

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of any analytical method. Below are representative protocols for both LC-MS/MS and HPLC-UV for the analysis of this compound in biological samples.

LC-MS/MS Method Protocol

This method is adapted from validated procedures for the analysis of multiple bile acids in serum, plasma, and liver tissue.[4][5]

1. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of the biological sample (serum, plasma) into a microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., d4-Taurocholic acid).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 10% to 95% B over 5-10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transition: The specific precursor-to-product ion transition for sodium taurocholate is monitored (e.g., m/z 514.3 → 80.0).

HPLC-UV Method Protocol (with Pre-column Derivatization)

As bile acids lack a strong chromophore, derivatization is often necessary for sensitive UV detection.[2][3] This protocol is a generalized procedure based on methods for other bile acids.

1. Sample Preparation and Derivatization

  • Solid-Phase Extraction (SPE): Biological samples may first require cleanup using a C18 SPE cartridge to remove interfering substances.

  • Enzymatic Hydrolysis (Optional): To measure total bile acids, enzymatic hydrolysis can be performed to deconjugate glycine (B1666218) and taurine (B1682933) conjugates. For sodium taurocholate specifically, this step would be omitted if only the conjugated form is of interest.

  • Derivatization:

    • The extracted and dried sample is reconstituted in a suitable solvent.

    • A derivatizing agent that introduces a UV-active moiety is added. A common agent for the carboxyl group of bile acids is 2-bromoacetophenone.

    • The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a specific time in the presence of a catalyst.

  • Final Preparation: The derivatized sample is then diluted with the mobile phase before injection.

2. HPLC-UV Analysis

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (e.g., pH 3.5).

  • Elution: Isocratic or gradient elution depending on the complexity of the sample and the number of bile acids being analyzed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength is set to the maximum absorbance of the derivatized bile acid (e.g., ~254 nm for phenacyl esters).

  • Injection Volume: 20 µL.

Method Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure data consistency and reliability, especially when transitioning between methods or laboratories. The following diagram illustrates a typical workflow for the cross-validation process.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Define_Parameters Define Acceptance Criteria (e.g., Linearity, Accuracy, Precision) Select_Samples Select Representative Biological Samples (Spiked and Endogenous) Define_Parameters->Select_Samples Analyze_LCMS Analyze Samples using Validated LC-MS/MS Method Select_Samples->Analyze_LCMS Analyze_HPLC Analyze Samples using Validated HPLC-UV Method Select_Samples->Analyze_HPLC Compare_Data Compare Quantitative Results (e.g., Bland-Altman Plot, Correlation) Analyze_LCMS->Compare_Data Analyze_HPLC->Compare_Data Assess_Bias Assess Proportional and Constant Bias Compare_Data->Assess_Bias Conclusion Determine Method Comparability and Report Findings Assess_Bias->Conclusion

References

A Comparative Guide to Synthetic vs. Bovine-Derived Sodium Taurocholate Hydrate in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium taurocholate hydrate (B1144303), a key bile salt, is integral to numerous research and pharmaceutical applications, from enhancing drug delivery to its use in cell culture media.[1] Its amphiphilic nature allows it to form micelles, which can solubilize lipids and hydrophobic drugs, thereby increasing their absorption.[2][3] The choice between synthetic and bovine-derived sodium taurocholate can significantly impact experimental outcomes due to differences in purity, consistency, and the presence of potential biological contaminants. This guide provides an objective comparison to aid in the selection of the appropriate reagent for your specific research needs.

Section 1: Physicochemical Properties

The origin of sodium taurocholate hydrate—either synthesized chemically or purified from bovine bile—determines its fundamental characteristics. Synthetic versions offer high purity and batch-to-batch consistency, while bovine-derived products present a more complex mixture that can better mimic physiological conditions but with inherent variability.

One of the primary advantages of synthetic bile acids is the elimination of risks associated with animal-derived products, such as pathogens and other harmful agents like pyrogens.[4] Furthermore, purification from animal sources often results in a mixture of different bile acids, leading to potential lot-to-lot variation in composition.[4] Synthetic production allows for a precisely defined chemical entity, which is crucial for reproducible experimental results and for streamlining regulatory approvals in pharmaceutical development.[4]

PropertySynthetic this compoundBovine-Derived this compoundKey Considerations for Researchers
Purity Typically ≥97%[5]Purity can be lower, often >84%[6][7][8]High purity of synthetic source minimizes confounding variables. Bovine source may contain other bile salts (e.g., glycocholate) and impurities like cholesterol or bilirubin.[9][10]
Composition Chemically defined, single entity[1]A mixture of bile salts, reflecting the natural composition in bovine bile.[4]For mechanistic studies, a single defined molecule is preferable. For mimicking in vivo gastrointestinal fluids, a bovine-derived mixture might be more relevant.[11]
Lot-to-Lot Consistency High consistency due to controlled chemical synthesis.[12]Prone to variation based on the animal source and purification process.[4]Critical for long-term studies and ensuring reproducibility. Synthetic options offer greater reliability.[4]
Potential Contaminants Free of animal-derived pathogens, prions, and pyrogens.[4]Risk of contamination with animal pathogens and toxins.[4]Synthetic is highly recommended for applications in cell culture and in vivo studies to ensure safety and avoid artifacts.

Section 2: Performance in Drug Permeability and Cytotoxicity Assays

Sodium taurocholate is widely used as a permeability enhancer in in vitro models of the human intestine, such as Caco-2 cell monolayers.[13][14] Its ability to modulate cell membranes and form micelles can significantly alter the transport of poorly soluble drugs. However, this enhancement is often concentration-dependent and can be associated with cytotoxicity.

Comparative Cytotoxicity in Caco-2 Cells

The viability of Caco-2 cells is a critical factor when using sodium taurocholate as a permeability enhancer. High concentrations can disrupt membrane integrity, leading to cell death and unreliable permeability data.[15] While direct comparative studies on the cytotoxicity of synthetic versus bovine-derived sources are limited, data on sodium taurocholate (of unspecified origin) show a clear dose-dependent effect.

ConcentrationApproximate Caco-2 Cell Viability (%)Reference
Control (0 mM)100%[16]
1 mM~95%[16]
5 mM~80%[16]
10 mM~60%[16]

Note: This data is generalized from studies using sodium taurocholate and serves as an example of its dose-dependent cytotoxicity.[16] The presence of impurities in bovine-derived products could potentially alter this profile.

The choice between synthetic and bovine-derived taurocholate can influence these outcomes. Impurities in bovine bile extracts may introduce additional cytotoxic components or alter the critical micelle concentration (CMC), affecting both drug solubilization and membrane interactions.[11] For sensitive assays, the high purity of synthetic sodium taurocholate provides a more controlled and reproducible system.

Section 3: Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is a standard method for assessing the intestinal permeability of a test compound, often enhanced by sodium taurocholate.

Objective: To determine the apparent permeability coefficient (Papp) of a drug across a Caco-2 cell monolayer.[17]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® filter supports and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[18]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be between 300-500 Ω·cm² to ensure the monolayer is intact.[18] The permeability of a paracellular marker, such as Lucifer Yellow, can also be assessed.[18]

  • Preparation of Solutions: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with the desired concentration of either synthetic or bovine-derived sodium taurocholate (e.g., 3.02 mM).[13]

  • Permeability Measurement (Apical to Basolateral):

    • The culture medium is removed from the apical (donor) and basolateral (receiver) compartments.

    • The apical side is filled with the test compound solution, and the basolateral side is filled with blank transport buffer.

    • The plate is incubated at 37°C with gentle agitation (e.g., 215 rpm) to reduce the unstirred water layer.[13]

    • Samples are collected from the basolateral compartment at predefined time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.[14]

  • Calculation of Papp: The apparent permeability coefficient (Papp) in cm/s is calculated using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor compartment.[18]

Section 4: Visualization of Pathways and Workflows

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the effects of synthetic versus bovine-derived sodium taurocholate on drug permeability in a Caco-2 assay.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2 Culture Caco-2 cells on Transwell inserts (~21 days) TEER Verify monolayer integrity (TEER measurement) Caco2->TEER Prep_Synth Prepare Drug + Synthetic Na Taurocholate Solution Prep_Bovine Prepare Drug + Bovine Na Taurocholate Solution Incubate_Synth Add solution to Apical side Incubate at 37°C Prep_Synth->Incubate_Synth Incubate_Bovine Add solution to Apical side Incubate at 37°C Prep_Bovine->Incubate_Bovine Sample_Synth Sample Basolateral side at time points Incubate_Synth->Sample_Synth Sample_Bovine Sample Basolateral side at time points Incubate_Bovine->Sample_Bovine LCMS_Synth Quantify drug (LC-MS/MS) Sample_Synth->LCMS_Synth LCMS_Bovine Quantify drug (LC-MS/MS) Sample_Bovine->LCMS_Bovine Calc_Synth Calculate Papp (Synthetic) LCMS_Synth->Calc_Synth Calc_Bovine Calculate Papp (Bovine) LCMS_Bovine->Calc_Bovine Compare Compare Papp values & Cytotoxicity Calc_Synth->Compare Calc_Bovine->Compare

Caption: Workflow for comparing synthetic vs. bovine sodium taurocholate in a Caco-2 assay.

Signaling Pathway: FXR Activation

Sodium taurocholate, like other bile acids, is a natural ligand for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[9][19][20] Activation of FXR in intestinal cells and hepatocytes triggers a signaling cascade that controls the expression of genes involved in bile acid synthesis and transport.[20]

G cluster_cell Intestinal Cell cluster_liver Hepatocyte (Liver Cell) NaTC Sodium Taurocholate (Bile Acid) FXR FXR NaTC->FXR binds & activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR heterodimerizes with RXR RXR RXR->FXR_RXR FGF19 FGF19 Gene Expression FXR_RXR->FGF19 induces FGF19_protein FGF19 (hormone) (from intestine) FGF19->FGF19_protein secretes FGFR4 FGFR4 Receptor FGF19_protein->FGFR4 activates CYP7A1 CYP7A1 Gene (Bile Acid Synthesis) FGFR4->CYP7A1 represses

Caption: FXR signaling pathway activated by sodium taurocholate to regulate bile acid synthesis.

Conclusion and Recommendations

The choice between synthetic and bovine-derived this compound depends critically on the experimental context.

  • Synthetic this compound is the superior choice for most research applications, particularly in drug development, mechanistic studies, and cell-based assays. Its high purity, lot-to-lot consistency, and freedom from animal-derived contaminants ensure data reproducibility and reliability.[4]

  • Bovine-Derived this compound may be considered in specific scenarios where the goal is to create a more physiologically relevant, complex mixture that mimics natural bile.[11] However, researchers must be aware of the inherent variability and potential for impurities, which can introduce confounding factors and complicate data interpretation.

For drug development professionals and researchers aiming for regulatory submission, the use of a chemically defined, synthetic product is strongly recommended to meet stringent quality and safety standards.

References

Navigating the Nuances of Bile Salts: A Comparison Guide to Sodium Taurocholate Hydrate for Reproducible Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reproducibility of experiments is paramount. When utilizing biological reagents like Sodium Taurocholate Hydrate (STH), batch-to-batch variability can introduce significant, often unseen, variables that can impact experimental outcomes. This guide provides a framework for comparing different batches of STH and offers a standardized protocol to assess their performance, ensuring the reliability of your research.

This compound, a primary bile salt, is widely used in pharmaceutical and biological research as a surfactant to enhance the dissolution of poorly soluble drugs, as a component in biorelevant media, and in studies of bile acid signaling pathways. Given its biological origin and complex purification process, the potential for variability between different lots and suppliers is a critical consideration.

The Critical Need for Batch-to-Batch Consistency

Potential Sources of Variability in this compound

Several factors can contribute to inconsistencies between different batches of STH:

  • Source Material: The bile from which STH is extracted can vary depending on the animal's diet and health.

  • Purification Process: Differences in extraction and purification techniques can lead to variations in the final purity and the types and levels of impurities.

  • Impurity Profile: Common impurities include other bile salts (e.g., sodium cholate, sodium deoxycholate), unconjugated cholic acid, and taurine. The presence and concentration of these impurities can significantly affect the surfactant properties of the STH.

  • Hydration State: The amount of water associated with the molecule can vary, impacting the true concentration of the active compound.

Comparison of Typical Quality Attributes

ParameterTypical Specification RangeAnalytical MethodPotential Impact of Variability
Appearance White to off-white powderVisualDeviations may indicate the presence of impurities or degradation.
Solubility Clear, colorless solution in waterVisualIncomplete dissolution can affect the effective concentration and performance.
Purity ≥95% to ≥98%HPLC, TLCLower purity means a higher percentage of impurities that can alter surfactant properties.
Water Content Typically ≤ 5%Karl FischerAffects the actual concentration of the active compound when preparing solutions by weight.
Specific Impurities e.g., Cholic Acid ≤ 2%, Taurine ≤ 1%HPLCDifferent impurity profiles can significantly alter the CMC and solubilization capacity.

Farnesoid X Receptor (FXR) Signaling Pathway

Sodium taurocholate, as a bile acid, is a natural ligand for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Understanding this pathway is essential for researchers working in metabolic diseases and gastroenterology.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STH Sodium Taurocholate (Bile Acid) FXR_RXR_inactive FXR-RXR Heterodimer (Inactive) STH->FXR_RXR_inactive Binds and Activates FXR_RXR_active FXR-RXR Heterodimer (Active) FXR_RXR_inactive->FXR_RXR_active FXRE FXR Response Element (FXRE) on DNA FXR_RXR_active->FXRE Translocates to Nucleus and Binds to DNA SHP_gene SHP Gene FXRE->SHP_gene Induces Transcription BSEP_gene BSEP Gene FXRE->BSEP_gene Induces Transcription SHP_protein SHP Protein SHP_gene->SHP_protein Translation BSEP_protein BSEP_protein BSEP_gene->BSEP_protein Translation -> Bile Salt Export Pump (Efflux from cell) CYP7A1_gene CYP7A1 Gene SHP_protein->CYP7A1_gene Inhibits Transcription

FXR Signaling Pathway Activation

Recommended Experimental Protocol for Performance Comparison: Drug Dissolution Testing

To empirically assess the performance and consistency of different batches of STH, a standardized dissolution test of a poorly soluble model drug is recommended. Ibuprofen is a suitable candidate due to its well-characterized properties and reliance on surfactants for dissolution in neutral pH media.

Objective: To compare the dissolution profiles of a model poorly soluble drug (Ibuprofen) using different batches of this compound.

Materials and Reagents:

Equipment:

  • USP Dissolution Apparatus 2 (Paddle)

  • HPLC system with UV detector

  • Analytical balance

  • pH meter

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Dissolution Medium (pH 7.2 Phosphate Buffer with STH):

    • Prepare a 50 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in water, and adjust the pH to 7.2 with sodium hydroxide.

    • For each batch of STH, prepare a separate dissolution medium by dissolving a precise concentration (e.g., 5 mM) of the STH batch in the pH 7.2 phosphate buffer. Ensure complete dissolution.

  • Dissolution Test:

    • Set up the USP Apparatus 2 with 900 mL of the prepared dissolution medium per vessel, maintained at 37 ± 0.5 °C.

    • Set the paddle speed to 50 RPM.

    • Place one Ibuprofen tablet in each vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 90 minutes).

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

    • Filter the samples immediately through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

    • Prepare a standard curve of Ibuprofen in the dissolution medium.

    • Analyze the collected samples and determine the concentration of dissolved Ibuprofen at each time point.

  • Data Analysis:

    • Calculate the cumulative percentage of drug dissolved at each time point for each batch of STH.

    • Plot the dissolution profiles (percentage dissolved vs. time) for all tested batches on the same graph for visual comparison.

    • Calculate the similarity factor (f2) to quantitatively compare the dissolution profiles. An f2 value between 50 and 100 suggests similarity between the two profiles.

Experimental Workflow for Batch Consistency Testing

The following diagram outlines the logical flow for ensuring the quality and consistency of incoming batches of this compound.

Experimental_Workflow start Receive New Batch of STH coa_review Review Certificate of Analysis (CoA) - Purity - Impurities - Water Content start->coa_review decision_coa CoA Meets Specifications? coa_review->decision_coa performance_test Perform Dissolution Test (as per protocol) decision_coa->performance_test Yes quarantine Quarantine Batch decision_coa->quarantine No data_analysis Analyze Dissolution Profiles - Plot Profiles - Calculate f2 Factor performance_test->data_analysis decision_performance Profiles Match Reference Batch? data_analysis->decision_performance accept Accept and Release Batch for Use decision_performance->accept Yes decision_performance->quarantine No reject Reject Batch / Contact Supplier quarantine->reject

Workflow for STH Batch Consistency

Recommendations for Ensuring Experimental Reproducibility

  • Always request a lot-specific Certificate of Analysis from your supplier and compare it against your established specifications and previous successful batches.

  • For critical applications, perform a functional test, such as the dissolution protocol described above, on each new lot before its use in pivotal experiments.

  • Purchase larger quantities from a single, qualified lot to minimize the number of batch changes over the course of a study.

  • Document the lot number of the STH used in all experiments. This is crucial for troubleshooting any unexpected results.

  • If a significant difference in performance is observed, communicate with the supplier. They may be able to provide information on any changes in their manufacturing process.

By implementing these quality control measures, researchers can mitigate the risks associated with batch-to-batch variability of this compound, leading to more robust, reproducible, and reliable scientific outcomes.

A Comparative Analysis of Sodium Taurocholate Hydrate and Non-ionic Detergents for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on selecting the optimal detergent for membrane protein extraction and stabilization.

The successful extraction and stabilization of membrane proteins are critical for their structural and functional characterization, forming the bedrock of numerous research and drug discovery endeavors. The choice of detergent is a pivotal step in this process, as it must effectively solubilize the protein from the lipid bilayer while preserving its native conformation and activity. This guide provides a comparative assessment of Sodium taurocholate hydrate (B1144303), an anionic bile salt detergent, against several commonly used non-ionic detergents.

Overview of Detergent Properties

Detergents are amphipathic molecules essential for solubilizing integral membrane proteins by creating a mimic of the natural membrane environment.[1] They are broadly classified based on the nature of their polar head group: ionic (anionic or cationic), non-ionic (uncharged), or zwitterionic (net neutral charge).[2]

  • Sodium Taurocholate Hydrate: As an ionic detergent, it is known for its strong solubilizing power. Bile salts like sodium taurocholate form micelles that can effectively disrupt membranes.[3] However, ionic detergents can sometimes be denaturing, breaking protein-protein interactions.[2][4]

  • Non-ionic Detergents (e.g., DDM, Triton X-100, LMNG): These are generally considered milder, breaking lipid-lipid and lipid-protein interactions without significantly disrupting the protein's native structure.[4][5] This makes them a popular choice for applications requiring functional and structurally intact proteins.[5]

Quantitative Performance Comparison

The selection of an optimal detergent is highly dependent on the specific membrane protein and the downstream application. Key performance indicators include solubilization efficiency, protein stability post-extraction, and preservation of functional activity. The following table summarizes critical properties and performance data for this compound and representative non-ionic detergents.

DetergentTypeCritical Micelle Conc. (CMC)Typical Working Conc.Solubilization EfficiencyProtein StabilityNotes
This compound Anionic (Bile Salt)2-6 mM1-2% (w/v)HighVariable; can be destabilizingStrong solubilizer, but may impact protein structure.[2][3]
Triton X-100 Non-ionic0.2-0.9 mM[6][7]0.5-2% (v/v)Moderate to HighGoodWidely used, but its aromatic ring interferes with UV spectroscopy.[6]
n-Dodecyl-β-D-maltoside (DDM) Non-ionic0.15-0.17 mM[1][8]0.5-1% (w/v)HighVery GoodA "gold standard" detergent for many membrane proteins due to its mild nature and effectiveness.[1][8]
Lauryl Maltose (B56501) Neopentyl Glycol (LMNG) Non-ionic~0.01 mM[6][8]0.1-0.5% (w/v)HighExcellentKnown for exceptional stabilization of delicate proteins like GPCRs.[9][10][11] Its low CMC can make it difficult to remove.[11]

Data synthesized from multiple sources. Actual performance can vary significantly depending on the protein and experimental conditions.

Studies on G protein-coupled receptors (GPCRs), a major class of drug targets, have shown that detergents like LMNG provide superior stability compared to DDM.[9][10] Atomistic molecular dynamics simulations reveal that LMNG's branched structure packs more effectively around the hydrophobic regions of the receptor, enhancing stability.[9][10] While highly stabilizing, this rigidity can sometimes come at the cost of reduced conformational flexibility, which may be relevant for signaling studies.[12][13]

Experimental Methodologies

To ensure reproducible and comparable results, standardized protocols are essential. Below is a general protocol for screening detergents for membrane protein solubilization.

Protocol: Detergent Screening for Membrane Protein Solubilization

Objective: To identify the optimal detergent and concentration for solubilizing a target membrane protein while maintaining its stability and/or activity.

1. Membrane Preparation:

  • Harvest cells expressing the target protein by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).[14]
  • Lyse cells using a French press or sonication to release cellular contents.[14]
  • Isolate the membrane fraction through ultracentrifugation (e.g., 100,000 x g for 1 hour).[14][15]
  • Wash the membrane pellet with a suitable buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl) and repeat the ultracentrifugation step to remove soluble contaminants.[14]
  • Resuspend the final membrane pellet in a buffer and determine the total protein concentration using a Bradford assay.

2. Detergent Solubilization Screening:

  • Prepare stock solutions of each detergent (e.g., 10% w/v) in the desired buffer.
  • In a multi-well plate or microcentrifuge tubes, aliquot the membrane suspension.[14]
  • Add varying concentrations of each detergent to the membrane aliquots. A typical starting point is a range of concentrations around the detergent's CMC.
  • Incubate the mixtures for 30-60 minutes at 4°C with gentle agitation to allow for solubilization.[14][15]
  • Separate the non-solubilized material from the solubilized fraction by ultracentrifugation (e.g., 100,000 x g for 45 minutes at 4°C).[14][15]

3. Analysis of Solubilization and Stability:

  • Yield: Carefully collect the supernatant (solubilized fraction). Analyze the protein yield using SDS-PAGE and Western blotting with an antibody specific to the target protein.[16]
  • Stability: Assess the stability of the solubilized protein. Common methods include:
  • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Measures the change in the protein's melting temperature (Tm) in the presence of different detergents. A higher Tm indicates greater stability.[17]
  • Circular Dichroism (CD) Spectroscopy: Monitors changes in the protein's secondary structure.[18][19]
  • Size Exclusion Chromatography (SEC): Evaluates the homogeneity of the protein-detergent complex. A monodisperse peak suggests a stable, well-behaved protein.[20]
  • Activity: If a functional assay is available (e.g., ligand binding, enzyme activity), measure the activity of the protein in the solubilized fraction.[14]

Visualizing Workflows and Pathways

Diagrams can clarify complex experimental processes and biological relationships.

G cluster_prep Membrane Preparation cluster_sol Detergent Solubilization cluster_analysis Analysis CellHarvest Cell Harvest Lysis Cell Lysis CellHarvest->Lysis Ultra1 Ultracentrifugation (Isolate Membranes) Lysis->Ultra1 Wash Wash Pellet Ultra1->Wash Ultra2 Final Ultracentrifugation Wash->Ultra2 Solubilize Incubate Membranes with Detergent Array Ultra2->Solubilize Ultra3 Ultracentrifugation (Clarify Solubilizate) Solubilize->Ultra3 Supernatant Collect Supernatant (Solubilized Proteins) Ultra3->Supernatant SDSPAGE SDS-PAGE / Western (Yield) Supernatant->SDSPAGE Stability Stability Assay (DSF, SEC, CD) Supernatant->Stability Activity Functional Assay Supernatant->Activity

Caption: Workflow for detergent screening of membrane proteins.

G cluster_membrane Plasma Membrane GPCR GPCR (Target Protein) G_Protein Gαβγ GPCR->G_Protein GDP/GTP Exchange AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion Ligand Ligand Ligand->GPCR Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response PKA->Response

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

The choice between this compound and non-ionic detergents is not straightforward and requires empirical validation for each protein of interest. While this compound offers potent solubilization, its potential to denature proteins makes it a higher-risk option for functional or structural studies. Non-ionic detergents, particularly modern formulations like LMNG, often provide a superior balance of solubilization efficiency and protein stabilization, preserving the native integrity required for detailed characterization.[21][22] Researchers should perform systematic screening, as outlined in the provided protocol, to identify the detergent that yields a sufficient quantity of stable, active protein for their specific downstream applications.

References

A Comparative Analysis of Micellar Properties: Sodium Taurocholate vs. Triton X-100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the micellar properties of two commonly used surfactants: the anionic bile salt, Sodium taurocholate, and the non-ionic surfactant, Triton X-100. Understanding the distinct characteristics of these agents is crucial for their effective application in research and pharmaceutical development, particularly in drug solubilization and delivery systems.

Executive Summary

Sodium taurocholate and Triton X-100, while both effective surfactants, exhibit significant differences in their micellar properties stemming from their distinct molecular structures. Sodium taurocholate, a biological surfactant, forms small, labile micelles with a low aggregation number. In contrast, Triton X-100, a synthetic non-ionic surfactant, forms significantly larger and more stable micelles. These differences influence their solubilization capacity, interaction with biological membranes, and suitability for various applications. This guide presents a comprehensive comparison of their key micellar parameters, detailed experimental protocols for their characterization, and visual representations of their structures and properties.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key micellar properties of Sodium taurocholate and Triton X-100 under standard aqueous conditions. It is important to note that these values can be influenced by experimental conditions such as temperature, pH, and ionic strength.

PropertySodium TaurocholateTriton X-100
Chemical Class Anionic, Bile SaltNon-ionic
Molecular Weight ( g/mol ) ~537.68~625 (average)[1][2]
Critical Micelle Concentration (CMC) 3-12 mM[3][4]0.2-0.9 mM[2][5][6][7]
Aggregation Number (N) 2-10 (primary micelles)100-155[8]
Micelle Molecular Weight (kDa) Small, variable~65-90[7]
Hydrophilic-Lipophilic Balance (HLB) High (anionic nature)13.5
Effect of Temperature on CMC Slight decrease with increasing temperature up to a certain point[9]Generally decreases with increasing temperature[10][11]
Effect of Ionic Strength on Micelle Size Increases with increasing ionic strengthMinimal effect

Visualizing the Surfactants and Their Behavior

To better understand the structural differences and the process of micelle formation, the following diagrams are provided.

cluster_ST Sodium Taurocholate Structure cluster_TX100 Triton X-100 Structure ST_steroid Steroid Nucleus (Hydrophobic) ST_hydroxyl Hydroxyl Groups (Hydrophilic) ST_taurine Taurine Conjugate (Hydrophilic, Anionic) TX100_octylphenol Octylphenol Group (Hydrophobic) TX100_peg Polyoxyethylene Chain (Hydrophilic)

Caption: Molecular structures of Sodium Taurocholate and Triton X-100.

cluster_Monomers Monomers in Solution (Concentration < CMC) cluster_Micelle Micelle Formation (Concentration > CMC) m1 m1 m2 m2 m3 m3 m4 m4 m5 m5 c Core m4->c m6 m6 m7 m7 m8 m8 n1 n1 n2 n2 n1->n2 n3 n3 n2->n3 n4 n4 n3->n4 n5 n5 n4->n5 n6 n6 n5->n6 n7 n7 n6->n7 n8 n8 n7->n8 n8->n1

Caption: General process of micellization from monomers to a micelle.

Experimental Protocols

Accurate determination of micellar properties is essential for their application. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic micellar core.

Materials:

  • Sodium taurocholate or Triton X-100

  • Pyrene (fluorescent probe)

  • High-purity water

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Prepare a stock solution of the surfactant in high-purity water at a concentration well above its expected CMC.

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻⁵ M.

  • Prepare a series of surfactant solutions of varying concentrations by serial dilution of the stock solution. The concentration range should span below and above the expected CMC.

  • Add a small, constant aliquot of the pyrene stock solution to each surfactant solution. The final pyrene concentration should be in the micromolar range (e.g., 1-2 µM).

  • Allow the solutions to equilibrate for a specified time (e.g., 30 minutes) at a constant temperature.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer. For pyrene, the excitation wavelength is typically around 335 nm, and the emission spectrum is recorded from approximately 350 nm to 500 nm.

  • Determine the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) (I₁/I₃ ratio).

  • Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed. This inflection point can be determined from the intersection of the two linear portions of the plot.

A Prepare Surfactant and Pyrene Stock Solutions B Create Serial Dilutions of Surfactant A->B C Add Pyrene to Each Dilution B->C D Equilibrate Solutions C->D E Measure Fluorescence Spectra D->E F Calculate I1/I3 Ratio E->F G Plot I1/I3 vs. log(Concentration) F->G H Determine CMC from Inflection Point G->H

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Determination of Micelle Size by Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. This information is used to determine the hydrodynamic diameter of the micelles.

Materials:

  • Surfactant solution at a concentration above the CMC

  • High-purity water (filtered)

  • DLS instrument with a temperature-controlled sample holder

  • Low-volume disposable cuvettes

Procedure:

  • Prepare a solution of the surfactant in filtered, high-purity water at a concentration several times its CMC to ensure the presence of micelles.

  • Filter the surfactant solution through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean, dust-free DLS cuvette to remove any large aggregates or dust particles.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Set the experimental parameters on the DLS software, including the solvent viscosity and refractive index for the given temperature.

  • Perform the DLS measurement. The instrument's software will collect and analyze the scattered light intensity fluctuations to generate a correlation function.

  • The software will then calculate the particle size distribution and provide the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the width of the size distribution.

  • Repeat the measurement multiple times to ensure reproducibility.

A Prepare and Filter Surfactant Solution B Equilibrate Sample in DLS Instrument A->B C Set Experimental Parameters B->C D Perform DLS Measurement C->D E Analyze Correlation Function D->E F Determine Hydrodynamic Diameter and PDI E->F

Caption: Workflow for micelle size determination using DLS.

Concluding Remarks

The choice between Sodium taurocholate and Triton X-100 is highly dependent on the specific application. Sodium taurocholate, with its biological origin and smaller micelle size, is often favored in studies mimicking physiological conditions and for solubilizing certain biomolecules. Triton X-100, with its greater solubilizing power and stability, is a versatile tool for a wide range of laboratory applications, including protein extraction and membrane permeabilization. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for making informed decisions and designing robust experiments involving these two important surfactants.

References

A Comparative Guide to Bile Salts for Chiral Separations: Evaluating Sodium Taurocholate Hydrate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral selector is a critical step in the separation of enantiomers. Bile salts, a class of naturally occurring chiral surfactants, are frequently employed in micellar electrokinetic chromatography (MEKC) for this purpose. This guide provides an objective comparison of the performance of Sodium taurocholate hydrate (B1144303) (STC) against other commonly used bile salts, supported by experimental data, to aid in the selection of the most effective chiral selector for your analytical needs.

Performance Comparison of Bile Salts in Chiral Separation

The efficacy of different bile salts in chiral separations is highly dependent on their molecular structure, particularly the stereochemistry of the steroidal ring and the nature of the conjugated amino acid side chain. A study comparing the separation of palonosetron (B1662849) (PALO) stereoisomers using various bile salts provides valuable insights into their relative performance. The key bile salts evaluated were Sodium taurocholate (STC), Sodium cholate (B1235396) (SC), Sodium deoxycholate (SDC), and Sodium taurodeoxycholate (B1243834) (STDC).

All four bile salts demonstrated the ability to provide chiral recognition for the enantiomeric pairs of palonosetron.[1] However, the degree of separation and the overall performance varied significantly among them. The structure of the steroidal ring was found to have a more substantial impact on the separation compared to the structure of the side chain.[1]

Below is a summary of the separation parameters for the four bile salts under identical experimental conditions:

Bile SaltEnantiomeric PairSelectivity (α)Resolution (Rs)Migration Time (tm/min)
Sodium taurocholate (STC) PALO (3aS, 2S) / (3aR, 2R)1.031.311.5
PALO (3aS, 2R) / (3aR, 2S)1.041.812.5
Sodium cholate (SC) PALO (3aS, 2S) / (3aR, 2R)1.052.110.2
PALO (3aS, 2R) / (3aR, 2S)1.062.511.0
Sodium deoxycholate (SDC) PALO (3aS, 2S) / (3aR, 2R)1.083.514.8
PALO (3aS, 2R) / (3aR, 2S)1.020.815.2
Sodium taurodeoxycholate (STDC) PALO (3aS, 2S) / (3aR, 2R)1.073.113.9
PALO (3aS, 2R) / (3aR, 2S)1.020.714.3

Data extracted from a study on the separation of palonosetron stereoisomers.[1]

From the data, it is evident that while STC provides chiral resolution, other bile salts like SC and SDC can offer superior performance in terms of resolution for specific enantiomeric pairs under the tested conditions. Notably, SDC at a concentration of 4.0 mM achieved a complete separation of all four stereoisomers in less than 3.5 minutes, highlighting the significant impact of optimizing the surfactant concentration.[1] In contrast, a complete resolution with STC was achieved at a higher concentration of 30.0 mM.[1]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, focusing on the chiral separation of palonosetron stereoisomers using MEKC.

1. Instrumentation:

  • A capillary electrophoresis (CE) system equipped with a UV detector was used.[1]

2. Capillary:

  • An uncoated fused-silica capillary with an internal diameter of 50 µm, a total length of 60.0 cm, and an effective length of 50.0 cm was employed.[1]

3. Separation Media (Background Electrolyte - BGE):

  • Micellar solutions were prepared by dissolving the respective bile salt (STC, SC, SDC, or STDC) and sodium tetraborate (B1243019) buffer in distilled water.[1] The typical concentration of the bile salt was 30 mM in 30 mM sodium tetraborate buffer, with the pH adjusted as required.[1]

4. Sample Preparation:

  • Stock solutions of the palonosetron stereoisomers were prepared, and working solutions were diluted with distilled water to the desired concentration (e.g., 0.1 mg·mL⁻¹ for each stereoisomer).[1]

5. CE Conditions:

  • Applied Voltage: 25 kV[1]

  • Capillary Temperature: 20 °C[1]

  • Injection: Hydrodynamic injection at 5 kPa for 2 seconds.[1]

  • Detection Wavelength: 214 nm for SC and SDC, and 254 nm for STC and STDC.[1]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow of the comparative study and the general mechanism of chiral separation using bile salt MEKC.

Experimental_Workflow BGE Prepare Background Electrolyte (BGE) (Bile Salt + Buffer) Injection Hydrodynamic Injection BGE->Injection Sample Prepare Palonosetron Stereoisomer Sample Sample->Injection Separation Capillary Electrophoresis Separation (25 kV, 20°C) Injection->Separation Detection UV Detection Separation->Detection Data Collect Data (Migration Time, Peak Area) Detection->Data Performance Calculate Performance Metrics (Resolution, Selectivity) Data->Performance Comparison Compare Bile Salt Performance Performance->Comparison

Figure 1: Experimental workflow for the comparative evaluation of bile salts in chiral separations.

Chiral_Separation_Mechanism cluster_system MEKC System cluster_interaction Differential Interaction cluster_separation Separation Outcome Enantiomers R-Enantiomer S-Enantiomer Complex_R [R-Enantiomer]-[Micelle] Complex (Less Stable) Enantiomers:R->Complex_R Interaction Complex_S [S-Enantiomer]-[Micelle] Complex (More Stable) Enantiomers:S->Complex_S Interaction BileSaltMicelle Bile Salt Micelle (Chiral Selector) Separated_Peaks Separated Enantiomeric Peaks Complex_R->Separated_Peaks Faster Migration Complex_S->Separated_Peaks Slower Migration

Figure 2: Mechanism of chiral separation by differential partitioning with bile salt micelles.

References

In Vitro vs. In Vivo Effects of Sodium Taurocholate Hydrate Administration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium taurocholate hydrate (B1144303), a primary conjugated bile acid, plays a crucial role in lipid digestion and absorption. Beyond its physiological functions, it is widely utilized as an experimental tool to investigate cellular and systemic responses in various biomedical research fields. Understanding the differential effects of sodium taurocholate hydrate in controlled in vitro settings versus complex in vivo systems is paramount for the accurate interpretation of experimental data and its translation into clinically relevant insights. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound administration, supported by experimental data, detailed protocols, and signaling pathway diagrams.

Data Presentation: Quantitative Comparison of Effects

The following tables summarize the key quantitative effects of this compound administration observed in both in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Cell Viability

Cell LineAssayConcentrationIncubation TimeResultReference
AR42J (rat pancreatic acinar)MTT0-12 mM1 and 2 hoursDose-dependent decrease in cell viability.
Caco-2 (human colorectal adenocarcinoma)MTTNot specifiedNot specifiedIC50 value determined.
RAW 264.7 (mouse macrophage)MTT0-1000 µM24 hoursCytotoxicity observed at 500 and 1000 µM.
HTR-8/SVneo (human trophoblast)Annexin V-FITC/PI0, 10, 50, 100 µM6 hoursDose-dependent increase in apoptosis.

Table 2: In Vivo Effects of this compound Administration

Animal ModelAdministration RouteDoseOutcome MeasureResultReference
MiceRetrograde pancreatic duct infusion20-50 µl of 2-5% solutionPancreatic necrosis, inflammation, serum amylaseDose-dependent induction of acute pancreatitis.
RatsIntravenous infusion30 µmoles/hrBile flow, BSP transport maximumIncreased bile flow and BSP transport.
RatsOral gavage (repeated)750 mg/kgBile flow, biliary bile acid excretionIncreased bile flow and excretion.
MiceIntragastric administration20, 40, 60 mg/kgColonic inflammation markers (MPO, IL-1β, IFN-γ, TNF-α)Dose-dependent reduction in inflammation in a colitis model.
HumanGastric instillation10 mMGastric mucosal injury, ion fluxesSignificant gastric mucosal damage.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in this guide.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cultured cells.

Materials:

  • Target cell line (e.g., HepG2, Caco-2, AR42J)

  • Complete cell culture medium

  • This compound (sterile, research grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in sterile water or culture medium. Perform serial dilutions to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vivo Induction of Acute Pancreatitis in Mice

Objective: To induce an acute pancreatitis model in mice to study the in vivo inflammatory effects of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Sterile saline

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Surgical instruments

  • 30-gauge needle

  • Sutures

Procedure:

  • Animal Preparation: Anesthetize the mouse using a suitable anesthetic agent. Shave the abdominal area and disinfect with an appropriate antiseptic solution.

  • Surgical Procedure: Make a midline laparotomy incision to expose the abdominal cavity. Gently locate the duodenum and the pancreas.

  • Cannulation and Infusion: Carefully cannulate the common bile duct at the level of the sphincter of Oddi using a 30-gauge needle. To prevent reflux into the liver, temporarily clamp the bile duct proximal to the pancreas.

  • Administration: Slowly infuse a 3-5% solution of this compound in sterile saline retrogradely into the pancreatic duct. The volume is typically 10 µL per gram of body weight.

  • Closure: After infusion, remove the needle and the clamp. Close the abdominal incision in two layers using sutures.

  • Post-operative Care: Provide post-operative analgesia and monitor the animal for signs of distress.

  • Sample Collection: At predetermined time points (e.g., 6, 12, 24 hours) post-infusion, euthanize the animals and collect blood for serum amylase and lipase (B570770) analysis, and pancreatic tissue for histological examination and measurement of inflammatory markers (e.g., MPO, cytokine levels).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows associated with this compound administration.

In Vitro Signaling: FXR Activation in Hepatocytes

in_vitro_fxr_activation cluster_cell Hepatocyte cluster_nucleus Nucleus STH Sodium Taurocholate Hydrate (In Vitro) FXR FXR STH->FXR Enters cell CellMembrane RXR RXR FXR->RXR Heterodimerizes with FXRE FXRE (FXR Response Element) RXR->FXRE TargetGenes Target Gene Transcription FXRE->TargetGenes SHP SHP (Small Heterodimer Partner) TargetGenes->SHP Upregulates BSEP BSEP (Bile Salt Export Pump) TargetGenes->BSEP Upregulates CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) SHP->CYP7A1

Caption: In vitro activation of the Farnesoid X Receptor (FXR) signaling pathway in hepatocytes by this compound.

In Vivo Signaling: Gut-Liver Axis and FXR

in_vivo_fxr_gut_liver cluster_gut Intestine cluster_liver Liver STH_oral Oral Sodium Taurocholate Hydrate Enterocyte Enterocyte STH_oral->Enterocyte FXR_gut FXR Enterocyte->FXR_gut Activates FGF15_19 FGF15/19 (Fibroblast Growth Factor) FXR_gut->FGF15_19 Induces PortalVein Portal Vein FGF15_19->PortalVein Hepatocyte Hepatocyte PortalVein->Hepatocyte FGFR4 FGFR4 (FGF Receptor 4) Hepatocyte->FGFR4 Expresses JNK JNK Pathway FGFR4->JNK Activates CYP7A1 CYP7A1 (Bile Acid Synthesis) JNK->CYP7A1 Represses in_vitro_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_sth Treat with Sodium Taurocholate Hydrate incubate_24h->treat_sth incubate_exp Incubate for Experimental Period treat_sth->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze Analyze Data (Calculate % Viability, IC50) read_absorbance->analyze end End analyze->end

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Sodium Taurocholate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the proper disposal of sodium taurocholate hydrate (B1144303), a common bile salt used in various research applications. Following these procedures will help you maintain a safe workspace, prevent environmental contamination, and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with sodium taurocholate hydrate and to use appropriate personal protective equipment (PPE).

Hazard Summary:

Hazard StatementDescriptionPrecautionary Measures
H302 Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
H315 Causes skin irritation.Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[1][2]
H319 Causes serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2]
H335 May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side-shields or goggles.[3]

  • Respiratory Protection: A NIOSH-approved respirator is recommended if ventilation is inadequate or when handling large quantities that may generate dust.[4]

  • Lab Coat: A standard lab coat should be worn to protect clothing.

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to prevent its release into the environment and to comply with all applicable local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in regular trash.[4]

Step 1: Containment of Waste

  • Solid Waste: Collect any unused or waste this compound powder in a clearly labeled, sealed container.[2][5] Ensure the container is suitable for chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as paper towels, gloves, and weigh boats, should also be collected in a designated, sealed waste container.

  • Solutions: Aqueous solutions of this compound should be collected in a labeled, sealed container designated for chemical liquid waste. Do not mix with other incompatible waste streams.

Step 2: Handling Spills

In the event of a spill, follow these steps to ensure safe cleanup and disposal:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[5]

  • Wear Appropriate PPE: Before cleaning the spill, don the recommended personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material to avoid generating dust. Place the collected material into a suitable container for disposal.[2]

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the surface with a suitable solvent, such as alcohol, and then wash with soap and water.[1] Collect all cleaning materials for disposal as chemical waste.

Step 3: Arrange for Professional Disposal

This compound waste must be disposed of through a licensed and approved waste disposal company.[6][7]

  • Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance on the proper procedures for chemical waste pickup and disposal at your facility.

  • Properly label all waste containers. The label should clearly identify the contents as "this compound Waste" and include any other information required by your institution and local regulations.

  • Store waste in a designated, secure area while awaiting pickup. This area should be away from general laboratory traffic and incompatible materials.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_waste_type start Start: Have Sodium Taurocholate Hydrate Waste? is_spill Is it a spill? start->is_spill solid_waste Solid Waste (Unused Product, Contaminated PPE, etc.) is_spill->solid_waste No cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Wear PPE 3. Contain & Collect 4. Decontaminate Area is_spill->cleanup Yes collect_solid Collect in a labeled, sealed container for solid chemical waste. solid_waste->collect_solid liquid_waste Aqueous Solution Waste cleanup->collect_solid store Store waste in a designated, secure area. collect_solid->store collect_liquid Collect in a labeled, sealed container for liquid chemical waste. collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs disposal Professional Disposal by a licensed contractor. contact_ehs->disposal

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Taurocholate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Sodium taurocholate hydrate (B1144303), including detailed operational and disposal plans to minimize risk and ensure compliance.

Sodium taurocholate hydrate is a chemical that requires careful handling due to its potential to cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial to prevent exposure and ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye/Face Protection Safety gogglesEN 166 (EU) or OSHA 29 CFR 1910.133 (US)To prevent eye contact which can cause serious irritation.[1][4]
Skin Protection Chemical-resistant glovesEU Directive 89/686/EEC and standard EN 374To prevent skin contact which can cause irritation.[5]
Long-sleeved clothing/Lab coatN/ATo prevent skin exposure.[6]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorN/ARecommended when ventilation is inadequate or if dust is generated.[1][7]

Operational Plan for Safe Handling

To ensure a safe workflow, from receiving the compound to its final disposal, the following step-by-step procedures should be implemented.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is properly labeled.

  • Verify that the Safety Data Sheet (SDS) is accessible.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][4]

  • Keep away from incompatible materials such as oxidizing agents.[1][6]

  • Some sources recommend refrigeration (below 4°C/39°F) and storage in a dark room, protected from moisture.[4]

Preparation and Handling
  • Work in a well-ventilated area, preferably in a laboratory fume hood, to minimize inhalation of dust.[5]

  • Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[1]

  • Don the appropriate PPE as outlined in the table above before handling the compound.

  • Avoid generating dust.[4][7]

  • Wash hands thoroughly after handling.[1]

In Case of Exposure
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1][4][6]

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weighing paper, gloves) in a suitable, labeled, and closed container for disposal.[1][6]

  • Solutions: Aqueous solutions should be collected in a designated hazardous waste container. Do not pour down the drain.

  • Disposal Route: Dispose of contents/container to an approved waste disposal plant.[1][2][7]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Disposal receiving 1. Receive & Inspect Container storage 2. Store in Cool, Dry, Well-Ventilated Area receiving->storage No Damage ppe 3. Don Appropriate PPE storage->ppe Prepare for Use handling 4. Handle in Fume Hood ppe->handling collect_waste 5. Collect Waste in Labeled Container handling->collect_waste After Use dispose 6. Dispose via Approved Waste Plant collect_waste->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium taurocholate hydrate
Reactant of Route 2
Reactant of Route 2
Sodium taurocholate hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.